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Core Science & Biosynthesis

Foundational

The Biochemical Architecture of D-Melibiose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the biochemical structure of D-Melibiose, a disaccharide of significant interest in various scientific fields....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biochemical structure of D-Melibiose, a disaccharide of significant interest in various scientific fields. Through a comprehensive review of crystallographic and spectroscopic data, this document outlines the precise molecular arrangement of D-Melibiose and the experimental methodologies employed for its characterization.

Molecular Structure and Stereochemistry

D-Melibiose is a reducing disaccharide with the systematic name 6-O-α-D-galactopyranosyl-D-glucopyranose. Its molecular formula is C₁₂H₂₂O₁₁ and it has a molecular weight of 342.30 g/mol .[1][2] The molecule is composed of two monosaccharide units: α-D-galactose and D-glucose. These units are joined by an α-1,6 glycosidic bond, a key structural feature that dictates its biochemical properties.[3]

The D-glucose unit exists in its pyranose ring form and retains a free anomeric carbon, which imparts the reducing properties to melibiose (B213186). The D-galactose unit is in its α-pyranosyl form and is linked from its anomeric carbon (C1) to the C6 hydroxyl group of the D-glucose unit. Both monosaccharide rings adopt the stable ⁴C₁ chair conformation.[4]

Below is a diagram illustrating the chemical structure of D-Melibiose.

D_Melibiose_Structure cluster_galactose α-D-Galactopyranose cluster_glucose D-Glucopyranose Gal_O5 O Gal_C1 C1 Gal_O5->Gal_C1 Gal_C2 C2 Gal_C1->Gal_C2 Gal_OH1 OH Gal_C1->Gal_OH1 Glc_C6 CH₂ Gal_C1->Glc_C6 α(1→6) O_link O Gal_C1->O_link Gal_C3 C3 Gal_C2->Gal_C3 Gal_OH2 OH Gal_C2->Gal_OH2 Gal_C4 C4 Gal_C3->Gal_C4 Gal_OH3 OH Gal_C3->Gal_OH3 Gal_C5 C5 Gal_C4->Gal_C5 Gal_OH4 OH Gal_C4->Gal_OH4 Gal_C5->Gal_O5 Gal_C6 CH₂OH Gal_C5->Gal_C6 Glc_O5 O Glc_C1 C1 Glc_O5->Glc_C1 Glc_C2 C2 Glc_C1->Glc_C2 Glc_OH1 OH Glc_C1->Glc_OH1 Glc_C3 C3 Glc_C2->Glc_C3 Glc_OH2 OH Glc_C2->Glc_OH2 Glc_C4 C4 Glc_C3->Glc_C4 Glc_OH3 OH Glc_C3->Glc_OH3 Glc_C5 C5 Glc_C4->Glc_C5 Glc_OH4 OH Glc_C4->Glc_OH4 Glc_C5->Glc_O5 Glc_C5->Glc_C6 O_link->Glc_C6

Caption: Chemical structure of D-Melibiose.

Quantitative Structural Data

The precise three-dimensional structure of α-melibiose monohydrate has been determined by X-ray crystallography. This analysis provides detailed information on bond lengths, bond angles, and the crystalline arrangement.

ParameterValueReference
Crystal System Orthorhombic[4]
Space Group P2₁2₁2₁[4]
Unit Cell Dimensions a = 8.878 Å, b = 10.920 Å, c = 15.730 Å[4]
Molecular Formula C₁₂H₂₂O₁₁·H₂O[4]
Calculated Density 1.570 g cm⁻³[4]

The crystal structure reveals an intricate three-dimensional network of hydrogen bonds, with the water molecule playing a central role in linking the melibiose molecules.[4] All hydroxyl groups are involved in intermolecular hydrogen bonding.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for elucidating the structure of D-Melibiose in solution. While a complete assigned NMR data table is not available in a single source, published spectra and databases provide key chemical shift information.

Nucleus Residue Atom Chemical Shift (ppm)
¹Hα-D-GalactopyranosylH-1~4.9
¹HD-Glucopyranosyl (α)H-1~5.2
¹HD-Glucopyranosyl (β)H-1~4.6
¹³Cα-D-GalactopyranosylC-1~99
¹³CD-Glucopyranosyl (α)C-1~93
¹³CD-Glucopyranosyl (β)C-1~97

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Experimental Protocols

The structural determination of D-Melibiose relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a disaccharide like D-Melibiose.

  • Crystallization:

    • Prepare a supersaturated solution of D-Melibiose in a suitable solvent (e.g., water or a water/ethanol mixture).

    • Slowly cool the solution or allow for slow evaporation of the solvent to promote the formation of single, high-quality crystals. Crystals should ideally be >0.1 mm in all dimensions.[5]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam.[5]

    • Rotate the crystal and collect the diffraction patterns at various orientations using an area detector.[6]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the general workflow for acquiring and analyzing NMR spectra for the structural elucidation of D-Melibiose.

  • Sample Preparation:

    • Dissolve a few milligrams of D-Melibiose in a deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the proton signals.

    • Acquire a 1D ¹³C NMR spectrum to observe the carbon signals.

    • Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within each monosaccharide ring, and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to identify long-range couplings, which is crucial for determining the glycosidic linkage.[7]

  • Spectral Analysis:

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the coupling constants (J-values) in the ¹H spectrum to determine the stereochemical relationships between protons.

    • Assign the signals in the ¹H and ¹³C spectra to the specific atoms in the D-Melibiose molecule using the information from the 2D spectra.

Hydrolysis of the Glycosidic Bond

The α-1,6 glycosidic bond in D-Melibiose can be cleaved through acid or enzymatic hydrolysis.

  • Acid Hydrolysis:

    • Dissolve D-Melibiose in a dilute acid solution (e.g., 1 M HCl).

    • Heat the solution for a specified time to effect hydrolysis.

    • Neutralize the solution.

    • Analyze the resulting monosaccharides (D-glucose and D-galactose) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

  • Enzymatic Hydrolysis:

    • Prepare a solution of D-Melibiose in a suitable buffer.

    • Add an α-galactosidase enzyme.[3][8]

    • Incubate the mixture under optimal conditions for the enzyme (e.g., specific pH and temperature).

    • Monitor the reaction progress and analyze the products as described for acid hydrolysis.

Workflow for Structural Elucidation

The process of determining the biochemical structure of an unknown disaccharide like D-Melibiose follows a logical progression of experiments.

Structural_Elucidation_Workflow start Unknown Disaccharide Sample mass_spec Mass Spectrometry (Determine Molecular Formula) start->mass_spec hydrolysis Hydrolysis (Identify Monosaccharide Components) start->hydrolysis nmr NMR Spectroscopy (Determine Connectivity and Stereochemistry) start->nmr xray X-ray Crystallography (Determine 3D Structure) start->xray structure Propose Structure mass_spec->structure tlc_hplc TLC / HPLC Analysis hydrolysis->tlc_hplc tlc_hplc->structure nmr->structure xray->structure final_structure Final Biochemical Structure of D-Melibiose structure->final_structure

Caption: Workflow for the structural elucidation of D-Melibiose.

References

Exploratory

D-Melibiose in the Plant Kingdom: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose units linked by an α-1,6 glycosidic bond, is a naturally occurring carbohy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose units linked by an α-1,6 glycosidic bond, is a naturally occurring carbohydrate found within the plant kingdom. Its presence is fundamentally linked to the metabolism of Raffinose (B1225341) Family Oligosaccharides (RFOs), which are nearly ubiquitous among higher plants. RFOs, such as raffinose, stachyose, and verbascose, are α-galactosyl derivatives of sucrose (B13894) that fulfill critical roles in carbon storage, transport, and as protective molecules during periods of environmental stress. This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for the determination of D-Melibiose in plants.

Natural Occurrence and Quantitative Data

D-Melibiose primarily exists in plants as a structural component of the trisaccharide raffinose. The enzymatic hydrolysis of raffinose can proceed via two main pathways: cleavage by α-galactosidase yields sucrose and galactose, whereas invertase action produces melibiose (B213186) and fructose.[1] Consequently, free D-Melibiose can be detected in various plant tissues where RFOs are actively synthesized, transported, or catabolized.

While the concentration of free D-Melibiose in plant tissues is often low due to its role as a metabolic intermediate, notable amounts can be found in specific plant materials, particularly in the seeds and storage organs of legumes. The following table summarizes available quantitative data on D-Melibiose content in various plant sources.

Table 1: Quantitative Occurrence of D-Melibiose in Various Plant Species

Plant SpeciesFamilyPlant PartD-Melibiose ContentAnalytical Method
Glycine max (Soybean)FabaceaeSeedsPresent, quantification often included in total RFOsHPLC[2]
Pisum sativum (Pea)FabaceaeSeedsPresent, quantification often included in total RFOsHPLC[2]
Lens culinaris (Lentil)FabaceaeSeedsPresent, quantification often included in total RFOsHPLC-DAD[3]
Phaseolus vulgaris (Common Bean)FabaceaeSeedsPresent, quantification often included in total RFOsHPLC-DAD[3]
Cicer arietinum (Chickpea)FabaceaeSeedsPresent, not individually quantifiedLC-MS, GC-MS[4]
Vicia faba (Faba Bean)FabaceaeSeedsPresent, not individually quantifiedNot specified[4]
Radix rehmanniaeScrophulariaceaeRootDetected, but not quantifiedHPLC-MS[5]
Quercus sp. (Oak)FagaceaeExtract0.336 mg/mL (in aqueous extract)GC-MS[6]

Note: Specific quantitative data for free D-Melibiose is limited as it is frequently reported as a component of the total Raffinose Family Oligosaccharides (RFOs). Further targeted quantitative analyses are necessary to expand this dataset.

Experimental Protocols

The accurate quantification of D-Melibiose from complex plant matrices necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the predominant techniques utilized for this purpose.

Protocol 1: Extraction and Quantification of D-Melibiose by HPLC

This protocol outlines a generalized procedure for the extraction of soluble carbohydrates from plant tissues and their subsequent quantification using HPLC coupled with Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD).

1. Sample Preparation and Extraction:

  • 1.1. Homogenization: Plant tissues (e.g., seeds, leaves, roots) should be flash-frozen in liquid nitrogen and ground to a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle. The powdered tissue should then be lyophilized to a constant weight.

  • 1.2. Extraction:

    • Accurately weigh approximately 100 mg of the lyophilized powder into a 15 mL centrifuge tube.

    • Add 10 mL of 80% (v/v) aqueous ethanol (B145695).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate in a shaking water bath at 80°C for 30 minutes to inactivate endogenous enzymatic activity.

    • Centrifuge the suspension at 10,000 × g for 15 minutes at room temperature.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the pellet with an additional 10 mL of 80% ethanol to ensure complete recovery of soluble sugars.

    • Combine the supernatants.

  • 1.3. Clarification (Optional but Recommended):

    • For samples with high protein or pigment content, a clarification step may be necessary. Add Carrez I (potassium ferrocyanide) and Carrez II (zinc sulfate) solutions sequentially, with vortexing after each addition, to precipitate interfering compounds.

    • Centrifuge at 10,000 × g for 15 minutes and collect the clear supernatant.

  • 1.4. Final Preparation: Filter the final extract through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.

2. HPLC Analysis:

  • 2.1. Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • 2.2. Column: An amino-propyl bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for carbohydrate analysis.

  • 2.3. Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and ultrapure water (typically in a ratio of 75:25, v/v) is commonly used.

  • 2.4. Flow Rate: A flow rate of 1.0 mL/min is standard.

  • 2.5. Column Temperature: Maintain the column at a constant temperature, typically between 30°C and 40°C, to ensure reproducible retention times.

  • 2.6. Injection Volume: 10–20 µL.

  • 2.7. Quantification: Generate a standard curve by injecting known concentrations of a pure D-Melibiose standard. The concentration of D-Melibiose in the plant extract is determined by comparing its peak area to the standard curve.

Protocol 2: Extraction and Quantification of D-Melibiose by GC-MS

This protocol involves a derivatization step to increase the volatility of the sugar for analysis by gas chromatography.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as outlined in Protocol 1 (steps 1.1 to 1.3).

  • 1.4. Drying: Transfer a precise volume of the final extract to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

2. Derivatization (Silylation):

  • 2.1. To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • 2.2. Securely cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • 2.3. Allow the vial to cool to room temperature prior to GC-MS analysis.

3. GC-MS Analysis:

  • 3.1. Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • 3.2. Column: A low-bleed, non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • 3.3. Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • 3.4. Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • 3.5. Inlet Temperature: 280°C.

  • 3.6. Oven Temperature Program:

    • Initial temperature of 150°C, hold for 2 minutes.

    • Increase the temperature to 280°C at a rate of 10°C/min.

    • Hold at 280°C for a further 10 minutes.

  • 3.7. Mass Spectrometer Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Mass Scan Range: m/z 50-600.

  • 3.8. Identification and Quantification: The trimethylsilyl (B98337) (TMS) derivative of melibiose is identified based on its characteristic retention time and mass spectrum in comparison to a derivatized authentic standard. Quantification is achieved by constructing a standard curve using known concentrations of derivatized D-Melibiose.

Metabolic and Signaling Context

D-Melibiose does not function as a primary signaling molecule in plants. Its significance lies within the broader physiological roles of the Raffinose Family Oligosaccharides. RFOs are key players in the plant's response to abiotic stresses such as drought, cold, and high salinity.[7] They are believed to function as osmoprotectants, contribute to the stabilization of cellular membranes, and participate in the scavenging of reactive oxygen species (ROS).[7][8] The metabolic pathway of RFOs underscores the position of melibiose as a crucial intermediate.

RFO_Metabolism Sucrose Sucrose RS Raffinose Synthase Sucrose->RS Galactinol Galactinol Galactinol->RS STS Stachyose Synthase Galactinol->STS Raffinose Raffinose Raffinose->STS Invertase Invertase Raffinose->Invertase alpha_Gal α-Galactosidase Raffinose->alpha_Gal Stachyose Stachyose Melibiose D-Melibiose Melibiose->alpha_Gal Fructose Fructose Galactose Galactose Glucose Glucose myo_Inositol myo-Inositol GolS Galactinol Synthase myo_Inositol->GolS UDP_Galactose UDP-Galactose UDP_Galactose->GolS RS->Raffinose STS->Stachyose Invertase->Melibiose Invertase->Fructose alpha_Gal->Sucrose alpha_Gal->Galactose alpha_Gal->Galactose alpha_Gal->Glucose GolS->Galactinol

Caption: The metabolic pathway of Raffinose Family Oligosaccharides (RFOs) in plants, highlighting the central role of D-Melibiose as an intermediate.

The accumulation of RFOs, which involves metabolic flux through D-Melibiose, is an integral part of the plant's defense mechanism against abiotic stress.

RFO_Stress_Response Abiotic_Stress Abiotic Stress (Drought, Cold, Salinity) Stress_Signal Stress Signaling Cascade Abiotic_Stress->Stress_Signal RFO_Biosynthesis Increased RFO Biosynthesis Stress_Signal->RFO_Biosynthesis RFO_Accumulation RFO Accumulation (Raffinose, Stachyose) RFO_Biosynthesis->RFO_Accumulation Osmoprotection Osmoprotection RFO_Accumulation->Osmoprotection Membrane_Stabilization Membrane Stabilization RFO_Accumulation->Membrane_Stabilization ROS_Scavenging ROS Scavenging RFO_Accumulation->ROS_Scavenging Stress_Tolerance Enhanced Stress Tolerance Osmoprotection->Stress_Tolerance Membrane_Stabilization->Stress_Tolerance ROS_Scavenging->Stress_Tolerance

Caption: The functional role of Raffinose Family Oligosaccharides (RFOs) in the plant abiotic stress response.

A generalized experimental workflow for the analysis of D-Melibiose in plant samples is depicted below, providing a logical sequence from sample collection to final data analysis.

Experimental_Workflow Start Plant Tissue Sampling Homogenization Homogenization (Lyophilization & Grinding) Start->Homogenization Extraction Solvent Extraction (e.g., 80% Ethanol) Homogenization->Extraction Purification Purification / Clarification (Optional) Extraction->Purification Analysis Analytical Method Purification->Analysis HPLC HPLC-RID/ELSD Analysis->HPLC Liquid Chromatography GCMS GC-MS (after Derivatization) Analysis->GCMS Gas Chromatography Data_Processing Data Processing (Peak Integration, Quantification) HPLC->Data_Processing GCMS->Data_Processing Results Results (Melibiose Concentration) Data_Processing->Results

References

Foundational

D-Melibiose as a reducing disaccharide of galactose and glucose.

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of D-Melibiose, a reducing disaccharide composed of galactose and glucose. It covers its chemical propert...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Melibiose, a reducing disaccharide composed of galactose and glucose. It covers its chemical properties, analytical methodologies, and biological significance, with a focus on providing practical information for laboratory applications.

Core Concepts: Structure and Properties of D-Melibiose

D-Melibiose is a disaccharide formed through an α-1,6 glycosidic linkage between a D-galactose and a D-glucose molecule.[1][2] Its chemical name is 6-O-α-D-Galactopyranosyl-D-glucose.[3] The presence of a free hemiacetal group in the glucose unit confers its reducing properties, allowing it to react with oxidizing agents such as in Benedict's and Fehling's tests.[4][5]

Below is a diagram illustrating the chemical structure of D-Melibiose, highlighting its constituent monosaccharides and the glycosidic bond.

G cluster_galactose α-D-Galactose cluster_glucose D-Glucose Gal1 O Gal6 C5 Gal1->Gal6 Gal2 C1 Gal2->Gal1 Gal3 C2 Gal2->Gal3 Glc7 C6 Gal2->Glc7 α-1,6 linkage Gal4 C3 Gal3->Gal4 Gal5 C4 Gal4->Gal5 Gal5->Gal6 Gal6->Gal2 Gal7 CH2OH Gal6->Gal7 Glc1 O Glc6 C5 Glc1->Glc6 Glc2 C1 (Anomeric Carbon) Glc2->Glc1 Glc3 C2 Glc2->Glc3 Glc4 C3 Glc3->Glc4 Glc5 C4 Glc4->Glc5 Glc5->Glc6 Glc6->Glc2 Glc6->Glc7 Glc8 CH2OH Glc7->Glc8

Caption: Chemical structure of D-Melibiose.

Physicochemical Properties

D-Melibiose is a white crystalline powder with a sweet taste.[3] It is soluble in water, slightly soluble in ethanol, and insoluble in ether.[3] Key quantitative properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₂₂O₁₁[3][4]
Molecular Weight342.30 g/mol [3][4]
Melting Point84-85 °C (monohydrate)[1][4]
Specific Rotation [α]D²⁰+111.7° to +129.5° (c=4 in H₂O)[3]

Experimental Protocols

This section details the methodologies for key experiments involving D-Melibiose, focusing on its identification as a reducing sugar and its quantitative analysis.

Qualitative Analysis of Reducing Properties

2.1.1. Benedict's Test

This test is used to detect the presence of reducing sugars.

  • Principle: In the presence of a reducing sugar and heat, the blue cupric ions (Cu²⁺) in Benedict's reagent are reduced to red cuprous oxide (Cu₂O), which forms a precipitate. The color of the precipitate gives a semi-quantitative indication of the amount of reducing sugar present.[3][6]

  • Procedure: [3][7]

    • Add 2 mL of Benedict's reagent to a test tube.

    • Add 1 mL of the sample solution (D-Melibiose dissolved in water).

    • Heat the mixture in a boiling water bath for 3-5 minutes.[7][8]

    • Observe the color change. A change from blue to green, yellow, orange, or brick-red indicates a positive result.

2.1.2. Fehling's Test

Similar to Benedict's test, Fehling's test also identifies reducing sugars.

  • Principle: Fehling's solution, a mixture of two separate solutions (Fehling's A and Fehling's B), contains cupric ions (Cu²⁺) that are reduced to cuprous oxide (Cu₂O) by the reducing sugar upon heating.[5]

  • Procedure: [1][5][9]

    • In a test tube, mix equal volumes (e.g., 1 mL each) of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate and sodium hydroxide).

    • Add a few drops of the sample solution.

    • Heat the test tube in a water bath.

    • The formation of a red or orange precipitate indicates the presence of a reducing sugar.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the separation and quantification of disaccharides.

  • Principle: The sample is passed through a column packed with a stationary phase. Different components of the sample interact differently with the stationary phase, causing them to separate. A detector then measures the amount of each component as it elutes from the column.

  • General Protocol for Disaccharide Analysis: [10][11]

    • Sample Preparation: Dissolve a known weight of D-Melibiose in a suitable solvent, typically a mixture of acetonitrile (B52724) and water. Filter the sample through a 0.45 µm filter before injection.

    • Chromatographic Conditions:

      • Column: An amino-based or amide-based column is commonly used for sugar analysis.

      • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio may need to be optimized for the specific column and instrument.

      • Flow Rate: A flow rate of around 1.0-2.0 mL/min is common.

      • Detector: A refractive index (RI) detector is often used for sugar analysis.

    • Quantification: A calibration curve is constructed by running a series of standards of known concentrations. The concentration of D-Melibiose in the unknown sample is then determined by comparing its peak area to the calibration curve.

Below is a generalized workflow for the HPLC analysis of disaccharides.

G A Sample Preparation (Dissolution & Filtration) B HPLC System (Pump, Injector, Column) A->B C Separation on Analytical Column B->C D Detection (e.g., RI Detector) C->D E Data Acquisition and Processing D->E F Quantification (Calibration Curve) E->F

Caption: General workflow for HPLC analysis.

Biological Significance and Metabolic Pathway

D-Melibiose is found in some plants and honey.[3] While not metabolized by humans, it serves as a carbon source for various microorganisms that possess the enzyme α-galactosidase. This enzyme hydrolyzes the α-1,6 glycosidic bond of melibiose (B213186), releasing D-galactose and D-glucose.[2]

In bacteria such as E. coli, the metabolism of melibiose is a key pathway for utilizing this sugar as an energy source. The process involves the transport of melibiose into the cell, followed by its enzymatic cleavage.

The following diagram illustrates the metabolic breakdown of D-Melibiose.

G Melibiose D-Melibiose Enzyme α-Galactosidase Melibiose->Enzyme Galactose D-Galactose Glucose D-Glucose Enzyme->Galactose Enzyme->Glucose

Caption: Enzymatic hydrolysis of D-Melibiose.

Synthesis of D-Melibiose

D-Melibiose can be obtained through the enzymatic hydrolysis of the trisaccharide raffinose (B1225341). Raffinose is composed of galactose, glucose, and fructose. The enzyme invertase can be used to cleave the bond between glucose and fructose, yielding sucrose (B13894) and melibiose. Alternatively, specific enzymes can be employed to directly hydrolyze raffinose to produce melibiose and fructose.[2][12]

A simplified representation of the synthesis of D-Melibiose from raffinose is shown below.

G Raffinose Raffinose (Galactose-Glucose-Fructose) Enzyme Invertase Raffinose->Enzyme Melibiose D-Melibiose (Galactose-Glucose) Enzyme->Melibiose Fructose Fructose Enzyme->Fructose

Caption: Synthesis of D-Melibiose from Raffinose.

This technical guide provides a foundational understanding of D-Melibiose, its properties, and relevant laboratory procedures. For further in-depth research, consulting the cited literature is recommended.

References

Exploratory

The Pivotal Role of D-Melibiose in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose, serves as a significant carbon source for a diverse range of microorganisms. I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose, serves as a significant carbon source for a diverse range of microorganisms. Its metabolism is a key physiological process that has implications for microbial identification, industrial fermentation, gut microbiome composition, and pathogenesis. This technical guide provides a comprehensive overview of the molecular mechanisms governing D-melibiose transport, enzymatic catabolism, and regulatory networks in various microbes. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in microbiology, biotechnology, and drug development.

Introduction

Melibiose (B213186) [α-D-Galp-(1→6)-α-D-Glcp] is a reducing disaccharide found in various plant-derived oligosaccharides, such as raffinose (B1225341) and stachyose.[1][2] The ability to metabolize melibiose is not universal among microorganisms and is often used as a distinguishing characteristic, most notably between lager brewing yeast (Saccharomyces pastorianus) and ale brewing yeast (Saccharomyces cerevisiae).[3] Beyond its role in industrial processes, the metabolism of melibiose is crucial for the survival and proliferation of bacteria in diverse environments, including the human gut, where it can act as a prebiotic.[4][5] Understanding the intricacies of melibiose metabolism can provide insights into microbial physiology, host-microbe interactions, and potential targets for antimicrobial strategies or the development of novel probiotics.

Melibiose Transport: The Gateway to Metabolism

The initial and critical step in melibiose utilization is its transport across the microbial cell membrane. Microorganisms have evolved sophisticated transport systems to efficiently scavenge this disaccharide from their environment.

The Melibiose Permease (MelB)

The most extensively studied melibiose transporter is the melibiose permease (MelB) of Escherichia coli and Salmonella enterica serovar Typhimurium.[6][7] MelB is a member of the Major Facilitator Superfamily (MFS) of transporters and functions as a cation-coupled symporter.[7] It can utilize the electrochemical potential of Na⁺, Li⁺, or H⁺ to drive the uphill transport of melibiose and other α-galactosides into the cell.[8] The binding of the coupling cation induces a conformational change in the permease that increases its affinity for the sugar substrate, a classic example of positive cooperativity in transport mechanisms.[6]

Other Transport Systems

In some microorganisms, other transport systems exhibit a broader specificity that includes melibiose. For instance, the lactose (B1674315) permease (LacY) in E. coli can transport melibiose, albeit with lower affinity than its primary substrate, lactose. In lactic acid bacteria such as Lactobacillus plantarum, melibiose transport can be independent of the lactose transport system, suggesting the presence of a dedicated, though not fully characterized, melibiose permease with homology to MelB.[1]

Enzymatic Degradation of Melibiose

Once inside the cell, melibiose is hydrolyzed into its constituent monosaccharides, galactose and glucose, by the enzyme α-galactosidase (also known as melibiase).

α-Galactosidase (MelA)

α-Galactosidase (EC 3.2.1.22) catalyzes the hydrolysis of the terminal α-1,6-glycosidic bond in melibiose.[2] This enzyme is crucial for melibiose metabolism and its presence or absence is a key determinant of a microbe's ability to utilize this sugar. In some bacteria, such as Azotobacter vinelandii, an inducible exo-α-galactosidase is secreted, which hydrolyzes melibiose extracellularly, with the resulting monosaccharides being subsequently transported into the cell.[9]

Metabolic Fates of Galactose and Glucose

The monosaccharide products of melibiose hydrolysis, galactose and glucose, are channeled into central metabolic pathways.

  • Glucose is readily phosphorylated and enters glycolysis to generate ATP and precursor metabolites.

  • Galactose is typically metabolized via the Leloir pathway, which converts it to glucose-6-phosphate, an intermediate of glycolysis.

In some gut commensals like Bifidobacterium, a unique hexose (B10828440) fermentation pathway known as the "bifid shunt" is employed for the metabolism of these sugars.

Regulation of Melibiose Metabolism

The genes encoding the proteins for melibiose transport and degradation are tightly regulated to ensure that they are only expressed when melibiose is available and a preferred carbon source, such as glucose, is absent.

The mel Operon

In E. coli, the genes for melibiose metabolism are organized into the mel operon. This operon is subject to both specific and global regulatory mechanisms. The expression of the mel operon is positively regulated by the transcriptional activator MelR, which is activated upon binding to melibiose.

Catabolite Repression

The mel operon is also under the control of catabolite repression, a global regulatory network that ensures the preferential utilization of glucose over other carbon sources.[10] This regulation is mediated by the cAMP receptor protein (CRP) and the phosphotransferase system (PTS). In the absence of glucose, cAMP levels rise, leading to the formation of the cAMP-CRP complex, which binds to the promoter of the mel operon and activates transcription.

Furthermore, a phenomenon known as "inducer exclusion" prevents the uptake of non-PTS sugars like melibiose when glucose is being transported.[11] This is mediated by the unphosphorylated form of the PTS protein EIIAGlc, which directly inhibits the activity of the melibiose permease.[12][13]

Quantitative Data on Melibiose Metabolism

The efficiency of melibiose metabolism can be quantified by examining enzyme kinetics, transporter affinity, and microbial growth rates.

Table 1: Kinetic Parameters of Microbial α-Galactosidases

Microbial SourceSubstrateKm (mM)Vmax (μmol·mL⁻¹·min⁻¹)Reference
Aspergillus sp. D-23p-NPG0.9831.587[2]
Aspergillus nigerp-NPG--[14]
Vicia faba---[15]
*p-Nitrophenyl-α-D-galactopyranoside, a chromogenic analog used for activity assays.

Table 2: Binding Affinities of the Salmonella enterica Melibiose Permease (MelBSt)

LigandKdReference
Melibiose1.25 ± 0.05 mM[6]
α-Nitrophenyl-α-D-galactopyranoside (α-NPG)16.46 ± 0.21 µM[6]

Table 3: Growth of Erwinia chrysanthemi on Various Carbon Sources

Carbon SourceDoubling Time (min)
Glucose65 ± 5
Galactose72 ± 5
Fructose68 ± 5
Sucrose75 ± 6
Melibiose90 ± 8
Raffinose100 ± 10
Data adapted from relevant studies on Erwinia chrysanthemi metabolism.[16]

Experimental Protocols

Melibiose Fermentation Test

This test determines a microbe's ability to ferment melibiose, typically by detecting acid production.[17][18]

a. Principle: If the microorganism ferments melibiose, acidic byproducts will be produced, lowering the pH of the medium. A pH indicator incorporated into the medium will change color, indicating a positive result.[18]

b. Materials:

  • Phenol (B47542) Red Melibiose Broth (containing nutrient broth, 0.5-1.0% melibiose, and phenol red pH indicator).[17]

  • Sterile culture tubes.

  • Inoculating loop or needle.

  • Pure culture of the test microorganism.

  • Incubator (35-37°C).

c. Procedure:

  • Aseptically inoculate a tube of Phenol Red Melibiose Broth with the test microorganism.[17]

  • Incubate the tube at 35-37°C for 24 hours.[18]

  • Observe the color of the medium.

d. Interpretation:

  • Positive: The medium changes color from red to yellow, indicating acid production from melibiose fermentation.[17]

  • Negative: The medium remains red or changes to a magenta/hot pink color (due to peptone degradation), indicating no melibiose fermentation.[18]

α-Galactosidase Activity Assay (Fluorometric)

This assay quantifies the activity of α-galactosidase using a fluorogenic substrate.[19][20][21]

a. Principle: α-Galactosidase cleaves a non-fluorescent synthetic substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside) to release a highly fluorescent product (4-Methylumbelliferone), which can be quantified.[22] The rate of fluorescence increase is directly proportional to the enzyme activity.

b. Materials:

  • α-Gal Assay Buffer.

  • α-Gal Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside).

  • α-Gal Stop Buffer.

  • 4-Methylumbelliferone (4-MU) Standard.

  • Cell lysate or purified enzyme sample.

  • 96-well microplate (black, clear bottom).

  • Fluorescence microplate reader (Ex/Em = 360/445 nm).[20]

c. Procedure (General Outline):

  • Sample Preparation: Prepare cell lysates by homogenization or sonication in ice-cold α-Gal Assay Buffer.[19] Centrifuge to pellet cell debris and collect the supernatant.

  • Standard Curve: Prepare a series of dilutions of the 4-MU standard in α-Gal Assay Buffer.

  • Assay Reaction:

    • Add diluted samples and standards to the wells of the 96-well plate.

    • Add α-Gal Assay Buffer to bring all wells to a uniform volume.

    • Initiate the reaction by adding the α-Gal Substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours), protected from light.[20]

  • Stopping the Reaction: Add α-Gal Stop Buffer to all wells.[20]

  • Measurement: Measure the fluorescence at Ex/Em = 360/445 nm.[21]

  • Calculation: Subtract the blank reading from all sample and standard readings. Plot the standard curve and determine the concentration of 4-MU produced in the sample wells. Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Melibiose Transport Assay

This assay measures the uptake of radiolabeled melibiose into microbial cells.

a. Principle: Cells are incubated with radiolabeled melibiose (e.g., [³H]melibiose). The transport process is stopped at various time points, and the cells are rapidly separated from the external medium. The amount of radioactivity accumulated inside the cells is then quantified to determine the rate of transport.

b. Materials:

  • Microbial cells grown to mid-log phase and induced for melibiose transport.

  • Transport buffer (e.g., potassium phosphate (B84403) buffer with appropriate cations).

  • Radiolabeled melibiose (e.g., [³H]melibiose).

  • Non-radiolabeled melibiose (for competition experiments).

  • Filtration apparatus with membrane filters (e.g., 0.45 µm pore size).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

c. Procedure (General Outline):

  • Cell Preparation: Harvest and wash the induced cells, then resuspend them in transport buffer to a specific cell density.

  • Assay Initiation: Equilibrate the cell suspension to the desired temperature. Initiate the transport by adding radiolabeled melibiose.

  • Time Points: At specific time intervals, take aliquots of the cell suspension and rapidly filter them through the membrane filters.

  • Washing: Immediately wash the filters with ice-cold transport buffer to remove external radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the intracellular radioactivity over time to determine the initial rate of melibiose transport.

Visualizing Metabolic and Regulatory Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and regulatory circuits in melibiose metabolism.

Melibiose_Metabolism_Pathway mel_ext Melibiose (extracellular) melB Melibiose Permease (MelB) mel_ext->melB Transport mel_int Melibiose (intracellular) alpha_gal α-Galactosidase (MelA) mel_int->alpha_gal Hydrolysis melB->mel_int galactose Galactose alpha_gal->galactose glucose Glucose alpha_gal->glucose leloir Leloir Pathway galactose->leloir glycolysis_glc Glycolysis glucose->glycolysis_glc glycolysis_gal Glycolysis leloir->glycolysis_gal

Caption: General pathway of D-melibiose transport and metabolism.

Mel_Operon_Regulation cluster_conditions Regulatory Conditions cluster_proteins Regulatory Proteins cluster_operon mel Operon glucose Glucose adenylate_cyclase Adenylate Cyclase glucose->adenylate_cyclase inhibits melibiose Melibiose MelR_inactive MelR (inactive) melibiose->MelR_inactive cAMP cAMP adenylate_cyclase->cAMP produces CAP CAP cAMP->CAP cAMP_CAP cAMP-CAP Complex cAMP->cAMP_CAP CAP->cAMP_CAP mel_operon [CAP site][Promoter][Operator][melA][melB] cAMP_CAP->mel_operon activates transcription MelR_active MelR (active) MelR_inactive->MelR_active activates MelR_active->mel_operon activates transcription Inducer_Exclusion_Workflow glucose_high High Glucose PTS PTS System glucose_high->PTS glucose_low Low Glucose glucose_low->PTS EIIA_unphos EIIA-Glc (unphosphorylated) PTS->EIIA_unphos dephosphorylates EIIA_phos EIIA-Glc~P (phosphorylated) PTS->EIIA_phos phosphorylates MelB Melibiose Permease (MelB) EIIA_unphos->MelB inhibits melibiose_transport Melibiose Transport MelB->melibiose_transport facilitates

References

Foundational

An In-depth Technical Guide on the α-1,6 Glycosidic Linkage in D-Melibiose

For Researchers, Scientists, and Drug Development Professionals Introduction D-Melibiose, a disaccharide, is a fundamental structure in glycobiology, composed of an α-D-galactose unit linked to an α-D-glucose unit. The l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Melibiose, a disaccharide, is a fundamental structure in glycobiology, composed of an α-D-galactose unit linked to an α-D-glucose unit. The linkage connecting these two monosaccharides is a critical α-1,6 glycosidic bond. This bond is formed between the anomeric carbon (C1) of the galactose residue and the hydroxyl group on the carbon at the 6th position (C6) of the glucose molecule. The "α" designation indicates that the bond is oriented axially downwards from the plane of the galactose ring. The stability and conformation of this linkage are pivotal to the chemical and biological functions of melibiose (B213186), including its role as a substrate for specific enzymes like α-galactosidase. Understanding the intricacies of this glycosidic bond is essential for research in carbohydrate chemistry, enzymology, and the development of therapeutics targeting carbohydrate-mediated pathways.

Structural and Physicochemical Properties

The α-1,6 glycosidic linkage imparts a significant degree of flexibility to the melibiose molecule compared to 1,2, 1,3, or 1,4 linkages, due to the three rotatable bonds (φ, ψ, and ω) that define its conformation. This flexibility allows melibiose to adopt various spatial arrangements, which is a key factor in its interaction with enzymes and receptors.

Table 1: Physicochemical Properties of D-Melibiose

PropertyValue
Molar Mass342.30 g/mol
Melting Point175-179 °C
Specific Rotation ([α]D)+129.5° (c=4, H2O)
SolubilitySoluble in water
Enzymatic Hydrolysis of the α-1,6 Glycosidic Linkage

The primary enzyme responsible for the cleavage of the α-1,6 glycosidic bond in melibiose is α-galactosidase (EC 3.2.1.22), also known as melibiase. This enzyme catalyzes the hydrolysis of terminal α-D-galactose residues from a variety of substrates, including oligosaccharides, polysaccharides, and glycolipids. The enzymatic reaction proceeds via a double displacement mechanism, involving a nucleophilic attack from an aspartate or glutamate (B1630785) residue in the enzyme's active site on the anomeric carbon of the galactose unit.

Table 2: Kinetic Parameters of α-Galactosidase from Aspergillus niger with Melibiose as Substrate

Kinetic ParameterValue
Michaelis Constant (Km)2.5 mM
Maximum Velocity (Vmax)120 µmol/min/mg
Optimal pH4.5
Optimal Temperature50 °C

Experimental Protocols

Protocol 1: Enzymatic Assay of α-Galactosidase Activity

This protocol outlines a method to determine the activity of α-galactosidase using D-melibiose as the substrate. The reaction products, glucose and galactose, can be quantified using high-performance liquid chromatography (HPLC).

Materials:

  • α-Galactosidase solution

  • D-Melibiose solution (10 mM) in 50 mM sodium acetate (B1210297) buffer (pH 4.5)

  • 50 mM sodium acetate buffer (pH 4.5)

  • 96-well microplate

  • Incubator set to 50°C

  • HPLC system with a suitable carbohydrate analysis column

Procedure:

  • Prepare serial dilutions of the α-galactosidase solution in 50 mM sodium acetate buffer.

  • In a 96-well microplate, add 50 µL of the D-melibiose solution to each well.

  • To initiate the reaction, add 50 µL of the diluted α-galactosidase solutions to the respective wells.

  • Incubate the plate at 50°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 1 M sodium carbonate.

  • Analyze the samples by HPLC to quantify the amount of glucose and galactose produced.

  • Calculate the enzyme activity based on the amount of product formed per unit time.

Protocol 2: Structural Elucidation of Melibiose by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of carbohydrates. 1H and 13C NMR can confirm the presence of the α-1,6 glycosidic linkage.

Materials:

  • D-Melibiose sample

  • D2O (Deuterium oxide)

  • NMR spectrometer

Procedure:

  • Dissolve 5-10 mg of D-melibiose in 0.5 mL of D2O.

  • Transfer the solution to an NMR tube.

  • Acquire 1H and 13C NMR spectra at an appropriate field strength (e.g., 500 MHz).

  • For the 1H NMR spectrum, the anomeric proton of the α-galactose residue is expected to appear as a doublet with a coupling constant (J) of approximately 3-4 Hz, characteristic of an α-anomer.

  • In the 13C NMR spectrum, the chemical shift of the C1 of galactose and the C6 of glucose will be indicative of the 1,6-linkage.

  • Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals and definitively confirm the connectivity.

Visualizations

Melibiose_Structure cluster_galactose α-D-Galactose cluster_glucose D-Glucose Gal_C1 C1 Gal_C2 C2 Gal_C1->Gal_C2 Glc_C6 C6 Gal_C1->Glc_C6 α-1,6 linkage Gal_C3 C3 Gal_C2->Gal_C3 Gal_C4 C4 Gal_C3->Gal_C4 Gal_C5 C5 Gal_C4->Gal_C5 Gal_O5 O Gal_C5->Gal_O5 Gal_O5->Gal_C1 Glc_C1 C1 Glc_C2 C2 Glc_C1->Glc_C2 Glc_C3 C3 Glc_C2->Glc_C3 Glc_C4 C4 Glc_C3->Glc_C4 Glc_C5 C5 Glc_C4->Glc_C5 Glc_C5->Glc_C6 Glc_O5 O Glc_C5->Glc_O5 Glc_O5->Glc_C1

Caption: Chemical structure of D-Melibiose highlighting the α-1,6 glycosidic linkage.

Enzymatic_Hydrolysis_Workflow cluster_workflow Experimental Workflow for Enzymatic Hydrolysis Start Prepare Melibiose Substrate (10 mM in pH 4.5 buffer) Enzyme Add α-Galactosidase Start->Enzyme Incubation Incubate at 50°C for 30 min Enzyme->Incubation Stop Stop Reaction (add 1M Na2CO3) Incubation->Stop Analysis Analyze Products by HPLC Stop->Analysis Data Quantify Glucose and Galactose Analysis->Data

Caption: Workflow for the enzymatic hydrolysis and analysis of D-Melibiose.

Galactose_Metabolism cluster_pathway Galactose Metabolism Pathway (Leloir Pathway) Melibiose Melibiose aGal α-Galactosidase Melibiose->aGal Galactose Galactose aGal->Galactose Glucose Glucose aGal->Glucose GALK Galactokinase (GALK) Galactose->GALK Gal1P Galactose-1-Phosphate GALK->Gal1P GALT GALT Gal1P->GALT UDP_Gal UDP-Galactose GALT->UDP_Gal Glc1P Glucose-1-Phosphate GALT->Glc1P UDP_Glc UDP-Glucose UDP_Glc->GALT GALE GALE UDP_Gal->GALE GALE->UDP_Glc

Caption: Simplified diagram of the Leloir pathway for galactose metabolism.

Exploratory

The Discovery and Historical Context of D-Melibiose: A Technical Guide for Researchers

A comprehensive overview of the discovery, structural elucidation, and biochemical significance of the disaccharide D-melibiose, placed within the context of the foundational era of carbohydrate chemistry. This guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, structural elucidation, and biochemical significance of the disaccharide D-melibiose, placed within the context of the foundational era of carbohydrate chemistry. This guide provides researchers, scientists, and drug development professionals with a detailed historical narrative, experimental methodologies from seminal works, and a summary of its metabolic pathways.

Introduction: A Sweet Discovery in the Age of Sugar Chemistry

The late 19th and early 20th centuries marked a period of profound advancement in the field of organic chemistry, particularly in the study of carbohydrates. During this era, chemists across Europe, armed with new analytical techniques, embarked on the challenge of deciphering the structures of these fundamental biological molecules. It was within this vibrant scientific landscape that D-melibiose, a disaccharide composed of galactose and glucose, was first discovered and characterized. This guide delves into the historical context of its discovery, the key experiments that unveiled its structure, and its modern biochemical relevance.

The Discovery of D-Melibiose

While the precise first isolation of D-melibiose is attributed to Scheibler and Mittelmeier from beet molasses in the late 1880s, detailed English-language accounts of their original methodology are scarce in modern databases. A more thoroughly documented preparation was later achieved by C. S. Hudson and T. S. Harding in 1915, who isolated melibiose (B213186) from the trisaccharide raffinose (B1225341).

Historical Context: The Dawn of Carbohydrate Chemistry

The discovery of D-melibiose occurred during a "golden age" for carbohydrate chemistry, largely driven by the pioneering work of German chemist Emil Fischer. Fischer's elucidation of the structures of glucose, fructose (B13574), and other monosaccharides, and his development of the Fischer projection, provided the foundational knowledge and tools necessary for chemists to tackle more complex sugars like disaccharides. Key developments of this era that set the stage for the discovery and characterization of D-melibiose include:

  • The Theory of Isomerism: The understanding that compounds could have the same chemical formula but different structural arrangements was crucial.

  • Polarimetry: The use of polarimeters to measure the optical rotation of sugars was a key analytical technique for distinguishing between different isomers.

  • Hydrolysis: The use of acids and enzymes to break down complex carbohydrates into their constituent monosaccharides was a fundamental method for structural analysis.

  • Methylation Analysis: Developed later in the period, this technique became instrumental in determining the linkage points between monosaccharide units.

Structural Elucidation of D-Melibiose

The determination of the precise structure of D-melibiose was a multi-step process involving several key chemical reactions. The work of Sir Norman Haworth and his collaborators in the 1910s and 1920s was pivotal in establishing the α-1,6 glycosidic linkage between the galactose and glucose units.

Key Experimental Evidence

The structural determination of D-melibiose relied on a logical sequence of chemical transformations and analyses. The following table summarizes the key experimental findings that led to the elucidation of its structure.

ExperimentObservationConclusion
Acid or Enzymatic Hydrolysis Yields one mole of D-galactose and one mole of D-glucose.Melibiose is a disaccharide composed of a galactose and a glucose unit.
Reaction with Fehling's Solution Positive result (forms a red precipitate of copper(I) oxide).Melibiose is a reducing sugar, indicating the presence of a free hemiacetal group.
Bromine Water Oxidation Forms melibionic acid, which upon hydrolysis yields D-galactose and D-gluconic acid.The glucose unit contains the free hemiacetal, as its aldehyde group is oxidized to a carboxylic acid.
Permethylation followed by Hydrolysis Yields 2,3,4,6-tetra-O-methyl-D-galactose and 2,3,4-tri-O-methyl-D-glucose.The linkage from the galactose to the glucose involves the C6 hydroxyl group of the glucose. The C1 of galactose is involved in the glycosidic bond.
Enzymatic Hydrolysis with α-galactosidase Hydrolyzes melibiose.The glycosidic linkage has an α-anomeric configuration.
Experimental Protocols from Seminal Studies

The following are detailed methodologies from key publications that were instrumental in the preparation and structural understanding of D-melibiose.

Preparation of Melibiose from Raffinose (Hudson and Harding, 1915)

  • Principle: This method utilizes the selective fermentation of the fructose component of raffinose by top yeast (Saccharomyces cerevisiae), leaving behind melibiose.

  • Methodology:

    • A solution of raffinose in water is prepared.

    • A culture of top yeast is added to the raffinose solution.

    • The mixture is allowed to ferment at a controlled temperature. During this process, the invertase enzyme from the yeast hydrolyzes raffinose into fructose and melibiose. The yeast then consumes the fructose.

    • After the fermentation is complete, the yeast is removed by filtration.

    • The resulting solution, now containing melibiose, is clarified, concentrated, and the melibiose is crystallized.

Structural Analysis by Methylation (Haworth and Leitch, 1918)

  • Principle: Permethylation of all free hydroxyl groups in melibiose, followed by acid hydrolysis of the glycosidic bond, allows for the identification of the linkage position by determining which hydroxyl groups on the monosaccharide units were not methylated.

  • Methodology:

    • Melibiose is treated with methyl sulfate (B86663) and sodium hydroxide (B78521) to methylate all free hydroxyl groups, forming octamethyl-melibiose.

    • The octamethyl-melibiose is then subjected to acid hydrolysis, which cleaves the glycosidic bond.

    • The resulting methylated monosaccharides are separated and identified.

    • The identification of 2,3,4,6-tetra-O-methyl-D-galactose and 2,3,4-tri-O-methyl-D-glucose confirmed the 1,6-linkage.

Physicochemical Properties of D-Melibiose

The following table summarizes some of the key physicochemical properties of D-melibiose as reported in early and modern literature.

PropertyValue
Molecular Formula C₁₂H₂₂O₁₁
Molar Mass 342.30 g/mol
Melting Point 179-181 °C
Specific Rotation ([α]D) +129.5° (in water)
Solubility Soluble in water, sparingly soluble in ethanol.
Structure α-D-Galactopyranosyl-(1→6)-D-glucopyranose

Biochemical Significance and Metabolic Pathways

While the concept of signaling pathways as understood today was not part of the scientific landscape at the time of D-melibiose's discovery, understanding its metabolic fate is crucial for modern drug development professionals. D-melibiose is primarily metabolized by microorganisms that possess the enzyme α-galactosidase.

Melibiose Metabolism in Escherichia coli

In E. coli, the metabolism of melibiose is a well-characterized process involving a specific transport system and enzymatic cleavage.

Melibiose_Metabolism_Ecoli Mel_out Melibiose (extracellular) MelB MelB Permease Mel_out->MelB Transport Mel_in Melibiose (intracellular) alpha_gal α-Galactosidase (MelA) Mel_in->alpha_gal Hydrolysis MelB->Mel_in Gal Galactose alpha_gal->Gal Glc Glucose alpha_gal->Glc Glycolysis Glycolysis Gal->Glycolysis Glc->Glycolysis

Caption: Melibiose metabolism in E. coli.

Melibiose Metabolism in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, the ability to metabolize melibiose is strain-dependent and relies on the presence of the MEL genes, which code for α-galactosidase.

Melibiose_Metabolism_Yeast Mel_out Melibiose (extracellular) Mel_transporter Gal2 Permease Mel_out->Mel_transporter Transport Mel_in Melibiose (intracellular) alpha_gal α-Galactosidase (MEL1) Mel_in->alpha_gal Hydrolysis Mel_transporter->Mel_in Gal Galactose alpha_gal->Gal Glc Glucose alpha_gal->Glc Leloir Leloir Pathway Gal->Leloir Glycolysis Glycolysis Glc->Glycolysis Leloir->Glycolysis

Caption: Melibiose metabolism in Saccharomyces cerevisiae.

Conclusion

The discovery and structural elucidation of D-melibiose represent a significant chapter in the history of carbohydrate chemistry. The work of scientists like Scheibler, Mittelmeier, Hudson, Harding, and Haworth, built upon the foundational principles established by Emil Fischer, paved the way for a deeper understanding of the complex world of saccharides. For today's researchers, this historical context not only provides an appreciation for the intellectual journey of the field but also underscores the enduring importance of fundamental chemical principles in the ongoing exploration of the roles of carbohydrates in biological systems. The metabolic pathways of melibiose in microorganisms continue to be an area of study with relevance to biotechnology and drug development.

Foundational

The Sweet Divide: A Technical Guide to D-Melibiose as a Selective Carbon Source for Bacterial Proliferation

For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of microbial metabolism, the ability to utilize specific carbon sources is a defining characteristic that dictates the e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial metabolism, the ability to utilize specific carbon sources is a defining characteristic that dictates the ecological niche and competitive fitness of bacterial species. D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose, represents a key metabolic differentiator in the microbial kingdom. While readily available in various plant-based sources, its metabolism is restricted to a select group of bacteria possessing the necessary enzymatic machinery. This selective utilization holds significant implications for various fields, from understanding gut microbiome dynamics to the development of novel antimicrobial strategies and probiotic formulations. This in-depth technical guide provides a comprehensive overview of D-melibiose metabolism in specific bacterial species, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Bacterial Utilization of D-Melibiose: A Quantitative Perspective

The ability to metabolize D-melibiose is not universal among bacteria. Species that can utilize this sugar possess a dedicated metabolic pathway, primarily centered around two key enzymes: a melibiose-specific permease for transport into the cell and an α-galactosidase for the hydrolysis of melibiose (B213186) into its constituent monosaccharides, galactose, and glucose. The efficiency of this metabolic process varies among different bacterial species, as reflected in their growth rates when cultured on D-melibiose as the sole carbon source.

While comprehensive data on the specific growth rates of a wide range of bacteria solely on D-melibiose is an area of ongoing research, available studies on related α-galactosides and comparative growth analyses provide valuable insights. Probiotic species, particularly within the genera Bifidobacterium and Lactobacillus, are of significant interest due to their role in gut health.

Bacterial SpeciesCarbon SourceSpecific Growth Rate (µ, h⁻¹)Reference
Bifidobacterium adolescentis MB 239Galactose0.43[1]
Lactose0.38[1]
Glucose0.28[1]
Bifidobacterium animalis (dairy isolate)Raffinose (B1225341)> Glucose[2]
Stachyose> Glucose[2]
Bifidobacterium longum (human isolate)Raffinose> Glucose[2]
Stachyose> Glucose[2]
Lactobacillus delbrueckii subsp. bulgaricusLactose0.55 - 1.0[3]
Lactobacillus rhamnosusGlucose0.49[4]
Escherichia coli K-12Complex Medium1.14[5]
Salmonella typhimuriumMinimal Medium0.37 - 0.69[6]
Klebsiella pneumoniaeLB Medium~0.8 (estimated from graph)[7]
Enterococcus faeciumBologna Sausage (15°C)~0.1 (estimated from data)[8]

Note: The growth rates presented are for comparative purposes. Direct growth rates on D-melibiose as the sole carbon source are not always available in the literature and represent a key area for future research. The data for Bifidobacterium species on raffinose and stachyose, which are also α-galactosides, suggest a metabolic preference for these sugars over glucose.

The Enzymatic Machinery of D-Melibiose Metabolism

The catabolism of D-melibiose is initiated by its transport across the bacterial cell membrane, followed by intracellular hydrolysis.

Melibiose Permease (MelB): The Gateway to Metabolism

The transport of D-melibiose into the bacterial cell is primarily mediated by the melibiose permease, a member of the glycoside-pentoside-hexuronide (GPH) cation symporter family. In Escherichia coli and Salmonella enterica, this transporter is encoded by the melB gene. The activity of MelB is crucial for the efficient uptake of melibiose, and its kinetics can be a rate-limiting step in the overall metabolic pathway.

EnzymeBacterial SourceSubstrateKₘ (mM)Vₘₐₓ (nmol/min/mg protein)Reference
Melibiose Permease (MelB)Salmonella enterica serovar TyphimuriumMelibiose0.8 ± 0.287 ± 4[9]
α-Galactosidase (MelA): The Hydrolytic Engine

Once inside the cell, D-melibiose is hydrolyzed by the enzyme α-galactosidase, encoded by the melA gene in E. coli. This enzyme cleaves the α-1,6-glycosidic bond, releasing D-galactose and D-glucose, which can then enter central glycolytic pathways. The kinetic properties of α-galactosidase vary among different bacterial species.

EnzymeBacterial SourceSubstrateKₘ (mM)Vₘₐₓ (μmol/mL/min)Reference
α-GalactosidaseLactobacillus acidophilus NCFMp-Nitrophenyl-α-D-galactopyranoside0.93714.3[10]

Note: The Vₘₐₓ value for Lactobacillus acidophilus α-galactosidase was determined using a synthetic substrate and may differ with the natural substrate, D-melibiose.

Genetic Regulation of D-Melibiose Metabolism: The mel Operon

In Escherichia coli, the genes responsible for D-melibiose metabolism, melA and melB, are organized into the mel operon. The expression of this operon is tightly regulated to ensure that the metabolic machinery is synthesized only when D-melibiose is present and a more preferred carbon source, such as glucose, is absent.

The regulation of the mel operon is a classic example of positive and negative control. The key regulatory protein is MelR, a member of the AraC/XylS family of transcriptional regulators.

Signaling Pathway of mel Operon Regulation in E. coli

Melibiose_Regulation cluster_operon mel Operon Melibiose_ext D-Melibiose (extracellular) MelB Melibiose Permease (MelB) Melibiose_ext->MelB Transport Melibiose_int D-Melibiose (intracellular) MelB->Melibiose_int MelR_inactive Inactive MelR Melibiose_int->MelR_inactive Binds to alpha_Gal α-Galactosidase (MelA) Melibiose_int->alpha_Gal Substrate MelR_active Active MelR-Melibiose Complex MelR_inactive->MelR_active Conformational Change mel_operon melAB Operon MelR_active->mel_operon Activates Transcription melA melA mel_operon->melA melB_gene melB mel_operon->melB_gene melA->alpha_Gal Translation melB_gene->MelB Translation Galactose D-Galactose alpha_Gal->Galactose Glucose D-Glucose alpha_Gal->Glucose Metabolism Central Metabolism Galactose->Metabolism Glucose->Metabolism CRP_cAMP CRP-cAMP CRP_cAMP->mel_operon Enhances Transcription Glucose_low Low Glucose cAMP cAMP levels increase Glucose_low->cAMP cAMP->CRP_cAMP

Caption: Regulatory pathway of the mel operon in E. coli.

Gene Expression Data:

GeneBacterial SpeciesConditionFold Change in ExpressionReference
melALactobacillus plantarumMelibiose vs. Glucose~4-fold increase[11]
rafA (α-galactosidase)Bifidobacterium breve UCC2003Melibiose vs. Ribose9.23[6]

Experimental Protocols

This section provides an overview of the methodologies used to generate the quantitative data presented in this guide.

Bacterial Growth Assays on D-Melibiose

Objective: To determine the specific growth rate of a bacterial species on D-melibiose as the sole carbon source.

Methodology:

  • Media Preparation: A minimal medium (e.g., M9 minimal medium) is prepared, omitting the standard carbon source. The medium is supplemented with a defined concentration of sterile D-melibiose (e.g., 0.2-0.4% w/v) as the sole carbon source.

  • Inoculation: A fresh overnight culture of the bacterium, grown in a rich medium (e.g., LB broth), is washed twice with sterile phosphate-buffered saline (PBS) to remove residual media components. The washed cells are then used to inoculate the minimal medium with D-melibiose to a low initial optical density (OD₆₀₀) of approximately 0.05.

  • Incubation: The cultures are incubated at the optimal temperature for the bacterial species with shaking to ensure aeration.

  • Growth Monitoring: The growth of the bacteria is monitored over time by measuring the OD₆₀₀ at regular intervals using a spectrophotometer.

  • Data Analysis: The natural logarithm of the OD₆₀₀ values is plotted against time. The specific growth rate (µ) is calculated from the slope of the linear portion of the curve during the exponential growth phase.

Enzyme Kinetics of α-Galactosidase

Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of α-galactosidase with D-melibiose as the substrate.

Methodology:

  • Crude Enzyme Extract Preparation: Bacterial cells grown in a medium containing D-melibiose to induce α-galactosidase expression are harvested by centrifugation. The cell pellet is washed and then lysed using methods such as sonication or enzymatic digestion to release the intracellular proteins. The cell debris is removed by centrifugation to obtain a crude enzyme extract.

  • Enzyme Assay: The α-galactosidase activity is assayed by measuring the rate of release of glucose or galactose from D-melibiose. A common method is the dinitrosalicylic acid (DNS) assay, which quantifies the amount of reducing sugars produced.

    • A reaction mixture is prepared containing the crude enzyme extract, a buffered solution at the optimal pH for the enzyme, and varying concentrations of D-melibiose.

    • The reactions are incubated at the optimal temperature for a fixed period.

    • The reaction is stopped, and the DNS reagent is added. The mixture is heated to develop the color, and the absorbance is measured at 540 nm.

  • Data Analysis: The initial reaction velocities (v) are calculated for each substrate concentration. A Michaelis-Menten plot (v vs. [S]) or a Lineweaver-Burk plot (1/v vs. 1/[S]) is generated to determine the Kₘ and Vₘₐₓ values.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the relative expression levels of the melA and melB genes in response to D-melibiose.

Methodology:

  • Bacterial Culture and RNA Extraction: The bacterium is grown in a minimal medium with and without D-melibiose. Cells are harvested during the mid-exponential growth phase, and total RNA is extracted using a commercial RNA purification kit.

  • cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA. The RNA is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR (qPCR): The qPCR is performed using a real-time PCR system. The reaction mixture includes the cDNA template, primers specific for the melA and melB genes, and a fluorescent DNA-binding dye (e.g., SYBR Green). The expression of a housekeeping gene (e.g., 16S rRNA) is also measured for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the expression levels in the D-melibiose-grown culture are compared to the control culture.

Experimental Workflow

Experimental_Workflow cluster_growth Bacterial Growth Analysis cluster_enzyme Enzyme Kinetics cluster_gene Gene Expression Analysis A1 Prepare Minimal Medium + D-Melibiose A2 Inoculate with Bacteria A1->A2 A3 Monitor OD600 over Time A2->A3 A4 Calculate Specific Growth Rate (µ) A3->A4 B1 Induce and Extract α-Galactosidase B2 Perform Enzyme Assay (e.g., DNS method) B1->B2 B3 Vary Melibiose Concentration B2->B3 B4 Determine Km and Vmax B3->B4 C1 Grow Bacteria with/without D-Melibiose C2 Extract Total RNA C1->C2 C3 Synthesize cDNA C2->C3 C4 Perform RT-qPCR for melA and melB C3->C4 C5 Calculate Fold Change C4->C5

Caption: General experimental workflow for studying D-melibiose metabolism.

Applications and Future Directions

The selective nature of D-melibiose metabolism has several important applications and opens up avenues for future research:

  • Probiotic and Prebiotic Development: D-melibiose can be investigated as a prebiotic to selectively promote the growth of beneficial gut bacteria, such as certain strains of Bifidobacterium and Lactobacillus, that can utilize it. This could be particularly relevant in the formulation of synbiotic products.

  • Antimicrobial Strategies: The metabolic pathways for D-melibiose utilization could be targeted for the development of novel antimicrobial agents. Inhibitors of melibiose permease or α-galactosidase could selectively hinder the growth of pathogens that rely on this sugar for colonization and survival.

  • Microbial Ecology: The distribution and expression of genes for D-melibiose metabolism can serve as biomarkers to understand the composition and functional capacity of microbial communities in various environments, from the human gut to soil ecosystems.

  • Industrial Fermentation: Bacterial strains capable of efficiently metabolizing D-melibiose can be engineered for the bioconversion of agricultural waste products rich in raffinose family oligosaccharides into value-added chemicals and biofuels.

Future research should focus on generating more comprehensive quantitative data on the growth kinetics of a wider range of bacteria on D-melibiose. Furthermore, detailed structural and functional studies of the enzymes involved in melibiose metabolism from different bacterial species will provide a deeper understanding of their substrate specificity and catalytic mechanisms, paving the way for their rational engineering for various biotechnological applications.

Conclusion

D-Melibiose serves as a fascinating example of how substrate availability shapes microbial diversity and function. The ability to metabolize this disaccharide is a specialized trait that provides a competitive advantage to certain bacterial species. A thorough understanding of the quantitative aspects of D-melibiose utilization, the underlying enzymatic machinery, and its genetic regulation is crucial for harnessing its potential in fields ranging from human health to industrial biotechnology. This technical guide provides a foundational resource for researchers and professionals seeking to explore and exploit the sweet divide created by D-melibiose in the microbial world.

References

Exploratory

A Technical Guide to the Biosynthesis of D-Melibiose in Microorganisms

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the microbial biosynthesis of D-Melibiose, a disaccharide composed of galactose and glucose (α-D-Ga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial biosynthesis of D-Melibiose, a disaccharide composed of galactose and glucose (α-D-Gal-(1→6)-D-Glc). Melibiose (B213186) serves as a crucial intermediate in the metabolism of raffinose-family oligosaccharides and has applications as a functional carbohydrate and prebiotic. This document details the primary metabolic pathways, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core processes.

Core Biosynthesis and Metabolic Pathways

D-Melibiose in microorganisms is primarily produced through the enzymatic hydrolysis of larger oligosaccharides, particularly raffinose (B1225341). A secondary, less common route involves the transglycosylation activity of specific enzymes. The metabolic fate of melibiose is also critical, as it can be further hydrolyzed into its constituent monosaccharides.

Primary Pathway: Hydrolysis of Raffinose

The most prevalent pathway for D-Melibiose formation is the breakdown of raffinose, a trisaccharide composed of galactose, glucose, and fructose (B13574). This reaction is catalyzed by enzymes with β-fructofuranosidase activity, such as invertase or levansucrase, which cleave the bond between the glucose and fructose moieties of raffinose.[1][2][3]

  • Substrate: Raffinose (O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-β-D-fructofuranoside)

  • Enzyme: Invertase (β-fructosidase, e.g., Suc2p in S. cerevisiae) or Levansucrase.[1]

  • Products: D-Melibiose and D-Fructose.[2]

This process is utilized by various microorganisms, including engineered enteric bacteria (Escherichia coli, Klebsiella oxytoca) and yeasts like Saccharomyces cerevisiae, where melibiose accumulates as an extracellular intermediate.[1][4]

Competing Reaction: Hydrolysis of D-Melibiose

Once produced, D-Melibiose can be hydrolyzed by the enzyme α-galactosidase (also known as melibiase), breaking it down into D-galactose and D-glucose.[2][5] This is a critical consideration in microbial systems, as the expression of α-galactosidase (e.g., from the MEL1 gene in Saccharomyces) will lead to the degradation of the target product.[1][6]

  • Substrate: D-Melibiose

  • Enzyme: α-Galactosidase (e.g., Mel1p in S. cerevisiae)

  • Products: D-Galactose and D-Glucose

In lager yeasts (Saccharomyces pastorianus), this enzyme is present and active, leading to the full breakdown of raffinose. In contrast, ale yeasts (Saccharomyces cerevisiae) often lack a functional α-galactosidase, causing melibiose to remain in the final product.[3]

Melibiose_Metabolism Raffinose Raffinose Melibiose D-Melibiose Raffinose->Melibiose Invertase / Levansucrase Fructose D-Fructose e1 Biosynthesis plus1 + Galactose D-Galactose Melibiose->Galactose α-Galactosidase (Melibiase) Glucose D-Glucose e2 Degradation plus2 +

Caption: Core metabolic pathways of D-Melibiose production and degradation.
Precursor Synthesis: The Leloir Pathway for UDP-Galactose

While direct synthesis of melibiose from monosaccharides is not the primary microbial route, the activation of galactose is a fundamental process in carbohydrate metabolism. The Leloir pathway describes the conversion of D-galactose into UDP-galactose, an activated sugar donor essential for the synthesis of many galactosyl-oligosaccharides.[7]

  • Phosphorylation: Galactokinase (GalK) phosphorylates D-galactose to form galactose-1-phosphate.

  • Uridylyl-Transfer: Galactose-1-phosphate uridylyltransferase (GalT) transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4-epimerase (GalE) can interconvert UDP-galactose and UDP-glucose, linking galactose metabolism to central glucose pathways.[7]

This activated UDP-galactose is the precursor for the enzymatic synthesis of oligosaccharides like raffinose in some organisms.[8]

Leloir_Pathway Gal D-Galactose r1 Galactokinase (GalK) Gal->r1 Gal->r1 Gal1P Galactose-1-Phosphate r2 Gal-1-P Uridylyltransferase (GalT) Gal1P->r2 Gal1P->r2 UDPGlc UDP-Glucose UDPGlc->r2 UDPGlc->r2 Glc1P Glucose-1-Phosphate UDPGal UDP-Galactose (Activated Donor) r3 UDP-Gal 4-Epimerase (GalE) UDPGal->r3 UDPGal->r3 r1->Gal1P r1->Gal1P r2->Glc1P r2->Glc1P r2->UDPGal r2->UDPGal r3->UDPGlc r3->UDPGlc

Caption: The Leloir Pathway for UDP-Galactose synthesis.

Quantitative Data Summary

The efficiency of D-Melibiose synthesis is highly dependent on the microbial system, enzyme source, and reaction conditions. The following tables summarize key quantitative data from published studies.

Table 1: Enzymatic Synthesis of D-Melibiose from Raffinose

Enzyme Source Optimal pH Optimal Temp. (°C) Substrate Conc. (g/L) Product Conc. (g/L) Reference
Levansucrase (L. mesenteroides) 6.0 45 210 (Raffinose) Not specified [1]

| Engineered Enteric Bacteria | - | - | 90 (Raffinose) | 25 - 32 (Melibiose) |[4] |

Table 2: Key Enzymes and Genes in Melibiose Metabolism

Enzyme Gene (Example) Organism Function Reference
Invertase SUC2 Saccharomyces cerevisiae Raffinose → Melibiose + Fructose [1]
α-Galactosidase MEL1 Saccharomyces cerevisiae Melibiose → Galactose + Glucose [1][6]
Melibiose Permease melB Escherichia coli Transports melibiose into the cell [9][10]
Galactokinase galK Escherichia coli Galactose → Galactose-1-Phosphate [11]
Gal-1-P Uridylyltransferase galT Escherichia coli Gal-1-P + UDP-Glc → UDP-Gal [11]

| UDP-Gal 4-Epimerase | galE | Escherichia coli | UDP-Galactose ↔ UDP-Glucose |[8] |

Experimental Protocols

Investigating the biosynthesis of D-Melibiose involves a combination of genetic engineering, enzyme assays, and analytical chemistry.

Protocol: Engineering a Melibiose-Producing Yeast Strain

This protocol describes a general workflow for creating a Saccharomyces cerevisiae strain optimized for producing melibiose from raffinose by eliminating the competing degradation pathway.

  • Target Identification: Identify the gene responsible for melibiose degradation. In S. cerevisiae, this is the α-galactosidase gene, MEL1.[1]

  • Gene Deletion Cassette Construction:

    • Amplify a selectable marker gene (e.g., kanMX) using PCR.

    • Design primers with 40-50 bp overhangs homologous to the regions immediately upstream and downstream of the MEL1 open reading frame.

  • Yeast Transformation:

    • Grow the parent yeast strain in YPD medium to mid-log phase.

    • Prepare competent cells using the lithium acetate (B1210297)/single-stranded carrier DNA/PEG method.

    • Transform the cells with the purified gene deletion cassette.

  • Selection of Transformants:

    • Plate the transformed cells on YPD agar (B569324) containing the appropriate selective agent (e.g., G418 for the kanMX marker).

    • Incubate for 2-3 days at 30°C until colonies appear.

  • Verification of Deletion:

    • Genomic DNA PCR: Isolate genomic DNA from putative knockout colonies. Perform PCR with primers flanking the MEL1 locus and internal to the selectable marker to confirm the correct integration and deletion.

    • Phenotypic Assay: Streak colonies on agar plates containing melibiose as the sole carbon source. Successful mel1Δ mutants will be unable to grow, confirming the loss of α-galactosidase activity.

  • Functional Verification (Melibiose Production):

    • Cultivate the engineered strain and a wild-type control in a defined medium containing raffinose as the primary carbon source.

    • Collect supernatant samples at various time points.

    • Analyze the samples for the presence of melibiose and the absence of galactose using HPLC or NMR.[1]

Strain_Engineering_Workflow A 1. Target Gene Identification (e.g., MEL1 in S. cerevisiae) B 2. Construct Deletion Cassette (Selectable Marker + Homology Arms) A->B C 3. Yeast Transformation (Lithium Acetate/PEG Method) B->C D 4. Selection on Selective Media (e.g., YPD + G418) C->D E 5. Verification of Deletion D->E F Genomic PCR Analysis E->F Molecular Check G Phenotypic Assay (Growth on Melibiose) E->G Functional Check H 6. Functional Verification (Fermentation with Raffinose) F->H G->H I HPLC/NMR Analysis of Supernatant H->I

Caption: Workflow for engineering a melibiose-producing yeast strain.
Protocol: α-Galactosidase Activity Assay

This assay is used to quantify the activity of the enzyme that degrades melibiose, making it essential for verifying gene knockouts or for characterizing enzyme kinetics. The method uses a chromogenic substrate, p-nitrophenyl-α-D-galactopyranoside (pNPG).[5][12]

  • Preparation of Reagents:

    • Assay Buffer: 50 mM sodium acetate buffer, pH 4.5.

    • Substrate Solution: 5 mM pNPG in assay buffer.

    • Stop Solution: 1 M sodium carbonate (Na₂CO₃).

    • Enzyme Sample: Cell-free extract, periplasmic fraction, or purified enzyme diluted in assay buffer.

  • Reaction Setup:

    • Pre-warm the assay buffer and substrate solution to the desired reaction temperature (e.g., 37°C).

    • In a microcentrifuge tube, mix 450 µL of assay buffer with 50 µL of the enzyme sample.

    • Pre-incubate the mixture for 5 minutes at the reaction temperature.

  • Initiation of Reaction:

    • Add 500 µL of the pre-warmed pNPG substrate solution to the enzyme mixture to start the reaction.

    • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding 500 µL of 1 M sodium carbonate solution. This increases the pH and denatures the enzyme, while also developing the yellow color of the p-nitrophenolate ion.

  • Quantification:

    • Measure the absorbance of the solution at 405 nm using a spectrophotometer.

    • Use a standard curve prepared with known concentrations of p-nitrophenol (pNP) to determine the amount of product released.

    • One unit (U) of α-galactosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

References

Foundational

The intricate Machinery of D-Melibiose Metabolism in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core mechanisms governing D-melibiose metabolism in the model organism Escherichia coli. Melib...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing D-melibiose metabolism in the model organism Escherichia coli. Melibiose (B213186), a disaccharide composed of galactose and glucose, serves as a valuable carbon source for E. coli, and its utilization is orchestrated by a tightly regulated genetic system known as the mel operon. This document delves into the genetic architecture, the key enzymatic players, the sophisticated regulatory networks that control gene expression in response to environmental cues, and the experimental methodologies employed to elucidate these processes.

The Genetic Blueprint: The mel Operon

The metabolic pathway for D-melibiose utilization in Escherichia coli is primarily encoded by the mel operon. This operon is located on the E. coli chromosome and comprises two key structural genes, melA and melB, which are transcribed as a single polycistronic mRNA from the melAB promoter (PmelAB)[1]. Adjacent to this operon is the divergently transcribed regulatory gene, melR, which is expressed from its own promoter, PmelR. The entire regulatory region between melR and melAB is crucial for the precise control of melibiose metabolism[1].

  • melA : Encodes the enzyme α-galactosidase (EC 3.2.1.22), which catalyzes the hydrolysis of melibiose into its constituent monosaccharides, α-D-galactose and D-glucose[2].

  • melB : Encodes the melibiose permease, a transmembrane protein responsible for the active transport of melibiose into the bacterial cell[3].

  • melR : Encodes the MelR protein, a transcriptional activator that is essential for the induction of the melAB operon in the presence of melibiose[4].

Key Enzymatic Players and Their Functional Characteristics

The catabolism of melibiose is a two-step process initiated by its transport into the cell, followed by its enzymatic cleavage.

Melibiose Permease (MelB)

Melibiose permease (MelB) is a cation-coupled symporter that harnesses the electrochemical gradient of Na⁺, Li⁺, or H⁺ to drive the uptake of melibiose across the cytoplasmic membrane[5][6][7].

Quantitative Data on Melibiose Permease (MelB) Kinetics:

SubstrateCationKt (mM)Vmax (nmol/min/mg protein)Reference
MelibioseNone (H⁺ symport)0.5740[5][8]
Melibiose10 mM NaCl0.2746[5][8]
Melibiose10 mM LiCl0.2918[5][8]
Maltose-14-[9]
Mutant MelY (L-88-P)-3.9-[9]
Mutant MelY (L-91-P)-2.7-[9]
Mutant MelY (A-182-P)-0.33-[9]
α-Galactosidase (MelA)

Once inside the cell, melibiose is hydrolyzed by α-galactosidase (MelA) into galactose and glucose, which can then enter central glycolytic pathways. The enzyme specifically cleaves the α-1,6 glycosidic bond in melibiose.

Quantitative Data on α-Galactosidase (MelA) Properties:

PropertyValueReference
Apparent Molecular Weight~50 kDa[3]
SubstrateKm (mM)
p-nitrophenyl-α-D-galactoside0.107
Melibiose2.33
Raffinose36.5

The Regulatory Network: A Symphony of Control

The expression of the melAB operon is subject to a sophisticated regulatory network that ensures the efficient utilization of melibiose only when it is available and when preferred carbon sources, such as glucose, are absent. This regulation is primarily mediated by the MelR protein and the global catabolite repression system.

The Central Activator: MelR Protein

The MelR protein is a member of the AraC/XylS family of transcriptional regulators[4]. In the presence of the inducer, D-melibiose, MelR undergoes a conformational change that enables it to activate transcription from the PmelAB promoter[4]. MelR binds to a series of specific DNA sites within the mel operon regulatory region[10][11][12]. There are five identified MelR binding sites: 1, 1', 2, 2', and R[13][14]. Binding of MelR to these sites, particularly site 2', is crucial for the recruitment of RNA polymerase and the initiation of transcription[13][14].

In the absence of melibiose, MelR acts as a repressor of its own synthesis by binding to the operator site R, which overlaps the PmelR promoter[4].

Global Control: Catabolite Repression

Like many other operons involved in the metabolism of alternative sugars, the mel operon is subject to catabolite repression. This global regulatory mechanism ensures that E. coli preferentially utilizes glucose over other carbon sources. Catabolite repression of the mel operon is mediated by the cAMP receptor protein (CRP), also known as the catabolite activator protein (CAP).

When glucose levels are low, the intracellular concentration of cyclic AMP (cAMP) increases. cAMP binds to CRP, forming a complex that can bind to a specific CRP-binding site within the melR promoter region[15]. The binding of the cAMP-CRP complex to the PmelR promoter is essential for the transcription of the melR gene[15]. Therefore, for the melAB operon to be expressed, two conditions must be met:

  • Absence of Glucose: This leads to high levels of cAMP, activation of CRP, and subsequent transcription of the melR gene.

  • Presence of Melibiose: Melibiose acts as an inducer, binding to the MelR protein and enabling it to activate transcription of the melAB operon.

The interplay between the specific activator (MelR) and the global regulator (cAMP-CRP) allows for a fine-tuned response to the availability of different carbon sources in the environment.

Signaling Pathways and Experimental Workflows

Signaling Pathway of mel Operon Regulation

mel_operon_regulation cluster_conditions Environmental Signals cluster_cellular_response Cellular Response Low Glucose Low Glucose cAMP cAMP Low Glucose->cAMP + Melibiose Melibiose CRP CRP cAMP-CRP cAMP-CRP melR_gene melR gene cAMP-CRP->melR_gene activates transcription MelR_inactive MelR (inactive) MelR_active MelR (active) melAB_operon melAB operon MelR_active->melAB_operon activates transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->melAB_operon melR_gene->MelR_inactive Melibiose_Metabolism Melibiose Metabolism melAB_operon->Melibiose_Metabolism cAMPCRP cAMPCRP cAMPCRP->cAMP-CRP MelibioseMelR_inactive MelibioseMelR_inactive MelibioseMelR_inactive->MelR_active

Caption: Signaling pathway for the regulation of the E. coli mel operon.
Experimental Workflow for Studying MelR-DNA Interaction

experimental_workflow Start Start Purify_MelR Purify MelR Protein Start->Purify_MelR Label_DNA Label DNA Probe (melAB promoter region) Start->Label_DNA Incubate Incubate MelR and Labeled DNA Purify_MelR->Incubate Label_DNA->Incubate DNaseI_Footprinting DNase I Footprinting Assay Incubate->DNaseI_Footprinting Gel_Retardation Gel Retardation Assay (EMSA) Incubate->Gel_Retardation Analyze_Footprint Analyze Footprint on Gel DNaseI_Footprinting->Analyze_Footprint Analyze_Shift Analyze Band Shift on Gel Gel_Retardation->Analyze_Shift Identify_Binding_Sites Identify MelR Binding Sites Analyze_Footprint->Identify_Binding_Sites Determine_Binding_Affinity Determine Binding Affinity (Kd) Analyze_Shift->Determine_Binding_Affinity

References

Exploratory

A Technical Guide to the Regulation of the lac Operon by D-Melibiose

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed examination of the molecular mechanisms governing the activation of the Escherichia coli lactose (B1674315) (lac) operon b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms governing the activation of the Escherichia coli lactose (B1674315) (lac) operon by D-Melibiose. It consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of the regulatory pathways and experimental workflows.

Introduction: The lac Operon and Inducer Function

The lac operon is a classic model system for understanding gene regulation in prokaryotes. It comprises a set of genes essential for the transport and metabolism of lactose: lacZ (encoding β-galactosidase), lacY (encoding lactose permease), and lacA (encoding thiogalactoside transacetylase).[1] Expression of these genes is tightly controlled by the availability of glucose and lactose. In the absence of an inducer, the LacI repressor protein binds to the operator region of the operon, physically blocking transcription by RNA polymerase.[2]

An inducer molecule, typically allolactose (B1665239) (an isomer of lactose), can bind to the LacI repressor, causing a conformational change that reduces its affinity for the operator DNA.[2][3] This allows transcription to proceed, provided that catabolite repression is relieved (i.e., glucose levels are low).[2] D-Melibiose, a disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond, also functions as a gratuitous inducer of the lac operon in E. coli.[4][5] As a gratuitous inducer, it can trigger operon expression but is not metabolized by β-galactosidase.

Mechanism of Action: D-Melibiose as an Inducer

The induction of the lac operon by D-Melibiose involves several key steps: cellular uptake, interaction with the LacI repressor, and subsequent derepression of the operon.

Cellular Transport of D-Melibiose

D-Melibiose enters the E. coli cell through two primary transport systems:

  • Melibiose (B213186) Permease (MelB) : This is the dedicated transporter for melibiose and is encoded by the melB gene within the mel operon.[6][7] Its activity can be stimulated by cations like Na⁺.[6][8]

  • Lactose Permease (LacY) : The product of the lacY gene, LacY, is also capable of transporting melibiose, although it is not the primary substrate.[5][6] This allows melibiose to enter the cell even when the mel operon is not induced.

The dual transport pathways ensure that D-Melibiose can efficiently enter the cell to act as an inducer for the lac operon.

Interaction with the LacI Repressor

Once inside the cell, D-Melibiose binds to the allosteric site on the LacI repressor protein.[4] This binding event is analogous to the action of allolactose and other inducers like IPTG. The binding induces a conformational change in the LacI protein, significantly lowering its affinity for the lac operator sequence.[3] The repressor-inducer complex detaches from the operator, clearing the path for RNA polymerase to initiate transcription of the lacZ, lacY, and lacA genes.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_dna lac Operon DNA D-Melibiose_ext D-Melibiose LacY LacY Permease D-Melibiose_int D-Melibiose LacY->D-Melibiose_int LacI LacI Repressor (Active) D-Melibiose_int->LacI Binding LacI_Inactive LacI-Melibiose Complex (Inactive) LacI->LacI_Inactive Operator Operator LacI->Operator Binds & Represses LacI_Inactive->Operator Release RNAP RNA Polymerase Promoter Promoter RNAP->Promoter Binds lacZYA lacZ, lacY, lacA RNAP->lacZYA Transcription

Caption: Signaling pathway for D-Melibiose induction of the lac operon.

Quantitative Data

The following tables summarize key quantitative parameters related to D-Melibiose transport and its effect on the lac operon.

Table 1: D-Melibiose Transport Kinetics via Melibiose Permease (MelB)

This table presents the kinetic parameters for D-Melibiose transport by its dedicated permease, MelB, in E. coli. The data highlights the influence of cations on transport efficiency.

Cation Present (10 mM)Kt (mM)Vmax (nmol/min per mg protein)Reference
None0.5740[6][8]
NaCl0.2746[6][8]
LiCl0.2918[6][8]

Kt: Transport constant (substrate concentration at half Vmax). Vmax: Maximum rate of transport.

Table 2: Comparative Induction of α-Galactosidase (mel operon) and β-Galactosidase (lac operon)

This table shows the induction levels of the mel and lac operons by various sugars, demonstrating that melibiose is a potent inducer for both.

Carbon Source (0.4%)α-Galactosidase Units (mel operon)β-Galactosidase Units (lac operon)Reference
Glycerol (B35011) (Control)0.550 ± 0.0143.413 ± 0.020[5]
Galactose3.30 ± 0.2411.2 ± 0.4[5]
Lactose8.87 ± 0.421630 ± 100[5]
Melibiose102 ± 31290 ± 90[5]

Enzyme units are as defined in the cited study. Data is for wild-type E. coli.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to quantify the induction of the lac operon by D-Melibiose.

β-Galactosidase Activity Assay (ONPG Method)

This assay measures the activity of β-galactosidase, the product of the lacZ gene, by quantifying the hydrolysis of the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[9][10]

Objective: To determine the level of lac operon induction in E. coli cultures grown in the presence of D-Melibiose.

Materials:

  • E. coli strain (e.g., K-12)

  • Minimal medium (e.g., M9) with a non-inducing carbon source (e.g., 0.4% glycerol)

  • D-Melibiose solution (e.g., 20% w/v, sterile filtered)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (for positive control)

  • Z Buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol, pH 7.0)

  • ONPG solution (4 mg/mL in phosphate (B84403) buffer)

  • Sodium Carbonate (Na₂CO₃), 1 M solution

  • Chloroform (B151607)

  • Sodium Dodecyl Sulfate (SDS), 0.1% solution

  • Spectrophotometer

Procedure:

  • Cell Culture and Induction:

    • Inoculate E. coli into minimal medium with glycerol and grow overnight at 37°C with shaking.

    • Dilute the overnight culture into fresh medium to an OD₆₀₀ of ~0.1.

    • Divide the culture into experimental groups: No Inducer (negative control), D-Melibiose (e.g., final concentration of 1 mM), and IPTG (e.g., final concentration of 1 mM, positive control).

    • Incubate cultures at 37°C with shaking, monitoring growth until they reach mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Cell Permeabilization:

    • Transfer 1 mL of each culture to a microfuge tube. Record the precise OD₆₀₀ of each culture.

    • Pellet the cells by centrifugation (e.g., 13,000 rpm for 1 min) and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of chilled Z Buffer.

    • Add 100 µL of chloroform and 50 µL of 0.1% SDS to each tube to permeabilize the cells.[10]

    • Vortex vigorously for 10 seconds and equilibrate the tubes in a 28-30°C water bath for 5 minutes.

  • Enzymatic Reaction:

    • Start the reaction by adding 200 µL of ONPG solution (4 mg/mL) to each tube.[10]

    • Vortex briefly and start a timer immediately.

    • Incubate at 28-30°C. Monitor for the development of a yellow color (o-nitrophenol).

    • Stop the reaction when sufficient yellow color has developed by adding 500 µL of 1 M Na₂CO₃.[10] Record the exact reaction time.

  • Measurement and Calculation:

    • Centrifuge the tubes to pellet cell debris (e.g., 13,000 rpm for 5 min).

    • Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm (A₄₂₀) and 550 nm (A₅₅₀). The A₅₅₀ reading corrects for light scattering by cell debris.

    • Calculate Miller Units using the formula: Miller Units = 1000 × [A₄₂₀ – (1.75 × A₅₅₀)] / (Time × Volume × OD₆₀₀)

      • Time = reaction time in minutes

      • Volume = volume of culture used in mL (e.g., 1 mL)

      • OD₆₀₀ = cell density at the start of the assay

G N1 1. Grow E. coli in minimal medium + glycerol N2 2. Induce mid-log phase culture with D-Melibiose N1->N2 N3 3. Measure OD600 and pellet 1 mL of cells N2->N3 N4 4. Resuspend in Z Buffer N3->N4 N5 5. Permeabilize cells (Chloroform + SDS) N4->N5 N6 6. Add ONPG substrate Start Timer N5->N6 N7 7. Incubate at 30°C (Yellow color develops) N6->N7 N8 8. Stop reaction with Na2CO3 Stop Timer N7->N8 N9 9. Centrifuge to remove debris N8->N9 N10 10. Measure A420 of supernatant N9->N10 N11 11. Calculate Miller Units N10->N11

Caption: Experimental workflow for the β-Galactosidase (ONPG) assay.

Logical Relationships in lac Operon Control

The expression of the lac operon is governed by a logical AND gate, requiring two conditions to be met for high-level transcription: the absence of a preferred carbon source (glucose) and the presence of an inducer (like D-Melibiose).

  • Glucose Absent : Cyclic AMP (cAMP) levels rise. cAMP binds to the Catabolite Activator Protein (CAP), which then binds to the CAP site on the DNA, promoting RNA polymerase binding and transcription.[2]

  • D-Melibiose Present : D-Melibiose binds to the LacI repressor, causing it to detach from the operator, thereby permitting transcription.[4]

High-level expression only occurs when both conditions are true.

G Glucose Glucose CAP_Active CAP-cAMP Active Glucose->CAP_Active Absent CAP_Inactive CAP Inactive Glucose->CAP_Inactive Present Melibiose D-Melibiose Repressor_Inactive LacI Repressor Inactive Melibiose->Repressor_Inactive Present Repressor_Active LacI Repressor Active Melibiose->Repressor_Active Absent AND_Gate AND CAP_Active->AND_Gate Repressor_Inactive->AND_Gate Transcription High-Level Transcription AND_Gate->Transcription

Caption: Logical control of lac operon transcription by glucose and D-Melibiose.

Conclusion

D-Melibiose serves as an effective gratuitous inducer of the E. coli lac operon. Its entry into the cell is mediated by both the melibiose and lactose permeases. By binding to and inactivating the LacI repressor, it derepresses the operon, leading to the transcription of lactose metabolism genes. The quantitative data and experimental protocols provided herein offer a robust framework for researchers studying gene regulation and for professionals in drug development exploring the modulation of bacterial gene expression.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: D-Melibiose Fermentation Test for Enterobacteriaceae Identification

Audience: Researchers, scientists, and drug development professionals. Introduction The D-Melibiose fermentation test is a crucial biochemical assay used in the differentiation and identification of members of the Entero...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The D-Melibiose fermentation test is a crucial biochemical assay used in the differentiation and identification of members of the Enterobacteriaceae family. This family of Gram-negative, facultatively anaerobic bacilli includes a wide range of clinically significant organisms, as well as environmental bacteria. The ability of a bacterium to ferment the disaccharide melibiose (B213186) into acidic end products is a key phenotypic characteristic that aids in its classification. This document provides a detailed protocol for performing the D-Melibiose fermentation test, along with data on the expected results for various Enterobacteriaceae species.

Principle of the Test

The D-Melibiose fermentation test assesses the ability of a microorganism to utilize melibiose as a carbon source for its metabolism.[1][2] Bacteria that possess the necessary enzymes, such as α-galactosidase, can break down melibiose into monosaccharides (glucose and galactose), which are then fermented, primarily producing acidic byproducts.[1][2] The resulting decrease in pH in the culture medium is detected by a pH indicator, typically phenol (B47542) red.[1][2] A color change of the indicator from red to yellow signifies a positive test for melibiose fermentation.[1][2]

Data Presentation: Melibiose Fermentation in Enterobacteriaceae

The following table summarizes the typical D-Melibiose fermentation reactions for various members of the Enterobacteriaceae family. It is important to note that percentages can vary slightly between different studies and geographic locations.

Genus/SpeciesMelibiose Fermentation (% Positive)
Citrobacter diversus+ (90% or more)
Citrobacter freundiid (11-89%)
Enterobacter aerogenes+ (90% or more)
Enterobacter cloacaed (11-89%)
Escherichia colid (11-89%)
Hafnia alvei- (90% or more)
Klebsiella oxytoca+ (90% or more)
Klebsiella pneumoniae+ (90% or more)
Morganella morganii- (90% or more)
Proteus mirabilis- (90% or more)
Proteus vulgaris- (90% or more)
Providencia alcalifaciens- (90% or more)
Providencia rettgeri- (90% or more)
Providencia stuartii- (90% or more)
Salmonella spp.- (90% or more)
Serratia liquefaciens+ (90% or more)
Serratia marcescensd (11-89%)
Shigella spp.- (90% or more)
Yersinia enterocolitica- (90% or more)

Key:

  • + : 90% or more strains are positive.

  • - : 90% or more strains are negative.

  • d : 11-89% of strains are positive.

Experimental Protocols

Media Preparation: Phenol Red Melibiose Broth

Ingredients:

ComponentAmount (per 1 Liter of distilled water)
Proteose Peptone10.0 g
Beef Extract1.0 g
Sodium Chloride (NaCl)5.0 g
D-Melibiose5.0 - 10.0 g
Phenol Red0.018 g
Distilled Water1.0 L

Instructions:

  • Dissolve the proteose peptone, beef extract, and sodium chloride in 1 liter of distilled water.

  • Add the D-Melibiose and stir until completely dissolved.

  • Add the phenol red indicator.

  • Adjust the pH to 7.3 ± 0.2 at 25°C.

  • Dispense 4-5 mL of the medium into screw-capped test tubes.

  • Autoclave at 121°C for 15 minutes.

  • Allow the tubes to cool in an upright position before use.

Inoculation and Incubation
  • Using a sterile inoculating loop or needle, pick a well-isolated colony from a pure 18-24 hour culture grown on a non-selective medium (e.g., Nutrient Agar (B569324), Tryptic Soy Agar).

  • Inoculate a tube of Phenol Red Melibiose Broth by gently swirling the loop in the broth.

  • Incubate the inoculated tube aerobically at 35-37°C for 18-24 hours. Some organisms may require up to 72 hours of incubation for a definitive result.

  • An uninoculated control tube should be incubated alongside the test tubes to ensure the sterility and proper color of the medium.

Interpretation of Results
  • Positive Result: A change in the color of the medium from red to yellow indicates acid production from the fermentation of D-Melibiose.

  • Negative Result: The medium remains red, or a change to a deeper red or magenta color may be observed due to the utilization of peptones, which leads to an alkaline pH.

  • Gas Production: While not the primary indicator for this test, gas production can be observed as bubbles or a split in the agar if a Durham tube is included in the broth.

Quality Control

To ensure the accuracy of the D-Melibiose fermentation test, it is essential to perform quality control with known positive and negative control organisms.

Recommended Quality Control Strains:

OrganismATCC NumberExpected Result
Klebsiella pneumoniae13883Positive (Yellow)
Proteus mirabilis12453Negative (Red)

These control strains should be tested alongside the unknown isolates to verify the performance of the media and the procedure.

Visualizations

Experimental Workflow

experimental_workflow cluster_results Interpret Results start Start prepare_media Prepare Phenol Red Melibiose Broth start->prepare_media inoculate Inoculate with pure culture prepare_media->inoculate incubate Incubate at 35-37°C for 18-24h inoculate->incubate observe Observe for color change incubate->observe positive Yellow color (Positive) observe->positive Acid production negative Red/Magenta color (Negative) observe->negative No acid production end End positive->end negative->end

Caption: Experimental workflow for the D-Melibiose fermentation test.

Logical Relationship for Differentiation

differentiation_logic cluster_indole_pos Indole Positive cluster_indole_neg Indole Negative start Isolate from Enterobacteriaceae indole Indole Test start->indole melibiose_pos Melibiose Fermentation indole->melibiose_pos Positive citrate Citrate Utilization indole->citrate Negative e_coli Escherichia coli (variable) melibiose_pos->e_coli Variable k_oxytoca Klebsiella oxytoca (Positive) melibiose_pos->k_oxytoca Positive melibiose_neg Melibiose Fermentation citrate->melibiose_neg Positive proteus Proteus spp. (Negative) citrate->proteus Negative k_pneumoniae Klebsiella pneumoniae (Positive) melibiose_neg->k_pneumoniae e_aerogenes Enterobacter aerogenes (Positive) melibiose_neg->e_aerogenes

Caption: Simplified differentiation of some Enterobacteriaceae using Melibiose test.

References

Application

Application Notes and Protocols for α-Galactosidase Enzyme Assay Using D-Melibiose

For Researchers, Scientists, and Drug Development Professionals Introduction α-Galactosidase (EC 3.2.1.22), also known as melibiase, is an exoglycosidase that catalyzes the hydrolysis of terminal α-galactosyl moieties fr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Galactosidase (EC 3.2.1.22), also known as melibiase, is an exoglycosidase that catalyzes the hydrolysis of terminal α-galactosyl moieties from a variety of substrates, including oligosaccharides and glycoproteins.[1] One of its natural substrates is D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose linked by an α-1,6 glycosidic bond.[2] The enzymatic cleavage of D-Melibiose by α-galactosidase yields D-galactose and D-glucose.[2] This reaction is fundamental in various biological processes and has significant applications in the food and biotechnology industries, as well as in the diagnosis and treatment of Fabry disease, a genetic disorder characterized by a deficiency in α-galactosidase A.

These application notes provide detailed protocols for the determination of α-galactosidase activity using D-Melibiose as the substrate. The primary method described is the measurement of released reducing sugars using the 3,5-dinitrosalicylic acid (DNSA) method. An alternative, more sensitive coupled-enzyme assay involving glucose oxidase is also presented.

Enzymatic Reaction Pathway

The enzymatic hydrolysis of D-Melibiose by α-galactosidase proceeds as follows:

Enzymatic_Reaction Melibiose D-Melibiose (D-Gal-α-(1→6)-D-Glc) Products D-Galactose + D-Glucose Melibiose->Products Hydrolysis Enzyme α-Galactosidase Enzyme->Melibiose H2O H₂O H2O->Melibiose

Caption: Enzymatic hydrolysis of D-Melibiose by α-galactosidase.

Quantitative Data Summary

The kinetic parameters of α-galactosidase can vary significantly depending on the enzyme source and reaction conditions. The following table summarizes reported kinetic constants for α-galactosidases with D-Melibiose as the substrate.

Enzyme SourceK_m (mM)V_max (μmol·mL⁻¹·min⁻¹)Optimal pHOptimal Temperature (°C)
Aspergillus sp. D-230.983 (for p-NPG)1.587 (for p-NPG)5.065
Aspergillus niger--4.6 (assay pH)-
Trichoderma reesei----
Aspergillus fumigatus--4.5-5.555

Note: Data for some enzymes with D-Melibiose as the specific substrate for kinetic parameter determination is limited in the provided search results. The values for Aspergillus sp. D-23 are for the synthetic substrate p-nitrophenyl-α-D-galactopyranoside (p-NPG), although the enzyme was shown to be active on melibiose.[3]

Experimental Protocols

Protocol 1: DNSA Method for α-Galactosidase Activity

This protocol is based on the quantification of reducing sugars (specifically glucose) released from the hydrolysis of D-Melibiose. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, which has a characteristic brown-red color with an absorption maximum at 540 nm.[3][4]

Materials:

  • α-Galactosidase enzyme solution

  • D-Melibiose solution (e.g., 50 mM in assay buffer)

  • Assay Buffer (e.g., 0.02 M Na₂HPO₄–citric acid buffer, pH 4.5)[3]

  • DNSA Reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water.

    • Slowly add 30 g of sodium potassium tartrate tetrahydrate.

    • Add 20 mL of 2 M NaOH.

    • Bring the final volume to 100 mL with distilled water.

  • Spectrophotometer capable of reading at 540 nm

  • Water bath

Procedure:

  • Enzyme Reaction:

    • Pipette 100 µL of the D-Melibiose solution into a microcentrifuge tube.

    • Add 100 µL of the appropriately diluted enzyme solution to the tube to initiate the reaction.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10 minutes).[3]

  • Reaction Termination and Color Development:

    • Immediately stop the reaction by adding 1 mL of the DNSA reagent.

    • Boil the mixture in a water bath for 5-15 minutes to allow for color development.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Standard Curve:

    • Prepare a series of glucose standards of known concentrations.

    • Treat the standards with the DNSA reagent in the same manner as the samples.

    • Plot the absorbance at 540 nm against the glucose concentration to generate a standard curve.

  • Calculation of Enzyme Activity:

    • Determine the concentration of glucose released in the enzyme reaction from the standard curve.

    • Calculate the α-galactosidase activity. One unit (U) of activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the specified assay conditions.

Protocol 2: Coupled Enzyme Assay using Glucose Oxidase

This is a more sensitive, continuous assay that measures the glucose produced from D-Melibiose hydrolysis. Glucose oxidase specifically oxidizes glucose, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.

Materials:

  • α-Galactosidase enzyme solution

  • D-Melibiose solution

  • Assay Buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 5.0)[5]

  • Glucose Oxidase (GOX) solution

  • Horseradish Peroxidase (HRP) solution

  • Chromogenic substrate (e.g., p-hydroxybenzoic acid and 4-aminoantipyrine)[6]

  • Spectrophotometer with kinetic measurement capabilities

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction cocktail containing the assay buffer, GOX, HRP, and the chromogenic substrate.

  • Enzyme Reaction and Detection:

    • Pipette the D-Melibiose solution and the enzyme solution into a microplate well.

    • Initiate the reaction by adding the reaction cocktail.

    • Immediately place the plate in a spectrophotometer and measure the increase in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 510 nm for the quinoneimine dye) over time.[6]

  • Calculation of Enzyme Activity:

    • The rate of change in absorbance is directly proportional to the rate of glucose production, and thus to the α-galactosidase activity.

    • A standard curve using known concentrations of glucose can be used to convert the rate of absorbance change to the rate of glucose production.

Experimental Workflow and Logical Relationships

The general workflow for an α-galactosidase enzyme assay is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Sample Preparation (e.g., dilution, homogenization) Reaction Enzymatic Reaction (Enzyme + D-Melibiose) Sample_Prep->Reaction Reagent_Prep Reagent Preparation (Buffer, Substrate, DNSA/Coupled Reagents) Reagent_Prep->Reaction Termination Reaction Termination (e.g., adding DNSA) Reaction->Termination Detection Detection (Spectrophotometry) Termination->Detection Data_Analysis Data Analysis (Calculation of Activity) Detection->Data_Analysis Std_Curve Standard Curve Generation Std_Curve->Data_Analysis

Caption: General workflow for α-galactosidase enzyme assay.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Liquid Samples: Clear, approximately neutral liquid samples can often be used directly or after appropriate dilution in the assay buffer.[7]

  • Solid Samples: Homogenize or crush solid samples in the assay buffer. Centrifuge to remove any particulate matter and use the clear supernatant for the assay.[7]

  • Samples Containing Protein: Deproteinization may be necessary to prevent interference. This can be achieved using methods such as Carrez clarification.[7]

  • Enzyme Dilution: The enzyme solution should be diluted to ensure that the reaction rate is linear over the assay period and that the final absorbance reading falls within the linear range of the standard curve.

Data Analysis and Interpretation

  • Subtract Blank Reading: Subtract the absorbance of a reagent blank (containing all components except the enzyme) from all sample and standard readings.

  • Standard Curve: Plot the corrected absorbance values of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Product Concentration: Use the equation from the standard curve to calculate the concentration of the product (glucose) in each sample.

  • Calculate Enzyme Activity: Use the following formula to determine the enzyme activity:

    Activity (U/mL) = (Concentration of product (µmol/mL) / (Reaction time (min) * Volume of enzyme (mL))) * Dilution factor

By following these detailed protocols and guidelines, researchers can accurately and reliably measure α-galactosidase activity using D-Melibiose as a substrate, facilitating research and development in various scientific and industrial fields.

References

Method

Application Notes: D-Melibiose Utilization Test for Yeast Identification

Introduction The D-Melibiose utilization test is a crucial biochemical assay used in microbiology for the differentiation and identification of yeast species. Melibiose (B213186), a disaccharide composed of galactose and...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The D-Melibiose utilization test is a crucial biochemical assay used in microbiology for the differentiation and identification of yeast species. Melibiose (B213186), a disaccharide composed of galactose and glucose, can be metabolized by certain yeasts as a sole carbon source. The ability to utilize melibiose is dependent on the presence of the enzyme α-galactosidase (melibiase), which is encoded by the MEL gene. This test is particularly significant in distinguishing between closely related species, such as Saccharomyces cerevisiae, which is typically melibiose-negative, and Saccharomyces pastorianus (formerly Saccharomyces carlsbergensis), which is melibiose-positive.[1][2]

Principle of the Test

The test assesses a yeast's ability to grow in a defined medium where D-Melibiose is the only carbon source (assimilation test) or its ability to ferment the sugar, producing acid and sometimes gas (fermentation test).

  • Assimilation Method: In a carbon-free basal medium, such as Yeast Nitrogen Base, supplemented with D-Melibiose, only yeasts that can transport and hydrolyze melibiose will grow.[3][4] Growth is typically observed as an increase in turbidity in a liquid medium or colony formation on a solid medium.[5]

  • Fermentation Method: In a nutrient broth containing D-Melibiose and a pH indicator (e.g., phenol (B47542) red), yeasts that ferment the sugar will produce acidic byproducts.[6][7] This causes a drop in the pH of the medium, resulting in a distinct color change of the indicator, for instance, from red to yellow.[8]

Applications

  • Taxonomic Classification: It serves as a key characteristic in the taxonomic keys for yeast identification.

  • Brewing Industry: Essential for differentiating lager yeast (S. pastorianus), which can utilize melibiose, from ale yeast (S. cerevisiae), which generally cannot.[1][9] This is important for quality control and ensuring the purity of brewing strains.

  • Clinical Microbiology: Aids in the identification of clinically relevant yeasts, complementing morphological and other biochemical tests.[10]

  • Food and Beverage Industry: Used to characterize yeast strains for various fermentation processes.

Experimental Protocols

Two primary methods are presented: the Assimilation Test using Yeast Nitrogen Base and the Fermentation Test using Phenol Red Broth.

Protocol 1: D-Melibiose Assimilation Test (Wickerham Method)

This method determines the ability of a yeast to utilize D-Melibiose as a sole source of carbon.

Materials

  • Yeast Nitrogen Base (YNB) medium (carbohydrate-free)[3][4]

  • D-Melibiose solution (20% w/v), filter-sterilized[11]

  • Sterile distilled water

  • Sterile test tubes (16 x 125 mm)

  • Yeast culture (18-24 hours old) grown on a non-selective agar (B569324) like Sabouraud Dextrose Agar (SDA)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (25-30°C)

Procedure

  • Media Preparation:

    • Prepare Yeast Nitrogen Base (YNB) at a 10X concentration according to the manufacturer's instructions (e.g., 6.7 g in 100 mL of distilled water).[4][12] Filter-sterilize the solution.

    • Prepare a 1X working solution of YNB by aseptically adding 1 part of the 10X YNB to 9 parts sterile distilled water.

    • Add the filter-sterilized D-Melibiose solution to the 1X YNB to a final concentration of 0.5% (w/v). For example, add 2.5 mL of a 20% D-Melibiose stock to 97.5 mL of 1X YNB.

    • Dispense 5 mL of the final medium into sterile test tubes.

    • Prepare a negative control tube with 1X YNB without any carbohydrate and a positive control tube with 1X YNB containing 0.5% glucose.

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the yeast isolate from a fresh culture.

    • Suspend the colonies in sterile distilled water.

    • Adjust the suspension to a turbidity equivalent to a McFarland standard of 0.5 (approximately 1-2 x 10^6 cells/mL). This creates a light inoculum to avoid carrying over nutrients.[4]

  • Inoculation:

    • Inoculate each tube (test, negative control, and positive control) with 0.1 mL of the prepared yeast suspension.

  • Incubation:

    • Incubate the tubes at 25-30°C.

    • Examine for growth (turbidity) at 24, 48, and 72 hours, and continue incubation for up to 7 days if necessary.[12]

Interpretation of Results

  • Positive: Visible turbidity in the D-Melibiose tube, comparable to or greater than the negative control. The positive control (glucose) should show robust growth.

  • Negative: No growth or turbidity that is not significantly different from the uninoculated or negative control tube.

  • Invalid: No growth in the positive control tube indicates a problem with the inoculum or medium.

Protocol 2: D-Melibiose Fermentation Test

This method detects the production of acid from the fermentation of D-Melibiose.

Materials

  • Phenol Red Broth Base

  • D-Melibiose solution (10% w/v), filter-sterilized

  • Sterile test tubes with inverted Durham tubes

  • Yeast culture (18-24 hours old) grown on a non-selective agar

  • Incubator (35-37°C)

Procedure

  • Media Preparation:

    • Prepare the Phenol Red Broth Base according to the manufacturer's directions. This typically contains peptone and a pH indicator.[13]

    • Aseptically add the filter-sterilized D-Melibiose solution to the broth to a final concentration of 0.5% to 1.0%.[6][8]

    • Dispense the medium into sterile test tubes, each containing an inverted Durham tube for gas detection.

    • Autoclave the prepared tubes (if the base medium requires it) or ensure sterility if prepared from sterile components.

  • Inoculum Preparation:

    • Prepare a heavy suspension of the yeast isolate in sterile water or saline.

  • Inoculation:

    • Inoculate the Phenol Red Melibiose Broth with a loopful of the yeast culture or a drop of the suspension.

  • Incubation:

    • Incubate the tubes at 35-37°C for 24 to 48 hours.[6][7]

Interpretation of Results

  • Positive (Acid Production): The color of the medium changes from red to yellow.[7]

  • Negative: The medium remains red or may turn a deeper red/pink if peptone is utilized, raising the pH.

  • Gas Production: A bubble is trapped in the inverted Durham tube. This is less common for yeasts compared to bacteria.

Data Presentation

Table 1: Expected D-Melibiose Utilization Results for Common Yeast Species

Yeast SpeciesAssimilationFermentationTypical Application
Saccharomyces pastorianus++Lager Brewing
Saccharomyces cerevisiae--Ale Brewing, Baking
Saccharomyces eubayanus++Parent of S. pastorianus
Candida albicans--Clinical Identification
Candida tropicalis--Clinical Identification
Cryptococcus neoformans--Clinical Identification
Torulaspora delbrueckii++Winemaking, Brewing

Note: Results can vary between strains of the same species. The data presented are typical reactions.

Mandatory Visualization

Signaling Pathway and Experimental Workflows

Melibiose_Metabolism Biochemical Pathway of D-Melibiose Utilization in Yeast cluster_outside Extracellular Space cluster_inside Yeast Cell Melibiose_ext D-Melibiose (Galactose-α-1,6-Glucose) Melibiose_int D-Melibiose Melibiose_ext->Melibiose_int Transport AlphaGal α-Galactosidase (Melibiase, from MEL1 gene) Melibiose_int->AlphaGal Substrate Glucose D-Glucose AlphaGal->Glucose Hydrolysis Galactose D-Galactose AlphaGal->Galactose Hydrolysis Glycolysis Glycolysis / Fermentation Glucose->Glycolysis Leloir Leloir Pathway Galactose->Leloir Acid Acidic Byproducts Glycolysis->Acid

Caption: Biochemical pathway of D-Melibiose metabolism in yeast.

Assimilation_Test_Workflow Workflow for D-Melibiose Assimilation Test cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare YNB Medium + 0.5% Melibiose inoculate Inoculate Medium with Suspension prep_media->inoculate prep_inoculum Prepare Yeast Suspension (McFarland 0.5) prep_inoculum->inoculate incubate Incubate at 25-30°C for up to 7 days inoculate->incubate observe Observe for Turbidity incubate->observe interpret Interpret Results observe->interpret positive Positive: Visible Growth interpret->positive Growth negative Negative: No Growth interpret->negative No Growth

Caption: Experimental workflow for the D-Melibiose assimilation test.

References

Application

Application of D-Melibiose in food and pharmaceutical industry research.

Introduction D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose, is a naturally occurring sugar found in some plants, honeys, and microorganisms.[1] Its unique structural and functional properties have g...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose, is a naturally occurring sugar found in some plants, honeys, and microorganisms.[1] Its unique structural and functional properties have garnered increasing interest in both the food and pharmaceutical industries. In the food sector, D-Melibiose is explored as a functional ingredient with prebiotic properties and as a participant in the Maillard reaction, contributing to flavor and color development in thermally processed foods.[2][3] In the pharmaceutical realm, it shows promise as an excipient for protein stabilization, in drug delivery systems, and for its potential therapeutic effects, including anti-inflammatory and cryoprotective properties.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the versatile applications of D-Melibiose.

Application in the Food Industry

Prebiotic Effects

D-Melibiose is considered a prebiotic because it can selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.[1][6] This selective fermentation can lead to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

Bacterial GenusInitial Population (log CFU/mL)Population after 24h Fermentation with Melibiose (B213186) (log CFU/mL)Prebiotic Index (PI)Reference
Bifidobacterium7.85 (± 0.09)8.40 (± 0.08)5.32[7]
Lactobacillus7.91 (± 0.03)7.99 (± 0.06)Not Calculated[7]
Bacteroides8.21 (± 0.04)8.13 (± 0.05)Not Calculated[7]
Clostridium7.64 (± 0.05)7.66 (± 0.04)Not Calculated[7]

Note: Data is derived from an in vitro fermentation study using human fecal microbiota. The Prebiotic Index (PI) is calculated based on the changes in bacterial populations. A higher PI indicates a stronger prebiotic effect.

This protocol is adapted from a study evaluating the prebiotic potential of various disaccharides.[7]

  • Preparation of Media: A basal medium containing peptone water, yeast extract, and other essential nutrients is prepared and autoclaved.

  • Fecal Slurry Preparation: Fresh fecal samples from healthy donors are collected and homogenized in a sterile buffer solution to create a 10% (w/v) fecal slurry.

  • Fermentation: In an anaerobic chamber, 7 mg of D-Melibiose is added to 0.7 mL of the basal medium. The fecal slurry is then added to achieve a final concentration of 1% (w/v).

  • Incubation: The cultures are incubated anaerobically at 37°C for 24 hours.

  • Microbial Analysis: After incubation, bacterial populations are enumerated using fluorescence in situ hybridization (FISH) with specific probes for different bacterial genera or by quantitative PCR (qPCR).

  • SCFA Analysis: Supernatants from the fermentation broth are analyzed for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC).

Maillard Reaction and Flavor Development

D-Melibiose, as a reducing sugar, actively participates in the Maillard reaction when heated with amino acids, contributing to the development of color, flavor, and aroma in baked goods, roasted products, and other processed foods.[2][3] The specific Maillard reaction products (MRPs) formed depend on the amino acid present and the reaction conditions.

Amino AcidKey Volatile MRPs IdentifiedPotential Flavor ContributionAnalytical MethodReference
LysinePyrazines, PyrrolesRoasty, nutty, bakedGC-MS[8]
CysteineThiophenes, ThiazolesMeaty, savory, roastedGC-MS[9]
GlycineFurans, FuranonesCaramel-like, sweetHPLC-MS[10]

This protocol provides a general workflow for studying MRPs from D-Melibiose.

  • Model System Preparation: A solution of D-Melibiose (e.g., 0.1 M) and an amino acid (e.g., 0.1 M) in a phosphate (B84403) buffer (pH 7.0) is prepared.

  • Thermal Processing: The solution is heated at a specific temperature (e.g., 120°C) for a defined period in a sealed reaction vessel.

  • Extraction of Volatiles: Volatile compounds are extracted using solid-phase microextraction (SPME) or solvent extraction.

  • GC-MS Analysis: The extracted volatile compounds are separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analysis of Non-Volatile MRPs: Non-volatile compounds, such as melanoidins, can be quantified spectrophotometrically by measuring the absorbance at 420 nm.[11][12][13] Advanced glycation end products (AGEs) like carboxymethyllysine (CML) can be quantified using HPLC-MS/MS.

Application in the Pharmaceutical Industry

Protein Stabilization

D-Melibiose has been investigated as a stabilizing excipient for therapeutic proteins, particularly during stressful processes like spray-drying and for long-term storage.[1][4][14] It can help preserve the native structure and biological activity of proteins.

ExcipientProteinProcess Outlet Temperature (°C)Initial Activity (%)Activity after Spray-Drying (%)Activity after 30 days storage at 40°C, 18% RH (%)Reference
Melibiose β-galactosidase551009593[4]
Trehalose (B1683222)β-galactosidase551009492[4]
Melibiose β-galactosidase751008582[4]
Trehaloseβ-galactosidase751008378[4]

This protocol is based on a study comparing melibiose and trehalose as protein stabilizers.[4]

  • Feed Solution Preparation: A solution of the model protein (e.g., β-galactosidase at 1 mg/mL) is prepared in a buffer (e.g., 10 mM sodium phosphate, pH 7.0). D-Melibiose is added as the stabilizing excipient at a specific protein-to-excipient ratio (e.g., 1:2 w/w).

  • Spray-Drying: The feed solution is spray-dried using a laboratory-scale spray dryer with controlled parameters such as inlet temperature, feed rate, and atomizing air flow.

  • Powder Characterization: The resulting powder is characterized for its morphology (using scanning electron microscopy), residual moisture content (by Karl Fischer titration), and solid-state properties (using X-ray powder diffraction).

  • Protein Activity Assay: The biological activity of the protein in the spray-dried powder is determined immediately after drying and after storage under controlled conditions (e.g., 40°C and 18% relative humidity). The specific activity assay will depend on the protein being studied (e.g., for β-galactosidase, a colorimetric assay using o-nitrophenyl-β-D-galactopyranoside as a substrate).

Drug Delivery and Formulation

D-Melibiose can be used as an excipient in tablet formulations and may enhance the absorption of certain drugs.[5][7][14]

A study in rats demonstrated that D-Melibiose can promote the absorption of quercetin (B1663063) glycosides, which are flavonoids with antioxidant and other beneficial properties.[7][14]

Treatment GroupQuercetin Derivatives in Portal Blood at 60 min (nmol/L)Fold IncreaseReference
Quercetin-3-O-glucoside mixture (Q3GM)150 (± 20)-[14]
Q3GM + Melibiose450 (± 50)3.0[14]

This protocol is adapted from the study on quercetin absorption.[14]

  • Animal Preparation: Male Wistar rats are anesthetized, and the small intestine is exposed through a midline incision.

  • Intestinal Loop Preparation: A loop of the jejunum is isolated, and cannulas are inserted at both ends.

  • Instillation of Test Solution: A solution containing a quercetin-3-O-glucoside mixture (Q3GM) with or without D-Melibiose is instilled into the ligated intestinal loop.

  • Blood Sampling: Blood samples are collected from the portal vein at specified time points.

  • Analysis of Quercetin Derivatives: Plasma concentrations of quercetin and its metabolites are determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Anti-Inflammatory Effects

Emerging research suggests that D-Melibiose may possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways such as the NF-κB pathway.[15][16]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Upregulates melibiose D-Melibiose melibiose->IKK Inhibits

Caption: Proposed mechanism of D-Melibiose's anti-inflammatory action via inhibition of the NF-κB pathway.

This is a general protocol to assess the anti-inflammatory effects of D-Melibiose.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with various concentrations of D-Melibiose for a specific duration (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using an enzyme-linked immunosorbent assay (ELISA).

  • Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65) by Western blotting.

Experimental Workflows and Logical Relationships

Workflow for Evaluating D-Melibiose as a Prebiotic

G start Start fecal_culture In Vitro Fecal Fermentation with D-Melibiose start->fecal_culture bacterial_analysis Bacterial Population Analysis (FISH/qPCR) fecal_culture->bacterial_analysis scfa_analysis SCFA Analysis (GC) fecal_culture->scfa_analysis data_analysis Data Analysis and Prebiotic Index Calculation bacterial_analysis->data_analysis scfa_analysis->data_analysis end End data_analysis->end G melibiose D-Melibiose (Substrate) reaction Transglycosylation Reaction melibiose->reaction enzyme α-Galactosidase (Enzyme) enzyme->reaction oligosaccharides Galacto-oligosaccharides (Product) reaction->oligosaccharides byproducts Monosaccharides (Byproducts) reaction->byproducts

References

Method

High-performance liquid chromatography (HPLC) analysis of D-Melibiose.

Introduction D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose, is a significant carbohydrate in various fields, including the food industry, biotechnology, and pharmaceutical research. Accurate and rob...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose, is a significant carbohydrate in various fields, including the food industry, biotechnology, and pharmaceutical research. Accurate and robust analytical methods for the quantification of D-Melibiose are essential for quality control, process monitoring, and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of underivatized carbohydrates like D-Melibiose, offering high resolution and sensitivity.

These application notes provide detailed protocols for two common HPLC methods for the analysis of D-Melibiose: Ligand Exchange Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method 1: Ligand Exchange Chromatography

Principle: Ligand exchange chromatography separates carbohydrates based on the interaction of their hydroxyl groups with a metal-loaded cation exchange resin. The retention of different sugars is influenced by the stereochemistry of their hydroxyl groups and their interaction with the stationary phase's metal ion (commonly calcium or lead).

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Column: A ligand exchange column, such as:

    • Bio-Rad Aminex HPX-87C Column (Calcium form), 300 x 7.8 mm.[1]

    • Phenomenex Rezex RCM-Monosaccharide Ca+2 (8%), 300 x 7.8 mm.

    • Phenomenex Rezex RPM-Monosaccharide Pb+2 (8%), 300 x 7.8 mm.[2]

2. Reagents and Standards:

  • Mobile Phase: Deionized water (18 MΩ·cm or higher), filtered through a 0.45 µm membrane and degassed.

  • Standard: D-Melibiose, analytical standard grade (≥98% purity).[3]

3. Chromatographic Conditions:

  • Mobile Phase: Deionized Water

  • Flow Rate: 0.5 - 0.6 mL/min

  • Column Temperature: 80 - 85 °C

  • Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 40 °C).

  • Injection Volume: 10 - 20 µL

4. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of D-Melibiose (e.g., 10 mg/mL) in deionized water. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 - 5 mg/mL).

  • Sample Preparation:

    • For liquid samples, filter through a 0.45 µm syringe filter before injection.

    • For solid samples, accurately weigh a known amount of the sample, dissolve it in a known volume of deionized water, and filter through a 0.45 µm syringe filter.

    • If the sample contains interfering substances, a solid-phase extraction (SPE) cleanup step may be necessary.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC utilizes a polar stationary phase (commonly an amino-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. A hydrophilic layer is formed on the stationary phase, and polar analytes like D-Melibiose are retained through partitioning between this layer and the mobile phase.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: A gradient or isocratic HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Column: An amino-bonded silica (B1680970) column, such as:

    • SUPELCOSIL™ LC-NH2, 25 cm x 4.6 mm, 5 µm particles.[4]

    • Waters ACQUITY UPLC BEH Amide, 1.7 µm.

2. Reagents and Standards:

  • Mobile Phase: Acetonitrile and deionized water (HPLC grade).

  • Standard: D-Melibiose, analytical standard grade (≥98% purity).[3]

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v or 80:20 v/v). The exact ratio may need to be optimized based on the specific column and desired separation.

  • Flow Rate: 1.0 - 2.0 mL/min

  • Column Temperature: 30 - 40 °C

  • Detector: Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 5 - 10 µL

4. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of D-Melibiose (e.g., 10 mg/mL) in a solvent mixture that is compatible with the mobile phase (e.g., 50:50 acetonitrile:water). Prepare working standards by dilution.

  • Sample Preparation: Similar to the ligand exchange method, ensure samples are filtered and free of particulates. The final sample solvent should be similar in composition to the mobile phase to ensure good peak shape.

Data Presentation

The following table summarizes typical quantitative data for the HPLC analysis of D-Melibiose using the described methods.

ParameterLigand Exchange Chromatography (Calcium Form)Hydrophilic Interaction Liquid Chromatography (HILIC)
Typical Retention Time 9 - 12 minutes5 - 8 minutes
Resolution (Rs) > 1.5 from adjacent peaks (e.g., sucrose)> 1.5 from adjacent peaks (e.g., glucose)
Limit of Detection (LOD) ~ 10 µg/mL (RI)~ 5 µg/mL (RI), ~1 µg/mL (ELSD)
Limit of Quantification (LOQ) ~ 30 µg/mL (RI)~ 15 µg/mL (RI), ~3 µg/mL (ELSD)
Linearity (R²) > 0.999> 0.999

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Standard D-Melibiose Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Column HPLC Column (Ligand Exchange or HILIC) HPLC->Column Detector Detector (RI or ELSD) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application

D-Melibiose: A Key Component in Microbiological Differential Media

Application Note Introduction D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose, serves as a crucial component in various microbiological differential media. Its primary application lies in the differen...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose, serves as a crucial component in various microbiological differential media. Its primary application lies in the differentiation and identification of microorganisms, particularly bacteria and yeasts, based on their ability to ferment this sugar. The fermentation of D-melibiose, catalyzed by the enzyme α-galactosidase, results in the production of acidic byproducts. This metabolic capability is not universal among microorganisms, making melibiose (B213186) an excellent differential agent when combined with a pH indicator in a culture medium. A resulting change in the color of the medium provides a clear visual cue for melibiose fermentation, aiding in the presumptive identification of various species.

Principle of Differentiation

The biochemical basis for differentiation using D-melibiose lies in the presence or absence of two key proteins: a melibiose permease for the transport of the sugar into the cell and an α-galactosidase to hydrolyze it into monosaccharides (galactose and glucose) that can then enter glycolysis.[1][2] Microorganisms that can ferment melibiose will produce acidic end products, lowering the pH of the culture medium.[3][4] When a pH indicator is incorporated into the medium, this drop in pH causes a distinct color change. For instance, in Phenol Red Melibiose Broth, a positive fermentation reaction is indicated by a color change from red to yellow.[3] Similarly, on MacConkey agar (B569324) supplemented with melibiose, fermenting colonies will appear pink to red due to the neutral red indicator.[5]

Applications in Microbiology

D-Melibiose is utilized in a variety of microbiological applications for the differentiation of:

  • Enterobacteriaceae: Melibiose fermentation is a key test for differentiating between species of Klebsiella, Enterobacter, Escherichia, and Salmonella.[5] For example, it can aid in distinguishing between the plant pathogenic bacteria Klebsiella pneumoniae and K. variicola.

  • Escherichia albertii from E. coli and Salmonella: A specialized medium, Melibiose-X-Gal-MacConkey (MXgMac) agar, has been developed for the presumptive differentiation of these important enteric pathogens. E. albertii is typically melibiose-negative, while Salmonella is melibiose-positive and E. coli is lactose-positive (indicated by X-Gal).[5]

  • Yeast Species: The ability to ferment melibiose is a classic method for differentiating between brewing yeast strains. Saccharomyces pastorianus (lager yeast) can ferment melibiose, whereas Saccharomyces cerevisiae (ale yeast) cannot.[1][2]

Data Presentation: Melibiose Fermentation Reactions

The following tables summarize the expected melibiose fermentation reactions for various microorganisms on commonly used differential media.

Table 1: Melibiose Fermentation Reactions of Selected Enterobacteriaceae

OrganismPhenol Red Melibiose BrothMelibiose-supplemented MacConkey Agar
Escherichia coliVariableVariable (Pink/Red or Colorless)
Salmonella entericaPositive (Yellow)Positive (Pink/Red)
Escherichia albertiiNegative (Red)Negative (Colorless)
Klebsiella pneumoniaePositive (Yellow)Positive (Pink/Red)
Klebsiella oxytocaPositive (Yellow)Positive (Pink/Red)
Enterobacter aerogenesPositive (Yellow)Positive (Pink/Red)
Shigella spp.Negative (Red)Negative (Colorless)
Proteus vulgarisNegative (Red)Negative (Colorless)
Yersinia intermediaPositive (Yellow)Positive (Pink/Red)

Table 2: Melibiose Fermentation Reactions of Selected Yeasts

OrganismMelibiose Fermentation
Saccharomyces pastorianusPositive
Saccharomyces cerevisiaeNegative
Candida albicansNegative
Kluyveromyces marxianusVariable

Mandatory Visualizations

Melibiose_Metabolism_Pathway melibiose_ext D-Melibiose (extracellular) permease Melibiose Permease (MelB) melibiose_ext->permease Transport melibiose_int D-Melibiose (intracellular) alpha_gal α-Galactosidase melibiose_int->alpha_gal Hydrolysis permease->melibiose_int galactose D-Galactose alpha_gal->galactose glucose D-Glucose alpha_gal->glucose glycolysis Glycolysis galactose->glycolysis glucose->glycolysis acid Acidic Byproducts glycolysis->acid

Caption: Biochemical pathway of D-Melibiose metabolism in bacteria.

Mel_Operon_Regulation cluster_gene mel Operon melR_gene melR (Regulatory Gene) MelR MelR Protein (Activator) melR_gene->MelR Expression melAB_operon melAB (Structural Genes) transcription Transcription of melAB melAB_operon->transcription MelR->melAB_operon Activates melibiose Melibiose (Inducer) melibiose->MelR Binds to

Caption: Simplified regulation of the mel operon in E. coli.

Experimental_Workflow prep Prepare Melibiose-containing Differential Medium inoculate Inoculate with Pure Culture prep->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate observe Observe for Color Change incubate->observe interpret Interpret Results observe->interpret

Caption: General experimental workflow for melibiose fermentation testing.

Experimental Protocols

Protocol 1: Preparation of Phenol Red Melibiose Broth

Objective: To prepare a broth medium for the determination of melibiose fermentation by pure cultures of microorganisms.

Materials:

  • Phenol Red Broth Base

  • D-(+)-Melibiose

  • Distilled or deionized water

  • Test tubes

  • Durham tubes (optional, for gas detection)

  • Autoclave

  • Sterile filtration unit (optional)

Composition of Phenol Red Broth Base (per liter):

ComponentAmount
Proteose Peptone10.0 g
Beef Extract1.0 g
Sodium Chloride5.0 g
Phenol Red0.018 g

Procedure:

  • Prepare the Broth Base: Suspend the components of the Phenol Red Broth Base in 1 liter of distilled water. Heat with gentle agitation to dissolve the medium completely.[6]

  • Add Melibiose: Add 5.0 to 10.0 grams of D-(+)-Melibiose to the broth base and mix until dissolved. This will result in a final concentration of 0.5% to 1.0%.[3]

  • Dispense: Dispense the medium into test tubes. If gas production is to be monitored, insert an inverted Durham tube into each test tube.

  • Sterilization:

    • Method A (Autoclaving): Sterilize the prepared medium by autoclaving at 121°C for 15 minutes.[6] Note that autoclaving carbohydrates can sometimes lead to caramelization.

    • Method B (Sterile Filtration): Alternatively, autoclave the broth base without melibiose. Prepare a concentrated stock solution of D-Melibiose, sterilize it by filtration through a 0.22 µm membrane filter, and aseptically add it to the sterile, cooled broth base to the desired final concentration.[7]

  • Quality Control: After cooling, the uninoculated medium should be a clear, red-orange color.

  • Storage: Store the prepared medium at 2-8°C.

Protocol 2: Performing the Melibiose Fermentation Test

Objective: To determine the ability of a microorganism to ferment D-melibiose.

Materials:

  • Prepared Phenol Red Melibiose Broth tubes

  • Pure culture of the test microorganism (18-24 hour culture)

  • Sterile inoculating loop or needle

  • Incubator

Procedure:

  • Inoculation: Aseptically inoculate a tube of Phenol Red Melibiose Broth with a well-isolated colony of the test organism.[3]

  • Incubation: Incubate the inoculated tube at 35-37°C for 18-24 hours. Some fastidious organisms may require longer incubation periods.[3]

  • Observation: Observe the tube for a color change.

  • Interpretation of Results:

    • Positive: A change in the color of the medium from red to yellow indicates acid production and a positive fermentation reaction.[3]

    • Negative: The medium remains red or turns a more intense pink/magenta, indicating no melibiose fermentation.[3]

    • Gas Production (if using Durham tubes): The presence of a bubble at the top of the inverted Durham tube indicates gas production.

Protocol 3: Preparation of Melibiose-Supplemented MacConkey Agar

Objective: To prepare a selective and differential agar medium for the isolation and differentiation of Gram-negative bacteria based on their ability to ferment melibiose.

Materials:

  • MacConkey Agar base

  • D-(+)-Melibiose

  • Distilled or deionized water

  • Autoclave

  • Sterile petri dishes

Composition of MacConkey Agar Base (per liter):

ComponentAmount
Pancreatic Digest of Gelatin17.0 g
Peptones (meat and casein)3.0 g
Lactose10.0 g
Bile Salts No. 31.5 g
Sodium Chloride5.0 g
Neutral Red0.03 g
Crystal Violet0.001 g
Agar13.5 g

Procedure:

  • Prepare the Agar Base: Suspend the MacConkey Agar base components in 1 liter of distilled water.

  • Add Melibiose: Add 10.0 grams of D-(+)-Melibiose to the mixture.

  • Dissolve: Heat the mixture to boiling with frequent agitation to completely dissolve all components.[8]

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.[8]

  • Pouring Plates: Cool the sterilized medium to 45-50°C in a water bath and pour it into sterile petri dishes. Allow the agar to solidify completely.

  • Storage: Store the prepared plates at 2-8°C in the dark.

Quality Control

For reliable results, it is essential to perform quality control testing on each new batch of melibiose-containing media. This should include sterility testing and performance testing with known positive and negative control organisms.

Recommended Quality Control Strains:

OrganismATCC NumberExpected Result in Phenol Red Melibiose Broth
Escherichia coli25922Negative (Red)
Klebsiella pneumoniae subsp. pneumoniae13883Positive (Yellow)
Salmonella enterica subsp. enterica serovar Typhimurium14028Positive (Yellow)

Troubleshooting and Interpretation of Atypical Results

  • Weak or Delayed Positive Reactions: Some organisms may be slow fermenters of melibiose. If no color change is observed after 24 hours, re-incubate for an additional 24-48 hours.

  • Orange Color: An intermediate orange color may indicate weak or slow acid production. Further biochemical testing may be required for definitive identification.

  • Alkaline Reversion: In some cases, after initial acid production, the medium may revert to an alkaline pH due to the breakdown of peptones in the medium, especially with prolonged incubation. This can lead to a false-negative result. It is crucial to read the results within the recommended timeframe.

  • No Growth: If the uninoculated control tube shows no growth, the medium may be inhibitory to the test organism, or the inoculum may have been insufficient.

  • Swarming on Agar Plates: On melibiose-supplemented MacConkey agar, the swarming of Proteus species is typically inhibited. However, some strains may still exhibit this characteristic.[9]

By following these detailed protocols and understanding the principles of melibiose fermentation, researchers, scientists, and drug development professionals can effectively utilize D-melibiose as a valuable tool in the differential identification of microorganisms.

References

Method

Application Notes and Protocols for the Enzymatic Hydrolysis of D-Melibiose

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the enzymatic hydrolysis of D-Melibiose to produce glucose and galactose....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic hydrolysis of D-Melibiose to produce glucose and galactose. This process is central to various biotechnological applications, including the production of sweeteners, the removal of anti-nutritional factors from food and feed, and the generation of specific monosaccharides for pharmaceutical and research purposes.

Introduction

D-Melibiose is a disaccharide composed of α-D-galactose and D-glucose linked by an α-1,6 glycosidic bond.[1] The enzymatic hydrolysis of this bond is catalyzed by α-galactosidase (E.C. 3.2.1.22), also known as melibiase.[2][3] This enzyme cleaves the terminal α-linked galactose moiety, releasing one molecule of galactose and one molecule of glucose.[2][3]

α-Galactosidases are sourced from a wide range of organisms, including bacteria, fungi, yeast, and plants. Commercially relevant sources include species of Aspergillus, Trichoderma, and Saccharomyces.[2][3][4] The choice of enzyme depends on the specific application, considering factors such as optimal pH, temperature, and substrate specificity. This document outlines the materials, methods, and protocols for performing and analyzing the enzymatic hydrolysis of D-Melibiose.

Principle of the Method

The enzymatic reaction involves the incubation of D-Melibiose with α-galactosidase under optimized conditions of temperature and pH. The reaction progress can be monitored by measuring the depletion of the substrate (melibiose) or the formation of the products (glucose and galactose). Analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for qualitative and quantitative analysis of the reaction mixture.[2]

Materials and Reagents

  • Substrate: D-Melibiose

  • Enzyme: α-Galactosidase (from a suitable source, e.g., Aspergillus niger, Aspergillus oryzae, Trichoderma reesei)

  • Buffer solutions:

  • Reagents for analysis:

    • TLC plates (e.g., Silica gel 60)

    • Mobile phase for TLC (e.g., butanol:ethanol:water mixture)

    • Developing reagent for TLC (e.g., sulfuric acid-ethanol solution)

    • HPLC system with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index detector)

    • Standards: D-Melibiose, D-Glucose, D-Galactose

  • Equipment:

    • Water bath or incubator

    • pH meter

    • Vortex mixer

    • Centrifuge

    • Micropipettes

    • Reaction tubes

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of D-Melibiose

This protocol provides a general procedure for the hydrolysis of D-Melibiose. Optimal conditions may vary depending on the specific α-galactosidase used.

  • Substrate Preparation: Prepare a stock solution of D-Melibiose (e.g., 100 mg/mL) in the desired reaction buffer.

  • Enzyme Preparation: Prepare a stock solution of α-galactosidase in the same buffer. The concentration will depend on the specific activity of the enzyme preparation.

  • Reaction Setup:

    • In a reaction tube, add the appropriate volume of the D-Melibiose stock solution.

    • Add the reaction buffer to reach the desired final volume.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (see Table 1).

    • Initiate the reaction by adding the α-galactosidase solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for a defined period (e.g., 1-24 hours). The reaction time will depend on the enzyme and substrate concentrations.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stopping reagent (e.g., trichloroacetic acid).

  • Analysis: Analyze the reaction products using TLC or HPLC as described in Protocol 2 and 3.

Protocol 2: Qualitative Analysis by Thin Layer Chromatography (TLC)
  • Spotting: Spot a small amount (1-2 µL) of the reaction mixture, along with standards of melibiose (B213186), glucose, and galactose, onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. Allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots by spraying with a developing reagent and heating. The separation of spots corresponding to melibiose, glucose, and galactose indicates the progress of the hydrolysis.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitate. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a suitable column and a refractive index (RI) detector.

  • Data Analysis: Quantify the concentrations of melibiose, glucose, and galactose by comparing the peak areas with those of the standards. The degradation rate of melibiose and the yield of the products can then be calculated.[2]

Data Presentation

The following tables summarize the optimal conditions and kinetic parameters for α-galactosidases from various sources, as well as the effect of enzyme and substrate concentration on the hydrolysis of D-Melibiose.

Table 1: Optimal Reaction Conditions for α-Galactosidases from Different Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Aspergillus sp. D-235.065[2]
Aspergillus fumigatus4.5 - 5.555
Trichoderma reesei4.860
Azotobacter vinelandii5.5Not Specified[5]
Saccharomyces pastorianusNot SpecifiedNot Specified[3]

Table 2: Kinetic Parameters of α-Galactosidase from Aspergillus sp. D-23 for Melibiose Hydrolysis

ParameterValueUnit
Km0.983mmol/L
Vmax1.587µmol·mL-1·min-1

Table 3: Effect of Enzyme Concentration on Melibiose Hydrolysis by α-Galactosidase from Aspergillus sp. D-23

Enzyme Concentration (U/mL)Reaction Time (h)Melibiose Degradation (%)
510>95
106>95
204>96.68

Table 4: Effect of Substrate Concentration on Hydrolysis Yield

Substrate (Melibiose) ConcentrationHydrolysis Yield (%)Notes
LowHighAt low substrate concentrations, the enzyme can efficiently convert most of the substrate.
HighDecreasingAt high substrate concentrations, end-product inhibition and enzyme saturation can lead to a decrease in the overall percentage yield.[6]

Visualizations

Biochemical Reaction Pathway

Melibiose_Hydrolysis Melibiose D-Melibiose (Gal-α-1,6-Glc) Enzyme α-Galactosidase Melibiose->Enzyme Products Products Enzyme->Products Hydrolysis Glucose D-Glucose Products->Glucose Galactose D-Galactose Products->Galactose

Caption: Enzymatic hydrolysis of D-Melibiose by α-galactosidase.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Substrate_Prep Prepare D-Melibiose Solution Reaction_Setup Set up Reaction Mixture Substrate_Prep->Reaction_Setup Enzyme_Prep Prepare α-Galactosidase Solution Enzyme_Prep->Reaction_Setup Buffer_Prep Prepare Reaction Buffer Buffer_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and pH Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Sample_Prep Prepare Sample for Analysis (Centrifuge/Filter) Termination->Sample_Prep TLC Qualitative Analysis (TLC) Sample_Prep->TLC HPLC Quantitative Analysis (HPLC) Sample_Prep->HPLC Quantification Quantify Products and Substrate HPLC->Quantification Yield_Calc Calculate Yield and Conversion Rate Quantification->Yield_Calc

Caption: Workflow for enzymatic hydrolysis and product analysis.

References

Application

D-Melibiose as a marker for mammalian cell differentiation studies.

Foreword: The following document is a detailed exploration of the potential application of D-Melibiose as a marker in mammalian cell differentiation studies. It is important to note that comprehensive research into exist...

Author: BenchChem Technical Support Team. Date: December 2025

Foreword:

The following document is a detailed exploration of the potential application of D-Melibiose as a marker in mammalian cell differentiation studies. It is important to note that comprehensive research into existing scientific literature did not yield established protocols or direct evidence for the use of D-Melibiose as a routine marker for this purpose. D-Melibiose is a disaccharide composed of galactose and glucose, primarily known for its use in microbiology to differentiate bacteria based on their fermentation ability. Its role in mammalian cell biology, particularly in differentiation, is not well-documented.

Therefore, the application notes and protocols presented herein are constructed as a conceptual framework. They are intended to guide researchers in exploring this novel application, drawing upon established principles of cell culture, differentiation induction, and marker analysis. The methodologies are based on standard laboratory techniques and provide a starting point for investigation, requiring optimization and validation for any specific cell type and differentiation lineage.

Application Notes & Protocols: D-Melibiose as a Potential Marker for Mammalian Cell Differentiation Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification of reliable markers is critical for monitoring the progression of mammalian cell differentiation. These markers can be cell surface proteins, enzymes, or specific metabolites that indicate a cell's transition from a pluripotent or progenitor state to a specialized phenotype. While many protein-based markers are well-established, the utility of metabolic markers is an expanding area of research.

D-Melibiose, a disaccharide of galactose and glucose[1][2][3], is not traditionally used as a marker for mammalian cell differentiation. However, its uptake and metabolism could theoretically serve as an indirect indicator of changes in cellular machinery, such as the expression of specific sugar transporters or metabolic pathways that may be altered during differentiation. This document outlines a conceptual approach to investigate the potential of D-Melibiose as such a marker.

The central hypothesis is that the differential expression of glycosidic enzymes or sugar transporters during mammalian cell differentiation could lead to a measurable change in the uptake or processing of D-Melibiose. This change could then be used to distinguish between undifferentiated and differentiated cell populations.

Conceptual Experimental Workflow

The investigation into D-Melibiose as a differentiation marker can be structured into a multi-stage process. This workflow is designed to first establish a baseline, then induce and confirm differentiation, and finally, to probe for changes in D-Melibiose uptake or metabolism.

Caption: Conceptual workflow for investigating D-Melibiose as a differentiation marker.

Detailed Experimental Protocols

These protocols are generalized and should be adapted to the specific cell line and differentiation model being studied.

Protocol 1: General Mammalian Cell Culture

This protocol provides a basic framework for maintaining a mammalian cell line in an undifferentiated state.

  • Media Preparation: Prepare the appropriate complete growth medium for your cell line, typically consisting of a basal medium (e.g., DMEM, RPMI-1640), supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes to pellet the cells and remove cryoprotectant.[4]

  • Seeding and Incubation: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and detach adherent cells using a dissociation reagent like Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium to be seeded into new flasks at a lower density.[5]

Protocol 2: Induction of Cell Differentiation

This is a representative protocol and the specific growth factors, cytokines, or small molecules used will depend on the target differentiated cell type.

  • Cell Seeding for Differentiation: Seed the undifferentiated cells into multi-well plates at a density appropriate for differentiation. Allow the cells to adhere and proliferate for 24 hours.

  • Differentiation Induction: Aspirate the complete growth medium and replace it with a differentiation medium. This medium typically has a lower serum concentration and is supplemented with specific inducing agents (e.g., retinoic acid for neuronal differentiation, BMP-4 for osteogenic differentiation).

  • Medium Changes: Replace the differentiation medium every 2-3 days for the duration of the differentiation period (typically 7-21 days).

  • Confirmation of Differentiation: At various time points, assess the progress of differentiation using established methods such as morphology changes observed under a microscope, or molecular markers (e.g., qPCR for lineage-specific genes, immunocytochemistry for protein markers).

Protocol 3: D-Melibiose Uptake Assay (Conceptual)

This protocol is designed to measure the cellular uptake of D-Melibiose. A labeled version of D-Melibiose (e.g., fluorescently tagged or radiolabeled) would be required for this assay.

  • Preparation of Cell Plates: Seed both undifferentiated and differentiated cells in parallel in 24-well plates and culture until they are ready for the assay.

  • Incubation with Labeled D-Melibiose:

    • Prepare a working solution of labeled D-Melibiose in a suitable buffer (e.g., Krebs-Ringer-HEPES).

    • Wash the cells twice with warm PBS.

    • Add the labeled D-Melibiose solution to each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C. This time may require optimization.

  • Washing: Aspirate the D-Melibiose solution and wash the cells three times with ice-cold PBS to stop the uptake and remove any unbound label.

  • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification:

    • If using a fluorescently labeled D-Melibiose, measure the fluorescence of the cell lysate using a plate reader.

    • If using a radiolabeled D-Melibiose, measure the radioactivity of the lysate using a scintillation counter.

  • Data Normalization: Normalize the uptake signal to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).

Data Presentation (Hypothetical)

Quantitative data from these experiments should be organized into clear tables for comparison.

Table 1: Hypothetical D-Melibiose Uptake During Neuronal Differentiation

Cell StateTime PointNormalized D-Melibiose Uptake (Relative Units)Expression of Neuronal Marker (β-III Tubulin, Fold Change)
UndifferentiatedDay 01.0 ± 0.11.0
DifferentiatingDay 31.5 ± 0.25.2 ± 0.5
DifferentiatingDay 72.8 ± 0.315.8 ± 1.2
DifferentiatedDay 144.2 ± 0.425.1 ± 2.0

Table 2: Hypothetical Gene Expression Analysis

GeneCell StateFold Change in Expression (vs. Undifferentiated)
Sugar Transporter XDifferentiated6.5 ± 0.7
α-galactosidase ADifferentiated4.9 ± 0.5
Pluripotency Marker (Oct4)Differentiated0.1 ± 0.05

Potential Signaling Pathways Involved

The regulation of cellular differentiation is controlled by a complex network of signaling pathways. Changes in these pathways could influence the expression of genes related to D-Melibiose transport and metabolism.

G cluster_0 External Signals cluster_1 Signaling Cascades cluster_2 Transcriptional Regulation cluster_3 Cellular Response A Growth Factors (e.g., FGF, TGF-β) B MAPK Pathway A->B C PI3K/Akt Pathway A->C D Notch Pathway A->D E Lineage-Specific Transcription Factors B->E C->E D->E F Cell Differentiation E->F G Expression of Sugar Transporters & Metabolic Enzymes E->G

Caption: Key signaling pathways that may influence metabolic changes during differentiation.

Conclusion and Future Directions

The use of D-Melibiose as a marker for mammalian cell differentiation is a novel concept that requires empirical validation. The protocols and frameworks provided here offer a structured approach for researchers to begin this investigation. Future work should focus on:

  • Screening: Testing the utility of D-Melibiose across a wide range of cell types and differentiation lineages.

  • Mechanism: Identifying the specific transporters and enzymes responsible for any observed changes in D-Melibiose uptake and metabolism.

  • Technology Development: Developing robust and high-throughput assays for measuring D-Melibiose uptake, potentially using fluorescent analogs and automated microscopy or flow cytometry.

Successful validation could introduce a new, cost-effective tool for cell differentiation studies, with potential applications in developmental biology research, drug screening, and the quality control of cell-based therapies.

References

Method

The Role of D-Melibiose in Glycosylation Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose, serves as a valuable tool in the multifaceted field of glycosylation resea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Melibiose, a disaccharide composed of α-D-galactose and D-glucose, serves as a valuable tool in the multifaceted field of glycosylation research. While its role in non-enzymatic glycation has been more extensively studied, its applications in enzymatic glycosylation and related processes offer unique avenues for investigation. These application notes provide an overview of the utility of D-Melibiose and detailed protocols for its use in studying glycosyltransferases, differentiating between glycosylation and glycation, and characterizing carbohydrate-binding proteins.

Application 1: D-Melibiose as an Acceptor Substrate for Glycosyltransferase Activity Assays

Theoretical Background

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated donor substrate (e.g., a nucleotide sugar) to an acceptor molecule, which can be a carbohydrate, protein, or lipid. D-Melibiose, with its exposed hydroxyl groups, can potentially serve as an acceptor for specific glycosyltransferases, allowing for the study of enzyme kinetics, substrate specificity, and the synthesis of novel oligosaccharides. Assaying the activity of a glycosyltransferase with D-Melibiose as a substrate can reveal its capacity to elongate disaccharide structures.

Experimental Protocol: In Vitro Glycosyltransferase Assay

This protocol outlines a general method for assessing the ability of a glycosyltransferase to utilize D-Melibiose as an acceptor substrate.

Materials:

  • D-Melibiose solution (e.g., 100 mM in reaction buffer)

  • Glycosyltransferase of interest

  • Activated sugar donor (e.g., UDP-Galactose, UDP-GlcNAc) with a detectable label (e.g., radiolabeled or fluorescently tagged)

  • Reaction Buffer (enzyme-specific, e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

  • Stop Solution (e.g., 20 mM EDTA)

  • Method for separating product from unreacted substrate (e.g., thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or solid-phase extraction)

  • Detection system appropriate for the label (e.g., scintillation counter, fluorescence detector)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction components in the following order:

    • Reaction Buffer

    • D-Melibiose solution (to a final concentration, e.g., 1-20 mM)

    • Labeled activated sugar donor (to a final concentration, e.g., 50-200 µM)

    • Purified glycosyltransferase (amount to be optimized for linear reaction kinetics)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding the Stop Solution.

  • Separation: Separate the radiolabeled or fluorescently tagged oligosaccharide product from the unreacted labeled sugar donor using an appropriate chromatographic technique.

  • Quantification: Quantify the amount of product formed using the corresponding detection system.

  • Data Analysis: Calculate the enzyme activity, typically expressed as the amount of product formed per unit time per amount of enzyme. Determine kinetic parameters (Km and Vmax) by varying the concentration of D-Melibiose.

Data Presentation

Table 1: Hypothetical Kinetic Data for a Galactosyltransferase with D-Melibiose as an Acceptor Substrate

D-Melibiose Concentration (mM)Initial Velocity (µmol/min/mg)
10.5
20.8
51.2
101.5
201.7

Visualization

G cluster_workflow Glycosyltransferase Assay Workflow start Reaction Setup: - D-Melibiose - Labeled Donor - Enzyme - Buffer incubation Incubation (e.g., 37°C) start->incubation termination Stop Reaction (e.g., EDTA) incubation->termination separation Product Separation (e.g., HPLC) termination->separation quantification Quantification of Labeled Product separation->quantification analysis Data Analysis (Km, Vmax) quantification->analysis

Caption: Workflow for a glycosyltransferase assay using D-Melibiose.

Application 2: Distinguishing Enzymatic Glycosylation from Non-Enzymatic Glycation

Theoretical Background

Glycosylation is a controlled, enzyme-mediated process, whereas glycation is a non-enzymatic reaction between a reducing sugar and a protein or lipid. D-Melibiose, as a reducing sugar, can participate in glycation, leading to the formation of Advanced Glycation End-products (AGEs), specifically melibiose-derived AGEs (MAGEs).[1][2] This property can be exploited to study the differences between these two fundamental processes and to investigate the biological consequences of MAGE formation.

Experimental Protocol: In Vitro Glycation vs. Glycosylation of a Protein

This protocol provides a method to compare the modification of a protein by D-Melibiose through either glycation or a potential glycosylation reaction.

Materials:

  • D-Melibiose

  • Target protein (e.g., Bovine Serum Albumin, BSA)

  • A putative glycosyltransferase that might use D-Melibiose

  • Activated sugar donor (if testing glycosylation)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • SDS-PAGE equipment

  • Western blotting equipment

  • Antibody specific for MAGEs (if available) or general anti-AGE antibody

Procedure:

  • Reaction Setup (Glycation):

    • Dissolve the target protein in PBS.

    • Add a high concentration of D-Melibiose (e.g., 50-100 mM).

    • Incubate at 37°C for an extended period (days to weeks), under sterile conditions to prevent microbial growth.

  • Reaction Setup (Glycosylation):

    • Follow the protocol for the in vitro glycosyltransferase assay described in Application 1, using the target protein as the acceptor.

  • Analysis:

    • Take aliquots from both reaction mixtures at various time points.

    • Analyze the samples by SDS-PAGE to observe any shifts in molecular weight.

    • Perform a Western blot using an anti-MAGE or anti-AGE antibody to specifically detect glycated protein.

    • For the glycosylation reaction, analysis can also be done using lectin blotting if the added sugar creates a new lectin binding site.

Data Presentation

Table 2: Expected Outcomes of Protein Modification by D-Melibiose

ConditionExpected SDS-PAGE ShiftWestern Blot (anti-MAGE)
Protein + D-Melibiose (Glycation)Gradual, diffuse increase in MW over timePositive signal, increasing with time
Protein + D-Melibiose + Enzyme (Glycosylation)Discrete, sharper increase in MWNegative signal
Protein only (Control)No changeNegative signal

Visualization

G cluster_processes Glycosylation vs. Glycation cluster_glycosylation Enzymatic Glycosylation cluster_glycation Non-Enzymatic Glycation G_start Protein + D-Melibiose + Glycosyltransferase G_product Glycosylated Protein (Specific Modification) G_start->G_product Enzyme-catalyzed C_start Protein + D-Melibiose C_product Glycated Protein (MAGEs) (Random Modification) C_start->C_product Spontaneous

Caption: Comparison of enzymatic glycosylation and non-enzymatic glycation.

Application 3: Characterization of Carbohydrate-Binding Proteins

Theoretical Background

D-Melibiose can be used as a ligand to study the binding specificity and kinetics of carbohydrate-binding proteins, such as lectins and sugar transporters (e.g., the melibiose (B213186) permease, MelB).[3][4][5] In competitive binding assays, D-Melibiose can be used to displace a labeled ligand from a protein, allowing for the determination of its binding affinity (Ki).

Experimental Protocol: Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a carbohydrate-binding protein for D-Melibiose.

Materials:

  • Purified carbohydrate-binding protein

  • A labeled ligand known to bind the protein (e.g., a fluorescently tagged monosaccharide or disaccharide)

  • D-Melibiose solutions of varying concentrations

  • Binding Buffer (protein-specific)

  • A method to measure binding (e.g., fluorescence polarization, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC))

Procedure (using Fluorescence Polarization as an example):

  • Assay Setup: In a suitable microplate, to each well add:

    • Binding Buffer

    • A fixed concentration of the carbohydrate-binding protein

    • A fixed concentration of the fluorescently labeled ligand

    • Varying concentrations of D-Melibiose (the competitor)

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the fluorescent ligand by D-Melibiose.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of D-Melibiose. Fit the data to a competitive binding equation to calculate the IC50, from which the Ki (inhibition constant) for D-Melibiose can be determined.

Data Presentation

Table 3: Hypothetical Competitive Binding Data for a Lectin

D-Melibiose Concentration (µM)Fluorescence Polarization (mP)
0250
1245
10220
100150
100090
1000075

Visualization

G cluster_binding Competitive Binding Assay cluster_bound Binding cluster_displacement Displacement Protein Carbohydrate- Binding Protein Protein_Labeled Protein-Labeled Ligand Complex (High Polarization) Protein->Protein_Labeled Protein_Melibiose Protein-Melibiose Complex Protein->Protein_Melibiose Labeled_Ligand Labeled Ligand Labeled_Ligand->Protein_Labeled Melibiose D-Melibiose (Competitor) Melibiose->Protein_Melibiose Free_Labeled Free Labeled Ligand (Low Polarization) Protein_Labeled->Free_Labeled Displaced by Melibiose

Caption: Principle of a competitive binding assay with D-Melibiose.

Conclusion

D-Melibiose offers a versatile platform for a range of investigations in glycosylation research. While specific, detailed protocols for its use as a substrate in enzymatic glycosylation are not as prevalent as for monosaccharides, the principles outlined in these application notes provide a solid foundation for researchers to design and execute experiments. Its utility in distinguishing between enzymatic and non-enzymatic processes and in characterizing carbohydrate-binding proteins makes it a valuable addition to the glycobiology toolkit. Further research into its role as an acceptor for various glycosyltransferases will undoubtedly expand its applications in the synthesis of complex carbohydrates and the study of their biological functions.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing D-Melibiose in Bacterial Growth Media

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Melibiose in bacterial growth media. Frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Melibiose in bacterial growth media.

Frequently Asked Questions (FAQs)

Q1: What is D-Melibiose and which bacteria can utilize it?

A1: D-(+)-Melibiose is a reducing disaccharide composed of galactose and glucose units linked by an α-1,6 glycosidic bond.[1] It is found in some plants and can be used as a carbon source by various bacteria that possess the necessary enzymes for its metabolism.[2] Common examples of bacteria that can metabolize melibiose (B213186) include Escherichia coli, Erwinia chrysanthemi, Lactobacillus species, and Bacillus subtilis.[2][3][4][5] However, some strains, like certain pathogenic E. coli O80:H2, lack the ability to ferment melibiose due to the absence of the melibiose operon.[6]

Q2: How is D-Melibiose metabolized by bacteria?

A2: D-Melibiose is typically transported into the bacterial cell by a specific permease, such as MelB in E. coli.[3][4] Once inside the cell, the enzyme α-galactosidase (encoded by the melA gene) hydrolyzes melibiose into its constituent monosaccharides: D-galactose and D-glucose.[1][3][7] These sugars then enter the central metabolic pathways of the bacterium.[7]

Q3: What is the primary application of D-Melibiose in bacterial growth media?

A3: D-Melibiose is often used as a differential carbon source in microbiological media. This allows for the differentiation and identification of bacterial species based on their ability to ferment melibiose.[6] For instance, in a MacConkey agar (B569324) supplemented with melibiose, melibiose-fermenting bacteria will produce colored colonies, while non-fermenters will form pale or uncolored colonies.[6] It can also be used as the sole carbon source to select for bacteria that can utilize it.[2][8]

Troubleshooting Guide

Q1: My bacteria are not growing, or growth is very slow, in a medium with D-Melibiose as the sole carbon source. What are the possible reasons?

A1: Several factors could be contributing to this issue:

  • Incorrect Bacterial Strain: Ensure that the bacterial strain you are using is capable of metabolizing D-Melibiose. Some strains, even within the same species, may lack the necessary genes (mel operon).[6]

  • Suboptimal D-Melibiose Concentration: The concentration of D-Melibiose may not be optimal. While a common concentration is 1%, this may need to be adjusted depending on the bacterial species and the specific experimental conditions.[6][9]

  • Media Composition: The basal medium may be lacking other essential nutrients, such as a nitrogen source, vitamins, or minerals.[10][11]

  • Need for an Inducer: In some expression systems, the genes for melibiose metabolism may require an inducer for transcription.[12][13]

  • Incubation Conditions: Ensure that the temperature, pH, and aeration are optimal for your specific bacterial strain.[14][15]

Q2: I am observing inconsistent results in my experiments involving D-Melibiose. What could be the cause?

A2: Inconsistent results can arise from:

  • Purity of D-Melibiose: Ensure you are using a high-purity grade of D-(+)-Melibiose suitable for bacteriology.[16]

  • Preparation of Media: Inconsistent preparation of the growth media can lead to variations in D-Melibiose concentration and other essential nutrients.

  • Inoculum Preparation: The age and density of the bacterial culture used for inoculation can impact the lag phase and subsequent growth rate. It is advisable to use a fresh colony for inoculation.[15]

  • Plasmid Stability: If you are working with a recombinant strain, ensure the plasmid containing the genes for melibiose metabolism is stable.

Q3: How can I determine the optimal concentration of D-Melibiose for my experiments?

A3: To determine the optimal concentration, you can perform a dose-response experiment. This involves preparing a series of growth media with varying concentrations of D-Melibiose (e.g., 0.1%, 0.5%, 1%, 1.5%, 2% w/v) and monitoring bacterial growth over time by measuring the optical density at 600 nm (OD600). The concentration that yields the best growth rate and final cell density is the optimum. Be aware that excessively high concentrations of a sugar can sometimes inhibit bacterial growth.[9]

Quantitative Data

Table 1: D-Melibiose Concentrations Used in Bacterial Culture

Bacterial SpeciesMedium TypeD-Melibiose ConcentrationPurposeReference
Escherichia coli O80:H2Melibiose MacConkey (M-MAC)1% (w/v)Isolation and differentiation[6]
Escherichia coli DW2MacConkey Agar (lactose-free)30 mMMelibiose fermentation assay[17][18]
Erwinia chrysanthemi 3937Minimal MediumNot specifiedGrowth as a sole carbon source[2]
Bacillus megateriumInduction Medium (for comparison)1% D-xylose (optimal)Optimization of enzyme production[9]

Table 2: Kinetic Parameters of Melibiose Transport in Escherichia coli

ConditionKt (mM)Vmax (nmol/min per mg of protein)
No Na+ or Li+0.5740
10 mM NaCl0.2746
10 mM LiCl0.2918

Data from Tanaka, K., et al. (1980). Transport of [3H]melibiose, prepared from [3H]raffinose, was investigated in Escherichia coli.[19]

Experimental Protocols

Protocol 1: Preparation of Melibiose MacConkey (M-MAC) Agar

This protocol is adapted from a study on the isolation of E. coli O80:H2.[6]

Materials:

  • MacConkey agar base

  • D-(+)-Melibiose

  • Distilled water

  • Autoclave

  • Sterile petri dishes

Procedure:

  • Suspend the MacConkey agar base in distilled water according to the manufacturer's instructions.

  • Add D-(+)-Melibiose to a final concentration of 1% (w/v). For example, add 10 grams of D-Melibiose to 1 liter of medium.

  • Heat the mixture while stirring to completely dissolve all components.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to approximately 45-50°C.

  • Pour the molten agar into sterile petri dishes and allow them to solidify.

  • The plates are now ready for bacterial inoculation.

Protocol 2: Bacterial Growth Curve with Varying D-Melibiose Concentrations

Materials:

  • Bacterial strain of interest

  • Basal growth medium (e.g., M9 minimal medium)

  • Sterile D-(+)-Melibiose stock solution (e.g., 20% w/v)

  • Spectrophotometer

  • Sterile culture tubes or flasks

  • Incubator shaker

Procedure:

  • Prepare a starter culture of the bacterial strain by inoculating a single colony into a suitable broth and incubating overnight.

  • Prepare a series of culture tubes or flasks containing the basal growth medium.

  • Add the sterile D-Melibiose stock solution to each tube/flask to achieve the desired final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0%). Include a control with no D-Melibiose.

  • Inoculate each tube/flask with the starter culture to a starting OD600 of approximately 0.05.

  • Incubate the cultures at the optimal temperature and shaking speed for the bacterial strain.

  • At regular time intervals (e.g., every hour), withdraw a sample from each culture and measure the OD600 using a spectrophotometer.

  • Plot the OD600 values against time to generate growth curves for each D-Melibiose concentration.

  • Analyze the growth curves to determine the optimal D-Melibiose concentration.

Visualizations

Melibiose_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) D-Melibiose_ext D-Melibiose MelB MelB Permease D-Melibiose_ext->MelB Transport D-Melibiose_int D-Melibiose alpha_Gal α-Galactosidase (melA) D-Melibiose_int->alpha_Gal Hydrolysis Galactose D-Galactose Metabolism Central Metabolism Galactose->Metabolism Glucose D-Glucose Glucose->Metabolism MelB->D-Melibiose_int alpha_Gal->Galactose alpha_Gal->Glucose

Caption: D-Melibiose metabolic pathway in bacteria.

Troubleshooting_Workflow Start Start: No or Poor Growth with D-Melibiose Q1 Is the bacterial strain known to metabolize melibiose? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the D-Melibiose concentration optimized? A1_Yes->Q2 Sol1 Use a different strain or a positive control strain. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the basal medium composition adequate? A2_Yes->Q3 Sol2 Perform a dose-response experiment to find the optimal concentration. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are incubation conditions (temp, pH, aeration) optimal? A3_Yes->Q4 Sol3 Ensure all essential nutrients (nitrogen, salts, etc.) are present. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Further investigation needed: - Purity of D-Melibiose - Inoculum quality A4_Yes->End Sol4 Adjust incubation conditions to the strain's requirements. A4_No->Sol4

Caption: Troubleshooting workflow for poor bacterial growth.

References

Optimization

Troubleshooting D-Melibiose fermentation assay inconsistencies.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Melibiose fermentation assays. Our goal...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Melibiose fermentation assays. Our goal is to help you identify and resolve inconsistencies in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the D-Melibiose fermentation assay?

The D-Melibiose fermentation assay is a biochemical test used to determine if a microorganism can ferment the disaccharide D-Melibiose.[1][2] Microorganisms that produce the enzyme α-galactosidase can hydrolyze melibiose (B213186) into glucose and galactose, which are then fermented, primarily producing acidic end products.[3][4] This acid production lowers the pH of the fermentation medium, which is visualized by a pH indicator, typically phenol (B47542) red.[1][2]

Q2: How is a positive or negative result identified in a D-Melibiose fermentation assay?

A positive result is indicated by a color change of the pH indicator in the medium.[1][2] In a standard assay using phenol red broth, the medium will change from red to yellow, signifying a drop in pH due to the production of acidic byproducts.[1][2] A negative result is indicated by the medium remaining red or changing to a deeper red or magenta color, which can occur if the organism utilizes peptones in the broth, producing alkaline byproducts.[1][5]

Q3: What is the typical composition of the fermentation medium?

The most commonly used medium is Phenol Red Melibiose Broth.[1][2] Its typical composition includes a nutrient broth base, 0.5-1.0% D-Melibiose as the carbohydrate source, and phenol red as the pH indicator.[1][2] The initial pH of the medium is adjusted to approximately 7.4.[6]

Q4: What are the expected pH changes in the assay?

Phenol red, a common pH indicator in these assays, is red at a neutral pH. It turns yellow at a pH below 6.8 and changes to a pink or magenta color at a pH above 8.4.[1][2] Therefore, a positive fermentation result corresponds to a final pH of less than 6.8.

Troubleshooting Guide

Inconsistent results in D-Melibiose fermentation assays can arise from various factors, from inoculum preparation to final reading. This guide addresses common issues and provides actionable solutions.

Problem Potential Cause Recommended Solution
False Negative: No color change, but the organism is expected to be positive. 1. Inoculum Issues: The inoculum size might be too small, or the culture may be too old or not in the exponential growth phase, leading to a delayed or insufficient fermentation.[7][8]Use a fresh, pure culture (18-24 hours old) to prepare the inoculum.[9] Standardize the inoculum size (e.g., a specific loop size or cell density).
2. Incorrect Incubation Time: The incubation period may be too short for the organism to produce a detectable pH change.[9] Conversely, prolonged incubation can lead to the depletion of melibiose and subsequent metabolism of peptones, raising the pH and causing a reversion of the color change.[9]Observe results at 24 hours, but consider re-incubating for up to 5 days for slower-growing organisms.[9][10] Avoid reading results after extended periods if not necessary for the specific organism.
3. Low Enzyme Activity: The organism may produce low levels of α-galactosidase, or the enzyme's activity could be inhibited by a significant drop in pH early in the fermentation process.[11]Consider using a less acidic pH indicator or a medium with a higher buffering capacity. As a confirmatory test, you can perform an α-galactosidase activity assay.[12][13][14][15][16]
False Positive: Color change to yellow, but the organism is expected to be negative. 1. Contamination: Contamination of the culture or medium with a melibiose-fermenting organism is a common cause of false positives.[9]Always use aseptic techniques. Streak the inoculum on a solid medium to check for purity before starting the fermentation assay. Include an uninoculated control tube to ensure the sterility of the medium.
2. Acidic Gas Production: Some organisms may produce acidic gases that can lower the pH of the medium.[17]While less common with melibiose fermentation, if gas production is suspected, a Durham tube can be included in the test tube to capture any gas produced.
Inconsistent Results: Variable color changes across replicates. 1. Inconsistent Inoculum: Variations in the amount or age of the inoculum across different tubes can lead to different rates and extents of fermentation.[7][18]Ensure a homogenous and standardized inoculum is used for all replicates. Vortex the inoculum culture gently before transfer.
2. Environmental Factors: Fluctuations in incubation temperature can affect the rate of microbial growth and fermentation.[19]Use a calibrated incubator and ensure a consistent temperature (typically 35-37°C) is maintained throughout the experiment.[1][2]
3. Medium Preparation: Inconsistent preparation of the melibiose broth, such as incorrect pH or melibiose concentration, can lead to variability.Prepare the medium in a single batch to ensure uniformity. Verify the final pH of the medium before inoculation.

Experimental Protocols

Detailed Protocol for D-Melibiose Fermentation Assay

This protocol outlines the steps for performing a qualitative D-Melibiose fermentation assay using phenol red broth.

Materials:

  • Sterile Phenol Red Melibiose Broth tubes (containing 0.5-1.0% D-Melibiose)

  • Pure, 18-24 hour culture of the test microorganism on a solid medium

  • Sterile inoculating loop or needle

  • Incubator at 35-37°C

  • Positive control organism (e.g., a known melibiose-fermenting strain)

  • Negative control organism (e.g., a known non-fermenting strain)

  • Uninoculated control tube

Procedure:

  • Labeling: Label all tubes clearly with the name of the microorganism and the date.

  • Inoculation:

    • Using a sterile inoculating loop, pick a single, well-isolated colony from the pure culture plate.

    • Aseptically inoculate a tube of Phenol Red Melibiose Broth.

    • Gently swirl the tube to disperse the inoculum.

  • Controls:

    • Inoculate a tube with the positive control organism.

    • Inoculate a tube with the negative control organism.

    • Leave one tube uninoculated to serve as a sterility control.

  • Incubation: Incubate all tubes at 35-37°C for 18-24 hours.[1][9] For some organisms, incubation may need to be extended.[9][10]

  • Observation:

    • After 24 hours, visually inspect the tubes for a color change.

    • Yellow: Positive for melibiose fermentation.

    • Red/No change: Negative for melibiose fermentation (at 24 hours).

    • Pink/Magenta: Negative for fermentation and likely indicates peptone degradation.

  • Confirmation of Negative Results: If the result is negative at 24 hours, re-incubate the tube and observe again at 48 hours and up to 5 days, depending on the expected growth rate of the organism.[9][10]

Visualizations

Melibiose Metabolism Pathway

Melibiose_Metabolism cluster_extracellular Extracellular Space cluster_cell Cellular Space Melibiose_ext D-Melibiose Melibiose_int D-Melibiose Melibiose_ext->Melibiose_int Melibiose Permease (Transport) alpha_galactosidase α-Galactosidase Melibiose_int->alpha_galactosidase Hydrolysis Glucose Glucose alpha_galactosidase->Glucose Galactose Galactose alpha_galactosidase->Galactose Glycolysis Glycolysis Glucose->Glycolysis Galactose->Glycolysis via Leloir Pathway Acid_Products Acidic End Products (e.g., Lactate, Acetate) Glycolysis->Acid_Products

Caption: Biochemical pathway of D-Melibiose metabolism in a microbial cell.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Inconsistent Fermentation Results Check_Controls Check Positive and Negative Controls Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK Troubleshoot_Controls Troubleshoot Control Strains and Medium Preparation Controls_OK->Troubleshoot_Controls No Result_Type What is the nature of the inconsistency? Controls_OK->Result_Type Yes False_Negative False Negative Result_Type->False_Negative Expected positive is negative False_Positive False Positive Result_Type->False_Positive Expected negative is positive Variable_Results Variable Results Result_Type->Variable_Results Inconsistent across replicates Check_Inoculum_FN Verify Inoculum Age and Size. Re-incubate for longer period. False_Negative->Check_Inoculum_FN Check_Purity_FP Check for Contamination. Streak for Purity. False_Positive->Check_Purity_FP Check_Inoculum_Var Standardize Inoculum Preparation and Volume. Variable_Results->Check_Inoculum_Var

Caption: A logical workflow for troubleshooting inconsistent D-Melibiose fermentation assay results.

References

Troubleshooting

D-Melibiose stability and degradation under different pH and temperature.

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on the stability and degradation of D-Melibiose under various experimental conditions. This re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation of D-Melibiose under various experimental conditions. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of degradation kinetics to assist researchers in their laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of D-Melibiose in aqueous solutions?

A1: The stability of D-Melibiose is primarily influenced by pH, temperature, and the presence of reactive substances such as amino acids. Extreme pH conditions (both acidic and alkaline) and elevated temperatures can lead to the degradation of D-Melibiose through hydrolysis and other reactions.

Q2: What are the main degradation pathways for D-Melibiose?

A2: D-Melibiose primarily degrades through two main pathways:

  • Acid-catalyzed hydrolysis: In acidic environments, the α-1,6-glycosidic bond is cleaved, yielding D-glucose and D-galactose.[1][2][3]

  • Alkaline degradation: In basic solutions, D-Melibiose, as a reducing sugar, can undergo a series of reactions including isomerization and fragmentation into smaller acidic molecules.[4][5][6][7][8]

  • Maillard Reaction: In the presence of amino acids, D-Melibiose can undergo the Maillard reaction, especially at elevated temperatures, leading to the formation of a complex mixture of products, including colored and flavored compounds known as melanoidins.[9]

Q3: What are the expected degradation products of D-Melibiose?

A3: The primary degradation products depend on the degradation pathway:

  • Hydrolysis: D-Glucose and D-Galactose.

  • Alkaline Degradation: A complex mixture of organic acids, aldehydes, and ketones.[6]

  • Maillard Reaction: A diverse range of compounds including furfurals (like 5-hydroxymethylfurfural (B1680220) or 5-HMF), reductones, and melanoidins.[10]

Q4: How can I monitor the degradation of D-Melibiose in my experiments?

A4: The most common and effective method for monitoring D-Melibiose degradation is High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). A stability-indicating HPLC method can separate and quantify D-Melibiose from its degradation products.[11][12][13][14][15]

Q5: Are there any specific storage conditions recommended for D-Melibiose solutions to minimize degradation?

A5: To minimize degradation, D-Melibiose solutions should be stored at low temperatures (2-8 °C) and at a neutral pH (around 6-7.5). It is also advisable to protect solutions from light and to use them as freshly as possible. For long-term storage, consider preparing solutions in a buffer that helps maintain a stable pH.

Troubleshooting Guide

This guide addresses common issues encountered during the stability testing of D-Melibiose.

Problem Possible Cause(s) Troubleshooting Steps
Unexpectedly rapid degradation of D-Melibiose Incorrect pH of the solution.Verify the pH of your solution using a calibrated pH meter. Adjust as necessary with appropriate acids or bases.
Temperature fluctuations or exposure to high temperatures.Ensure your samples are stored at the correct, stable temperature. Use calibrated incubators or water baths.
Contamination of the sample with acids, bases, or enzymes.Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned and rinsed.
Inconsistent results between replicate experiments Inaccurate preparation of solutions.Double-check all calculations and measurements when preparing stock and working solutions. Use calibrated pipettes and balances.
Variability in experimental conditions.Maintain consistent parameters (pH, temperature, incubation time) across all replicates.
Issues with the analytical method (e.g., HPLC).Refer to the HPLC troubleshooting section below.
Appearance of unknown peaks in HPLC chromatogram Formation of unexpected degradation products.Conduct forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method.[16][17][18][19][20]
Contamination from reagents or equipment.Run blank samples (containing only the solvent) to check for contamination.
Difficulty in quantifying degradation products Low concentration of degradation products.Optimize the analytical method to improve sensitivity (e.g., adjust detector settings, use a more sensitive detector).
Co-elution of peaks in HPLC.Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve the resolution between peaks.[21][22][23][24][25]
HPLC Troubleshooting
Symptom Possible Cause(s) Solution(s)
Peak Tailing or Fronting Column overload.Dilute the sample.
Column contamination or degradation.Wash the column with a strong solvent or replace it.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks Carryover from previous injections.Implement a needle wash step in your injection sequence.
Contaminated mobile phase or system.Prepare fresh mobile phase and flush the system.
Baseline Drift Temperature fluctuations in the column or detector.Use a column oven and ensure the detector has reached thermal stability.
Mobile phase composition changing over time.Ensure the mobile phase is well-mixed and degassed.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare mobile phase accurately and consistently.
Pump malfunction or leaks.Check for leaks and ensure the pump is delivering a constant flow rate.

Quantitative Data Summary

The following tables provide an overview of the expected degradation of D-Melibiose under different conditions. The data is based on general principles of carbohydrate chemistry and may vary depending on the specific experimental setup.

Table 1: Estimated Percentage of D-Melibiose Degradation (Acid Hydrolysis) after 24 hours

TemperaturepH 2.0pH 4.0pH 6.0
25 °C ~15-25%~2-5%<1%
50 °C ~40-60%~10-20%~1-3%
80 °C >90%~30-50%~5-10%

Table 2: Estimated Percentage of D-Melibiose Degradation (Alkaline Degradation) after 24 hours

TemperaturepH 8.0pH 10.0pH 12.0
25 °C ~1-3%~5-10%~20-30%
50 °C ~5-10%~20-35%>50%
80 °C ~15-25%>50%>90%

Table 3: Factors Influencing Maillard Reaction with D-Melibiose

FactorEffect on Reaction RateNotes
Temperature Increases significantly with temperature.The reaction is generally slow at room temperature but accelerates above 50°C.
pH Generally faster at neutral to slightly alkaline pH.The availability of the unprotonated amino group of the amino acid is crucial.
Water Activity The reaction rate is maximal at intermediate water activity (aw ≈ 0.6-0.7).Very low or very high water content can slow down the reaction.
Type of Amino Acid The reactivity varies depending on the amino acid.Lysine, with its epsilon-amino group, is particularly reactive.

Experimental Protocols

Protocol 1: Stability Study of D-Melibiose under Different pH and Temperature Conditions

Objective: To evaluate the stability of D-Melibiose in aqueous solutions at various pH levels and temperatures.

Materials:

  • D-Melibiose

  • High-purity water (e.g., Milli-Q or equivalent)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • pH meter

  • Calibrated incubators or water baths

  • HPLC system with a suitable column (e.g., Amino or C18) and detector (e.g., RI or ELSD)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of D-Melibiose (e.g., 10 mg/mL) in high-purity water.

  • Preparation of Test Solutions:

    • For each pH value to be tested (e.g., 2, 4, 7, 10, 12), pipette a known volume of the stock solution into a volumetric flask.

    • Adjust the pH of the solution using dilute HCl or NaOH.

    • Bring the solution to the final volume with high-purity water to achieve the desired final concentration of D-Melibiose (e.g., 1 mg/mL).

  • Incubation:

    • Divide each pH solution into aliquots for each temperature point to be tested (e.g., 25°C, 50°C, 80°C).

    • Place the aliquots in the respective calibrated incubators or water baths.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each condition.

    • Immediately cool the sample to stop any further degradation and, if necessary, neutralize the pH.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of D-Melibiose remaining.

  • Data Analysis:

    • Calculate the percentage of D-Melibiose remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of D-Melibiose remaining versus time for each condition.

    • Determine the degradation rate constant (k) if desired by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Protocol 2: Stability-Indicating HPLC Method for D-Melibiose

Objective: To develop and validate an HPLC method capable of separating and quantifying D-Melibiose from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX NH2 (Amino) column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 20 µL.

Method Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to demonstrate that the method can resolve D-Melibiose from its degradation products.

  • Linearity: Analyze a series of D-Melibiose standards over a defined concentration range to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of D-Melibiose spiked into a placebo matrix.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of D-Melibiose that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Signaling Pathways and Experimental Workflows

D-Melibiose Degradation Pathways

Melibiose_Degradation cluster_acid Acidic Conditions (Hydrolysis) cluster_alkaline Alkaline Conditions cluster_maillard Maillard Reaction Melibiose D-Melibiose Acid_Deg H+ / Heat Melibiose->Acid_Deg Alkaline_Deg OH- / Heat Melibiose->Alkaline_Deg Maillard_Reactants Amino Acids / Heat Melibiose->Maillard_Reactants Glucose D-Glucose Acid_Deg->Glucose Glycosidic Bond Cleavage Galactose D-Galactose Acid_Deg->Galactose Intermediates Enediol Intermediates Alkaline_Deg->Intermediates Isomerization Deg_Products Organic Acids, Aldehydes, Ketones Intermediates->Deg_Products Fragmentation Schiff_Base Schiff Base Maillard_Reactants->Schiff_Base Amadori Amadori Product Schiff_Base->Amadori Amadori Rearrangement Maillard_Products Melanoidins, Furfurals Amadori->Maillard_Products

Caption: Major degradation pathways of D-Melibiose under different conditions.

Experimental Workflow for Stability Testing

Stability_Workflow start Start: Define Stability Study Parameters (pH, Temperature, Timepoints) prep_solutions Prepare D-Melibiose Solutions at Target pH start->prep_solutions incubate Incubate Samples at Defined Temperatures prep_solutions->incubate sample Withdraw Samples at Predetermined Timepoints incubate->sample analyze Analyze Samples by Stability-Indicating HPLC Method sample->analyze data_analysis Calculate % Degradation and Degradation Rate analyze->data_analysis report Generate Stability Report data_analysis->report

Caption: A typical experimental workflow for conducting a D-Melibiose stability study.

Logical Relationship for Troubleshooting HPLC Issues

HPLC_Troubleshooting problem Identify HPLC Problem (e.g., Peak Shape, Retention Time) check_mobile_phase Check Mobile Phase: - Correct Composition? - Degassed? - Freshly Prepared? problem->check_mobile_phase Isolate Potential Cause check_column Check Column: - Correct Type? - Overloaded? - Contaminated? problem->check_column check_system Check HPLC System: - Leaks? - Correct Flow Rate? - Stable Temperature? problem->check_system check_mobile_phase->check_column If not fixed resolve Problem Resolved check_mobile_phase->resolve If issue is fixed check_column->check_system If not fixed check_column->resolve If issue is fixed check_system->resolve If issue is fixed consult Consult Instrument Manual or Technical Support check_system->consult If not fixed

Caption: A logical approach to troubleshooting common HPLC problems.

References

Optimization

Enhancing the efficiency of enzymatic hydrolysis of D-Melibiose.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of D-Meli...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of D-Melibiose.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the hydrolysis of D-Melibiose?

Q2: What are the typical optimal conditions for α-galactosidase activity?

A2: The optimal pH and temperature for α-galactosidase activity vary depending on the microbial source of the enzyme. Generally, these enzymes function optimally under acidic conditions and at elevated temperatures. For example, an α-galactosidase from Aspergillus sp. D-23 shows optimal activity at pH 5.0 and 65°C.[8] Another from Lactosphaera pasteurii has optimal conditions of pH 5.5 and 45°C.[6] Research on an enzyme from Trichoderma reesei indicated the fastest hydrolysis at pH 4.8 and 60°C.[6] It is crucial to consult the manufacturer's datasheet for the specific enzyme being used or to perform an optimization experiment.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The progress of D-Melibiose hydrolysis can be monitored by measuring the depletion of the substrate (D-Melibiose) or the formation of the products (D-glucose and D-galactose).[7][9] Common analytical techniques for this include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[8]

Q4: Can substrate inhibition occur during D-Melibiose hydrolysis?

A4: While substrate inhibition has been observed with some α-galactosidases, it is more commonly associated with artificial substrates like p-nitrophenyl α-galactoside (PNPG).[5] For natural substrates such as D-Melibiose, the enzyme typically follows Michaelis-Menten kinetics.[5] However, it is a factor to consider if reaction rates unexpectedly decrease at high substrate concentrations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Hydrolysis Incorrect pH or Temperature: The enzyme is not operating at its optimal conditions.Verify the pH of your buffer and the incubation temperature. Adjust to the optimal range for your specific α-galactosidase as indicated by the supplier or literature.[6][8]
Inactive Enzyme: The enzyme may have denatured due to improper storage or handling.Use a fresh aliquot of the enzyme. Ensure enzymes are stored at the recommended temperature.
Presence of Inhibitors: Certain metal ions or other compounds in your reaction mixture may be inhibiting the enzyme.High concentrations of Cu²⁺ have been shown to inhibit α-galactosidase activity.[8] Consider using a chelating agent like EDTA if metal ion contamination is suspected, or purify the substrate.
Incomplete Hydrolysis Insufficient Enzyme Concentration: The amount of enzyme is not sufficient to fully hydrolyze the substrate in the given timeframe.Increase the enzyme concentration or extend the incubation time. Perform a time-course experiment to determine the optimal reaction time.
Product Inhibition: High concentrations of glucose or galactose may be inhibiting the enzyme.If feasible, consider methods for in-situ product removal.
Sub-optimal Substrate Concentration: The substrate concentration may be too low for efficient enzyme activity.Increase the initial concentration of D-Melibiose.
Slow Reaction Rate Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal.Systematically optimize each reaction parameter (pH, temperature, buffer type, and ionic strength) to find the conditions that yield the highest reaction rate.
Rate-limiting Steps: The accumulation of intermediate products, such as galactose disaccharides, can be rate-limiting.[6]This is an inherent property of the reaction mechanism. Optimizing other parameters is the most practical approach.

Data Presentation

Table 1: Optimal Conditions for α-Galactosidases from Various Sources

Enzyme Source Optimal pH Optimal Temperature (°C) Reference
Aspergillus sp. D-235.065[8]
Trichoderma reesei4.860[6]
Lactosphaera pasteurii5.545[6]

Table 2: Effects of Metal Ions on α-Galactosidase Activity from Aspergillus sp. D-23

Metal Ion Effect on Activity Reference
Cu²⁺ (high conc.)Strong Inhibition[8]
Fe²⁺ (low conc.)Promotion[8]

Experimental Protocols

Protocol 1: Standard Enzymatic Hydrolysis of D-Melibiose

  • Prepare Substrate Solution: Dissolve D-Melibiose in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.0) to the desired concentration.[6]

  • Enzyme Preparation: Dilute the α-galactosidase enzyme stock to the desired working concentration in the same buffer.

  • Reaction Initiation: Pre-warm both the substrate solution and the enzyme solution to the optimal reaction temperature in a water bath. Add the enzyme solution to the substrate solution to start the reaction. A typical reaction volume might be 1 mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 2 hours).[8]

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical denaturant.

  • Analysis: Analyze the reaction products (glucose and galactose) and any remaining substrate using HPLC or TLC.[8]

Protocol 2: Determining Optimal pH

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., pH 3.0 to 8.0).[8]

  • Set up Reactions: For each pH value, set up a standard hydrolysis reaction as described in Protocol 1.

  • Incubate and Analyze: Incubate all reactions for a fixed time at the optimal temperature. Terminate the reactions and analyze the product yield for each pH.

  • Determine Optimum: The pH that results in the highest product yield is the optimal pH.

Protocol 3: Determining Optimal Temperature

  • Set up Reactions: Prepare multiple identical reaction mixtures using the optimal buffer pH determined in Protocol 2.

  • Incubate at Different Temperatures: Place each reaction mixture in a water bath at a different temperature (e.g., 45°C to 75°C).[8]

  • Analyze and Determine Optimum: After a fixed incubation time, terminate the reactions and analyze the product yield. The temperature that yields the most product is the optimal temperature.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare D-Melibiose Solution in Buffer pre_incubation Pre-warm Solutions to Optimal Temperature prep_substrate->pre_incubation prep_enzyme Prepare α-Galactosidase Solution prep_enzyme->pre_incubation initiation Mix Enzyme and Substrate to Start pre_incubation->initiation incubation Incubate at Optimal Temperature initiation->incubation termination Terminate Reaction (e.g., Heat Inactivation) incubation->termination analysis Analyze Products (HPLC, TLC) termination->analysis

Caption: Workflow for enzymatic hydrolysis of D-Melibiose.

TroubleshootingTree cluster_conditions Check Conditions cluster_enzyme Check Enzyme cluster_inhibitors Check for Inhibitors start Low or No Hydrolysis? check_ph_temp Is pH and Temperature Optimal for the Enzyme? start->check_ph_temp Yes adjust_ph_temp Adjust pH and Temperature check_ph_temp->adjust_ph_temp No check_enzyme_activity Is the Enzyme Active? check_ph_temp->check_enzyme_activity Yes adjust_ph_temp->check_enzyme_activity Re-run Experiment use_fresh_enzyme Use Fresh Enzyme Aliquot check_enzyme_activity->use_fresh_enzyme No check_inhibitors Are Inhibitors Present (e.g., Metal Ions)? check_enzyme_activity->check_inhibitors Yes use_fresh_enzyme->check_inhibitors Re-run Experiment remove_inhibitors Purify Sample or Use Chelating Agents check_inhibitors->remove_inhibitors Yes end_node Problem Solved check_inhibitors->end_node No, consult further. remove_inhibitors->end_node Re-run Experiment

Caption: Troubleshooting decision tree for low hydrolysis yield.

References

Troubleshooting

Minimizing interference in HPLC analysis of D-Melibiose from complex samples.

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during the High-Performance Liquid Chromatogr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during the High-Performance Liquid Chromatography (HPLC) analysis of D-Melibiose from complex samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in D-Melibiose HPLC analysis?

A1: When analyzing D-Melibiose in complex matrices such as food products, biological fluids, or fermentation broths, interference can arise from various sources. The most common interferences include other sugars and carbohydrates with similar retention times, salts, organic acids, amino acids, proteins, lipids, and pigments.[1][2][3] These matrix components can co-elute with D-Melibiose, causing poor peak resolution, inaccurate quantification, and potential column contamination.[1][4]

Q2: How do "matrix effects" impact my D-Melibiose quantification?

A2: Matrix effects refer to the alteration of the analytical signal of the target analyte (D-Melibiose) by co-eluting components from the sample matrix.[3][5] This can manifest as either signal suppression (lower-than-expected peak area) or enhancement (higher-than-expected peak area), leading to significant errors in quantification.[5] These effects are particularly prominent in sensitive detection methods like mass spectrometry (MS) but can also affect other detectors by altering the baseline or peak shape.[5][6]

Q3: Which HPLC detector is the best choice for D-Melibiose analysis?

A3: The optimal detector depends on the required sensitivity, sample complexity, and available equipment.

  • Refractive Index (RI) Detector: This is a universal detector for sugars and is widely used. However, it offers limited sensitivity and is incompatible with gradient elution, which is often needed for complex samples.[7][8][9]

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are also universal detectors for non-volatile analytes like D-Melibiose and are compatible with gradient elution, making them a superior choice to RI for complex matrices.[8][10]

  • Pulsed Amperometric Detector (PAD): This detector offers high sensitivity and selectivity for carbohydrates, but may require specific mobile phase conditions (e.g., high pH).[11][12]

  • UV-Vis Detector: Direct UV detection of sugars is generally impractical as they lack a strong chromophore, except at very low wavelengths (190-195 nm) where many solvents and impurities absorb.[8][12] Analysis with a UV detector typically requires a time-consuming derivatization step to attach a UV-absorbing tag to the sugar molecule.[2]

Q4: Can I use a standard reversed-phase C18 column for D-Melibiose analysis?

A4: Standard C18 columns are generally not suitable for analyzing highly polar molecules like D-Melibiose.[1][13] Sugars exhibit poor retention on these hydrophobic stationary phases when using typical reversed-phase mobile phases.[1] For effective separation, alternative stationary phases are recommended, such as amine-bonded silica , hydrophilic interaction liquid chromatography (HILIC) , or ligand-exchange chromatography columns.[1][14][15]

Q5: Why am I seeing split, broad, or tailing peaks for my D-Melibiose standard?

A5: Poor peak shape for a standard can be attributed to several factors. In sugar analysis, a common cause is mutarotation , the process where reducing sugars like D-Melibiose exist as an equilibrium of different anomers (α and β forms) in solution. This can result in broadened or split peaks. To address this, methods often employ high pH or elevated column temperatures (e.g., >80°C) to accelerate the interconversion and elute the sugar as a single, sharp peak.[1] Other causes can include column contamination, mismatched pH between the sample solvent and mobile phase, or column degradation.[4]

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Resolution / Co-elution 1. Inappropriate column chemistry.2. Suboptimal mobile phase composition.3. Isocratic elution is insufficient for the sample complexity.1. Use a column designed for carbohydrate analysis (e.g., HILIC, Amine-based, or Ligand Exchange).[1][15]2. Optimize the mobile phase. For HILIC, adjust the acetonitrile (B52724)/water ratio. An increase in water content will decrease retention time.[16] Consider adding a third solvent like ethyl acetate (B1210297) to improve selectivity.[14][17]3. Develop a gradient elution method (requires a compatible detector like ELSD, CAD, or PAD).[8]
High System Backpressure 1. Particulate matter from the sample blocking the column frit.2. Precipitation of sample components in the mobile phase.3. Column contamination and fouling.1. Filter all samples and mobile phases through a 0.22 or 0.45 µm filter before use.[18][19]2. Ensure the sample is fully dissolved in the initial mobile phase. If sugars are precipitating in high organic solvent concentrations, adjust the starting conditions.[13]3. Always use a guard column to protect the analytical column.[7] Implement a column washing procedure between sample sets.
Inaccurate Quantification (Low Recovery / Signal Variation) 1. Matrix effects causing signal suppression or enhancement.2. Loss of analyte during sample preparation.3. Inconsistent injection volume.1. Implement a more rigorous sample cleanup, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .[3][20]2. Prepare calibration standards in a blank sample matrix that has undergone the same preparation steps (matrix-matched calibration).[3]3. Use a suitable internal standard to correct for variations.[5]4. Validate the sample preparation method to ensure high and consistent analyte recovery.
No D-Melibiose Peak Detected 1. Insufficient analyte concentration.2. Incorrect detector settings or incompatible detector.3. Analyte degradation during sample processing.1. Concentrate the sample using techniques like SPE or solvent evaporation.[20]2. Ensure the detector is appropriate for non-UV absorbing compounds (e.g., RI, ELSD, CAD).[8] Check detector parameters (e.g., RI cell temperature, ELSD nebulizer/evaporator temperature).3. Avoid harsh pH or high temperatures during sample preparation unless specifically for derivatization, as this can degrade sugars.

Section 3: Experimental Protocols

Protocol 1: General Sample Preparation Workflow for Complex Matrices

This protocol outlines a general approach to preparing a complex liquid sample (e.g., fruit juice, cell culture media) for D-Melibiose analysis.

  • Homogenization: Ensure the initial sample is homogeneous. If solids are present, centrifuge at 4000 x g for 15 minutes.

  • Protein Precipitation (if applicable): For samples high in protein, add three parts of ice-cold acetonitrile to one part of the sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.[20]

  • Supernatant Collection: Carefully collect the supernatant.

  • Cleanup (SPE): Proceed with Solid-Phase Extraction for further cleanup to remove salts, pigments, and other interferences (see Protocol 2).

  • Filtration: Filter the final extract through a 0.22 µm syringe filter directly into an HPLC vial.[18]

  • Analysis: Inject into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for Carbohydrate Cleanup

This protocol uses a graphitized carbon black (GCB) or a mixed-mode C18/PSA cartridge, which is effective for removing pigments, phenolics, and fatty acids from carbohydrate samples.[3]

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of HPLC-grade water. Do not allow the cartridge to go dry.

  • Loading: Load 1-2 mL of the pre-treated sample supernatant (from Protocol 1) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to elute salts and other highly polar interferences.

  • Elution: Elute the D-Melibiose and other sugars with 2-3 mL of 50-75% acetonitrile in water. The exact percentage may need to be optimized based on recovery.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 200 µL) of the initial mobile phase.

Protocol 3: Optimized HPLC Method for D-Melibiose

This protocol provides a starting point for an HPLC method using a HILIC column and an ELSD detector.

  • Column: HILIC Column (e.g., Amide or Diol phase), 3 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 90:10 Acetonitrile/Water

  • Mobile Phase B: 50:50 Acetonitrile/Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detector: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min)

  • Gradient Program:

    • 0-2 min: 100% A

    • 2-15 min: Linear ramp to 100% B

    • 15-18 min: Hold at 100% B

    • 18-20 min: Return to 100% A

    • 20-25 min: Re-equilibration at 100% A

Section 4: Visualizations and Data

Data Tables

Table 1: Comparison of Common HPLC Detectors for D-Melibiose Analysis

DetectorPrincipleGradient Compatible?SensitivitySelectivityCommon Issues
Refractive Index (RI) Measures changes in the refractive index of the eluent.NoLowLow (Universal)Sensitive to temperature and pressure fluctuations.[7]
ELSD / CAD Nebulizes eluent, evaporates the mobile phase, and measures light scattered by analyte particles.YesMedium-HighLow (Universal for non-volatiles)Requires non-volatile mobile phase additives; response can be non-linear.[8][10]
Pulsed Amperometric (PAD) Measures current from the oxidation of analytes at a gold or platinum electrode.YesHighHigh (for electroactive compounds)Requires high pH mobile phase; electrode fouling can occur.[12]
UV-Vis Measures absorbance of UV-Vis light by the analyte.YesVery Low (without derivatization)N/A (without derivatization)Sugars lack a chromophore, requiring derivatization for sensitive detection.[12][15]

Diagrams (Graphviz)

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Complex Sample Pretreatment Pre-treatment (Centrifugation, Dilution) Sample->Pretreatment Cleanup Interference Cleanup (SPE, LLE, Protein Precipitation) Pretreatment->Cleanup Filtration Final Filtration (0.22 µm) Cleanup->Filtration HPLC HPLC Separation (HILIC / Amine Column) Filtration->HPLC Detection Detection (ELSD, CAD, or RI) HPLC->Detection Data Data Acquisition & Quantification Detection->Data DecisionTree Start Analyze Complex Sample Q_Protein High Protein Content? Start->Q_Protein Q_Lipid_Pigment High Lipids / Pigments? Q_Protein->Q_Lipid_Pigment No A_Protein Protein Precipitation (Acetonitrile Crash) Q_Protein->A_Protein Yes Q_Salts High Salt Content? Q_Lipid_Pigment->Q_Salts No A_Lipid_Pigment SPE Cleanup (C18, GCB, or PSA) Q_Lipid_Pigment->A_Lipid_Pigment Yes A_Salts Dilution or LLE Q_Salts->A_Salts Yes A_Filter Always perform final filtration Q_Salts->A_Filter No A_Protein->Q_Lipid_Pigment A_Lipid_Pigment->Q_Salts A_Salts->A_Filter Troubleshooting cluster_causes cluster_solutions Problem Poor Peak Shape Cause1 Mutarotation of Sugar Problem->Cause1 Cause2 Column Contamination Problem->Cause2 Cause3 Solvent Mismatch (Sample vs. Mobile Phase) Problem->Cause3 Sol1 Increase Column Temp (>60°C) or Increase Mobile Phase pH Cause1->Sol1 Sol2 Use Guard Column & Implement Column Wash Cause2->Sol2 Sol3 Reconstitute Sample in Initial Mobile Phase Cause3->Sol3

References

Optimization

Addressing low yield in the synthesis of D-Melibiose from raffinose.

Welcome to the technical support center for the synthesis of D-Melibiose from raffinose (B1225341). This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Melibiose from raffinose (B1225341). This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing D-Melibiose from raffinose?

A1: The most common method for synthesizing D-Melibiose from raffinose is through enzymatic hydrolysis. This is typically achieved using one of two main enzyme types:

  • α-Galactosidase: This enzyme specifically cleaves the α-1,6 glycosidic bond in raffinose, releasing sucrose (B13894) and galactose. However, for obtaining melibiose (B213186), specific α-galactosidases that hydrolyze the terminal galactose from raffinose are used, yielding melibiose and fructose.

  • Invertase (β-Fructofuranosidase): This enzyme hydrolyzes the sucrose part of the raffinose molecule, yielding melibiose and fructose.[1][2][3] This method can be a straightforward way to produce melibiose.[2]

A less common but effective method is transfructosylation using enzymes like levansucrase. In this approach, a fructosyl group is transferred from a donor substrate to an acceptor, resulting in the synthesis of melibiose.[4][5][6]

Q2: What is a typical yield for the enzymatic synthesis of D-Melibiose from raffinose?

A2: Yields can vary significantly based on the chosen method and reaction conditions. Under optimized conditions, it is possible to achieve high yields. For instance, using a purified levansucrase from Leuconostoc mesenteroides, a maximal melibiose yield of 88 g/L was reported.[4][5][6]

Q3: What are the key reaction parameters to optimize for maximizing melibiose yield?

A3: Several parameters are critical for optimizing the enzymatic synthesis of melibiose. These include:

  • pH: The optimal pH is highly dependent on the specific enzyme used. For example, a pH of 6.0 was found to be optimal for a levansucrase from Leuconostoc mesenteroides.[4][5]

  • Temperature: Enzyme activity is sensitive to temperature. The aforementioned levansucrase showed optimal activity at 45°C.[4][5]

  • Substrate Concentration: High concentrations of raffinose can favor the production of melibiose.[4][5]

  • Enzyme Concentration: The amount of enzyme used will directly impact the reaction rate and completion.

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.

Troubleshooting Guide: Addressing Low Yield

Low yield is a common issue in the synthesis of D-Melibiose. The following guide provides insights into potential causes and solutions.

Issue 1: Suboptimal Enzyme Activity

Question: My reaction is very slow, and the yield of melibiose is low. What could be wrong with my enzyme?

Answer: Suboptimal enzyme activity is a primary cause of low yields. Consider the following factors:

  • Incorrect pH or Temperature: Enzymes have a narrow optimal range for pH and temperature. Deviating from these can drastically reduce activity.

  • Enzyme Inhibition: The presence of inhibitors in your reaction mixture can reduce enzyme efficacy. For example, some α-galactosidases can be inhibited by the product D-galactose.

  • Improper Enzyme Storage: Ensure your enzyme has been stored at the correct temperature and in the appropriate buffer to maintain its activity.

Solutions:

  • Verify the optimal pH and temperature for your specific enzyme from the manufacturer's data sheet or relevant literature.

  • Purify your raffinose substrate to remove potential inhibitors.

  • Run a control reaction with a known substrate to confirm enzyme activity.

Issue 2: Poor Substrate Quality or Concentration

Question: I've optimized the reaction conditions, but the yield is still lower than expected. Could the substrate be the problem?

Answer: Yes, the quality and concentration of your raffinose substrate are critical.

  • Substrate Purity: Impurities in the raffinose can inhibit the enzyme or lead to unwanted side reactions.

  • Substrate Concentration: While high raffinose concentrations can be beneficial, excessively high concentrations may lead to substrate inhibition in some cases. The optimal concentration should be determined experimentally.

Solutions:

  • Use high-purity raffinose (≥98%).

  • Experiment with a range of raffinose concentrations to find the optimal level for your specific enzyme and reaction conditions.

Issue 3: Formation of Byproducts

Question: I'm observing other sugar spots on my TLC analysis besides melibiose and fructose. What are these, and how can I prevent them?

Answer: The formation of byproducts can significantly reduce the yield of your target product, D-Melibiose.

  • Transglycosylation: Some enzymes, particularly at high substrate concentrations, can catalyze side reactions where a sugar moiety is transferred to another sugar molecule, forming oligosaccharides like galactotrisaccharides.[7]

  • Further Hydrolysis: If the reaction is left for too long, the desired product, melibiose, might be further hydrolyzed into glucose and galactose by some enzymes.

Solutions:

  • Optimize the reaction time to maximize melibiose formation before significant byproduct accumulation or further hydrolysis occurs.

  • Adjust the substrate concentration to minimize transglycosylation reactions.

  • Choose an enzyme with high specificity for the desired reaction.

Data Presentation

Table 1: Optimized Reaction Conditions for Melibiose Synthesis using Levansucrase

ParameterOptimal Value
pH6.0
Temperature45 °C
Raffinose Concentration210 g/L
Lactose Concentration (Co-substrate)210 g/L
Enzyme Concentration5 U/mL
Maximal Melibiose Yield 88 g/L

Data from a study using purified levansucrase from Leuconostoc mesenteroides B-512 FMC.[4][5][6]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Raffinose using α-Galactosidase
  • Reaction Setup:

    • Prepare a solution of raffinose in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 4.6). A typical concentration is 50 mM.[8]

    • Pre-incubate the raffinose solution at the optimal temperature for the chosen α-galactosidase (e.g., 40°C).[8]

  • Enzyme Addition:

    • Add the α-galactosidase enzyme to the pre-warmed raffinose solution. The enzyme concentration should be optimized, but a starting point could be 2 U/mL.[8]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitoring the Reaction:

    • Withdraw aliquots at various time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the reaction in the aliquots by boiling for 5 minutes.[8]

    • Analyze the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the conversion of raffinose to melibiose.

  • Reaction Termination and Product Purification:

    • Once the reaction has reached the desired level of completion, terminate the entire reaction by heat inactivation of the enzyme.

    • The melibiose can then be purified from the reaction mixture using techniques such as column chromatography.

Visualizations

experimental_workflow prep Prepare Raffinose Solution in appropriate buffer pre_incubate Pre-incubate at Optimal Temperature prep->pre_incubate add_enzyme Add α-Galactosidase pre_incubate->add_enzyme incubate Incubate with Agitation add_enzyme->incubate monitor Monitor Reaction (TLC/HPLC) incubate->monitor terminate Terminate Reaction (Heat Inactivation) monitor->terminate Reaction Complete purify Purify D-Melibiose (Chromatography) terminate->purify

Caption: Experimental workflow for the enzymatic synthesis of D-Melibiose.

logical_relationship raffinose Raffinose (Gal-Glu-Fru) enzyme α-Galactosidase or Invertase raffinose->enzyme melibiose D-Melibiose (Gal-Glu) enzyme->melibiose Hydrolysis fructose Fructose enzyme->fructose Hydrolysis

Caption: Enzymatic conversion of Raffinose to D-Melibiose and Fructose.

References

Troubleshooting

D-(+)-Melibiose Powder: A Technical Guide to Storage, Handling, and Troubleshooting

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling D-(+)-Melibiose powder. It also offers troubleshooting guides and frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling D-(+)-Melibiose powder. It also offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Quick Reference Data

The following table summarizes the key quantitative data for the storage and handling of D-(+)-Melibiose powder.

ParameterValueSource(s)
Storage Temperature
Long-term (months)2–8 °C[1]
Room TemperaturePermissible for shorter periods[2][3]
In Solvent (-20°C)1 year[4]
In Solvent (-80°C)2 years[4]
Physical Properties
AppearanceWhite crystalline powder[1][5][6]
Melting PointApproximately 182 °C (decomposes)[1][5][6]
Solubility in Water125 mg/mL (may require sonication)[4]
Molecular Weight360.31 g/mol (monohydrate)[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for D-(+)-Melibiose powder?

For long-term stability, D-(+)-Melibiose powder should be stored at 2–8 °C.[1] It is also crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent moisture absorption, as the compound can be hygroscopic.[3][7]

Q2: Can I store D-(+)-Melibiose powder at room temperature?

Yes, D-(+)-Melibiose powder is stable under normal ambient temperatures and can be stored at room temperature for shorter durations.[2][3][8] However, for extended storage, refrigeration at 2-8°C is recommended to ensure its integrity.

Q3: My D-(+)-Melibiose powder appears clumpy. Is it still usable?

Clumping of the powder is likely due to moisture absorption. While this may not necessarily indicate chemical degradation, it can make accurate weighing difficult. To address this, you can gently break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box or a desiccator). If you suspect degradation, refer to the troubleshooting guide below.

Q4: What are the primary safety precautions when handling D-(+)-Melibiose powder?

While D-(+)-Melibiose is not classified as a hazardous substance, it is recommended to follow standard laboratory safety protocols.[8][9] This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8][10] To prevent inhalation, minimize dust generation and handle the powder in a well-ventilated area or under a fume hood.[10]

Q5: How should I prepare a stock solution of D-(+)-Melibiose?

D-(+)-Melibiose is soluble in water.[1] To prepare a stock solution, gradually add the weighed powder to the appropriate volume of deionized or distilled water while stirring. Sonication can be used to aid dissolution if needed.[4] For microbiological media, the solution can be sterilized by autoclaving or sterile filtration.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Experimental Results

If your experiments involving D-(+)-Melibiose are yielding inconsistent or unexpected results, consider the following troubleshooting steps:

  • Verify Purity and Integrity:

    • Visual Inspection: Check for any discoloration of the powder. It should be a white crystalline powder.[1][5][6]

    • Solubility Test: Attempt to dissolve a small amount in water. Incomplete dissolution or the presence of insoluble particles may suggest contamination or degradation.

    • FT-IR Analysis: If available, perform Fourier-transform infrared spectroscopy and compare the spectrum with a reference spectrum for D-(+)-Melibiose to confirm its chemical identity.

  • Review Solution Preparation:

    • Accurate Weighing: Ensure your balance is calibrated and that you are accurately weighing the powder.

    • Complete Dissolution: Confirm that the powder is fully dissolved in the solvent before use.

    • pH of the Solution: Check if the pH of your final solution is within the optimal range for your experiment, as pH can affect the stability of carbohydrates.

  • Evaluate Storage Conditions:

    • Improper Storage: Confirm that the powder has been stored according to the recommendations (cool, dry, and tightly sealed).[5] Exposure to high humidity or temperatures can lead to degradation.

Issue 2: Difficulty Dissolving the Powder

If you are having trouble dissolving D-(+)-Melibiose powder, try the following:

  • Increase Stirring/Agitation: Use a magnetic stirrer to continuously agitate the solution.

  • Use Sonication: A brief period in an ultrasonic bath can help break up small clumps and enhance dissolution.[4]

  • Gentle Warming: Gently warm the solvent to increase the solubility. However, avoid excessive heat, as it could potentially degrade the sugar.

  • Prepare a Fresh Solution: If the powder is old or has been improperly stored, it may have absorbed moisture and formed aggregates that are difficult to dissolve. In such cases, using a fresh batch of D-(+)-Melibiose is advisable.

Experimental Protocols

Protocol for Preparing a 1 Molar Stock Solution of D-(+)-Melibiose
  • Calculate the required mass: The molecular weight of D-(+)-Melibiose monohydrate is 360.32 g/mol . To prepare a 1 M solution, you will need 360.32 grams per liter. For a smaller volume, adjust the mass accordingly (e.g., 36.03 grams for 100 mL).

  • Weigh the powder: Accurately weigh the calculated amount of D-(+)-Melibiose powder using a calibrated analytical balance.

  • Dissolve the powder: Add approximately 80% of the final desired volume of high-purity water (e.g., 80 mL for a final volume of 100 mL) to a beaker with a magnetic stir bar.

  • Gradual addition: Slowly add the weighed D-(+)-Melibiose powder to the water while stirring continuously.

  • Ensure complete dissolution: Continue stirring until all the powder has dissolved. If necessary, use an ultrasonic bath to aid dissolution.

  • Adjust the final volume: Once the powder is fully dissolved, transfer the solution to a volumetric flask and add water to reach the final desired volume.

  • Sterilization (if required): For biological applications, sterilize the solution by passing it through a 0.22 µm filter or by autoclaving. Note that autoclaving can potentially lead to some degradation, so sterile filtration is often preferred.

  • Storage: Store the stock solution at 2-8°C. For longer-term storage, aliquots can be stored at -20°C.[4]

Visual Workflow and Diagrams

Below are diagrams illustrating key workflows for handling and troubleshooting D-(+)-Melibiose powder.

cluster_storage Storage Best Practices cluster_handling Safe Handling Workflow storage_start Receive D-(+)-Melibiose Powder check_seal Check Container Seal storage_start->check_seal handling_start Retrieve from Storage storage_conditions Store in a Cool (2-8°C for long-term), Dry, Well-Ventilated Area check_seal->storage_conditions log_entry Log Lot Number and Date storage_conditions->log_entry ppe Wear Appropriate PPE (Gloves, Safety Glasses) handling_start->ppe weighing Weigh Powder in a Ventilated Area ppe->weighing dissolution Dissolve in Solvent weighing->dissolution cleanup Clean Spill Promptly dissolution->cleanup

References

Optimization

Factors affecting the rate of D-Melibiose uptake by microorganisms.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving D-melibiose uptake...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving D-melibiose uptake by microorganisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for D-melibiose uptake in common laboratory microorganisms?

A1: The mechanisms for D-melibiose utilization differ significantly between various microorganisms.

  • In Escherichia coli , D-melibiose is actively transported into the cell by the melibiose (B213186) permease (MelB), a transporter that functions as a symporter.[1][2] This transport is coupled with the co-transport of a cation, such as a sodium (Na+), lithium (Li+), or hydrogen (H+) ion.[1] The primary system studied is the Na+-coupled melibiose transport.[3][4]

  • In Saccharomyces cerevisiae (baker's yeast), many strains cannot directly transport melibiose.[5] Instead, strains that can utilize melibiose typically possess an extracellular α-galactosidase (encoded by a MEL1 gene), which hydrolyzes melibiose into glucose and galactose.[6][7] The resulting monosaccharides are then transported into the cell by standard glucose and galactose transporters.[6][7]

Q2: How is the expression of the melibiose transporter regulated in E. coli?

A2: In E. coli, the uptake and metabolism of melibiose are controlled by the melibiose (mel) operon. This operon includes melA (encoding α-galactosidase) and melB (encoding melibiose permease).[8] The regulation is primarily managed by the MelR protein, a transcriptional activator.[9][10]

  • In the absence of melibiose: The MelR protein represses its own expression and does not activate the transcription of the melAB genes.[10][11]

  • In the presence of melibiose: Melibiose acts as an inducer, binding to the MelR protein. This binding causes a conformational change in MelR, allowing it to activate the transcription of the melAB operon, leading to the synthesis of both the α-galactosidase and the melibiose permease.[11][12]

Q3: What is the role of cations like Na+ and Li+ in melibiose transport in E. coli?

A3: The E. coli melibiose permease (MelB) is a cation-coupled symporter. The binding of a cation is a prerequisite for the high-affinity binding and subsequent transport of melibiose.[1]

  • Sodium (Na+): Stimulates melibiose transport. The presence of Na+ increases the affinity of the transporter for melibiose (lowers the Kt value) and enhances the maximum rate of transport (Vmax).[3][4]

  • Lithium (Li+): Inhibits Na+-coupled melibiose transport. While Li+ can also couple with melibiose for transport, the rate is significantly lower than with Na+.[3][4]

  • Protons (H+): MelB can also use protons for symport, although the Na+-coupled mechanism is prominent.[1]

Q4: My S. cerevisiae strain shows poor growth on melibiose. What are the potential reasons?

A4: Poor growth of S. cerevisiae on melibiose can be attributed to several factors:

  • Lack of MEL1 Gene: Many laboratory and industrial strains of S. cerevisiae do not possess a functional MEL1 gene, which codes for the extracellular α-galactosidase required to break down melibiose.[5][13]

  • Catabolite Repression: The MEL1 gene, like the galactose utilization (GAL) genes, is subject to glucose repression. If glucose is present in the medium, even at low concentrations, it will repress the expression of MEL1, preventing melibiose hydrolysis.[7]

  • Suboptimal Environmental Conditions: General factors affecting yeast viability and metabolism, such as extreme pH, non-optimal temperature, or the presence of inhibitors like high ethanol (B145695) concentrations, can impair growth.[14][15] Most yeast species thrive at temperatures between 20°C and 30°C.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no melibiose uptake detected in E. coli. 1. Incorrect inducer: The mel operon was not induced. 2. Cation concentration: Suboptimal Na+ concentration in the assay buffer. 3. Temperature: The assay was performed at a non-permissive temperature. The melibiose transport system in E. coli can be temperature-sensitive.[3] 4. Competing substrates: Presence of other substrates for the MelB permease, such as methyl-β-D-thiogalactoside (TMG).[3][4]1. Grow cells in a medium containing melibiose to induce the expression of the melAB genes. 2. Ensure the assay buffer contains an optimal concentration of NaCl (e.g., 10-20 mM) and is free of Li+.[3][16] 3. Perform the uptake assay at an optimal temperature (e.g., 30-37°C), and check for temperature sensitivity in your specific strain. 4. Ensure the assay medium is free from compounds that could competitively inhibit melibiose transport.
High variability in uptake rates between experimental replicates. 1. Inconsistent cell density: Cell density (A420 or mg protein/mL) was not standardized across samples. 2. Variable cell viability: Differences in cell health or growth phase. 3. Inaccurate timing: Inconsistent incubation times, especially for initial rate measurements.1. Carefully normalize cell concentrations before starting the assay. Resuspend cells to a standard optical density (e.g., A420 of 10).[16] 2. Use cells from the same growth phase (e.g., mid-logarithmic phase) for all replicates. 3. Use a precise timer and a rapid filtration method to stop the reaction consistently.
Melibiose uptake is observed, but the cells do not metabolize it (E. coli). Mutation in melA gene: The melibiose permease (melB) is functional, but the α-galactosidase (melA) is non-functional.Sequence the melA gene to check for mutations. Perform an α-galactosidase activity assay using a chromogenic substrate like p-nitrophenyl-α-D-galactopyranoside (PNP-Gal).
Difficulty differentiating between melibiose and lactose (B1674315) transport systems. Substrate overlap: Melibiose can be transported by the lactose permease (LacY) in E. coli, and some substrates are shared.The MelB-mediated system is stimulated by Na+ and is temperature-sensitive, whereas the LacY system is not affected by Na+ and is not temperature-sensitive.[3][4] Use a lacY deletion mutant strain to specifically study the MelB transporter.

Quantitative Data Summary

The following table summarizes kinetic parameters for the E. coli melibiose transporter (MelB) under various conditions. The Michaelis constant (Km or Kt) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), indicating the transporter's affinity for the substrate.[17][18]

Table 1: Kinetic Parameters for Melibiose Transport in E. coli

Cation Condition (10 mM)Kt (mM)Vmax (nmol/min per mg of protein)Reference
No Na+ or Li+ added0.5740[3][4]
NaCl0.2746[3][4]
LiCl0.2918[3][4]

Data sourced from Tanaka et al. (1980).[3][4]

Experimental Protocols & Methodologies

Protocol 1: Radiolabeled D-Melibiose Uptake Assay in E. coli

This protocol is adapted from methodologies described for bacterial sugar transport assays.[16][19]

Objective: To measure the rate of D-melibiose uptake by E. coli cells.

Materials:

  • E. coli strain expressing the melibiose transporter (e.g., a wild-type or recombinant strain).

  • Growth medium (e.g., LB with melibiose for induction).

  • Assay Buffer: 100 mM potassium phosphate (B84403) (KPi), pH 7.5, 10 mM MgSO4.

  • Washing Buffer: Assay buffer containing 100 mM LiCl.

  • [3H]melibiose (radiolabeled substrate).

  • Unlabeled D-melibiose.

  • NaCl solution (e.g., 1 M stock).

  • Liquid scintillation fluid.

  • Glass microfiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Cell Culture and Induction: Grow E. coli cells in a suitable medium to the mid-logarithmic phase. If the transporter is under an inducible promoter, add the inducer (e.g., melibiose) and incubate for the required period to ensure expression of the MelB transporter.

  • Cell Preparation: Harvest the cells by centrifugation. Wash the cell pellet twice with the Na+-free Assay Buffer to remove any residual growth medium and contaminating cations.

  • Standardization: Resuspend the final cell pellet in the Assay Buffer to a specific optical density (e.g., A420 of 10, which corresponds to ~0.7 mg protein/mL).[16] Keep the cell suspension on ice.

  • Assay Reaction:

    • For each time point, prepare a microcentrifuge tube.

    • Add a defined volume of the cell suspension to the tube.

    • Add NaCl to the desired final concentration (e.g., 20 mM). Pre-incubate the mixture at the assay temperature (e.g., 30°C) for 5 minutes.

    • Initiate the transport reaction by adding [3H]melibiose to a final concentration of 0.4 mM.[16]

  • Time Course: At specific time intervals (e.g., 0, 15, 30, 60, 120 seconds), take a sample (e.g., 100 µL) from the reaction tube.

  • Stopping the Reaction: Immediately stop the uptake by diluting the sample in 2 mL of ice-cold Washing Buffer (containing LiCl to inhibit further transport) and rapidly filtering it through a glass microfiber filter.

  • Washing: Wash the filter twice with 2 mL of the ice-cold Washing Buffer to remove extracellular radiolabel.

  • Quantification: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to moles of melibiose transported per milligram of cell protein. Plot the amount of melibiose uptake against time to determine the initial rate of transport.

Protocol 2: Melibiose Fermentation Assay

This is a qualitative or semi-quantitative assay to assess the ability of a microorganism to utilize melibiose.[20][21]

Objective: To determine if a microbial strain can ferment melibiose, which implies successful uptake and metabolism.

Materials:

  • MacConkey agar (B569324) base.

  • D-melibiose (e.g., 30 mM final concentration).[21]

  • Petri dishes.

  • Pure culture of the test microorganism.

Procedure:

  • Prepare MacConkey agar plates supplemented with D-melibiose as the sole carbohydrate source.

  • Streak the microorganism onto the surface of the plate.

  • Incubate the plates at the optimal growth temperature for the organism (e.g., 37°C for E. coli) for 18-24 hours.[21]

  • Interpretation:

    • Positive Result (Fermentation): Acid production from melibiose fermentation causes the pH indicator (neutral red) in the medium to turn red or deep pink. The colonies will appear red.[21]

    • Negative Result (No Fermentation): No acid is produced. The colonies will remain colorless or take the pale color of the medium.[21]

Visualizations

Signaling Pathways and Workflows

Melibiose_Operon_Regulation cluster_absence Absence of Melibiose cluster_presence Presence of Melibiose MelR_protein_A MelR Protein Promoter_R_A PmelR MelR_protein_A->Promoter_R_A Represses Promoter_AB_A PmelAB MelR_protein_A->Promoter_AB_A No Activation melR_gene_A melR gene melR_gene_A->MelR_protein_A translates melAB_operon_A melAB operon Promoter_R_A->melR_gene_A Promoter_AB_A->melAB_operon_A Melibiose Melibiose MelR_protein_P MelR Protein Melibiose->MelR_protein_P Binds to Active_MelR Active MelR-Melibiose Complex MelR_protein_P->Active_MelR Promoter_AB_P PmelAB Active_MelR->Promoter_AB_P Activates melR_gene_P melR gene melAB_operon_P melAB operon Permease MelB Permease melAB_operon_P->Permease translates Galactosidase α-Galactosidase melAB_operon_P->Galactosidase translates Promoter_R_P PmelR Promoter_AB_P->melAB_operon_P

Caption: Regulation of the E. coli melibiose operon by the MelR protein.

Melibiose_Uptake_Workflow Start Start: Cell Culture (Induce melB expression) Harvest Harvest & Wash Cells (Remove cations) Start->Harvest Resuspend Resuspend & Standardize (Normalize cell density) Harvest->Resuspend Preincubation Pre-incubate Cells (Add Na+, set temperature) Resuspend->Preincubation Initiate Initiate Uptake (Add [3H]melibiose) Preincubation->Initiate Time_Course Incubate for Time Course Initiate->Time_Course Stop Stop Reaction (Dilute & Filter) Time_Course->Stop Wash_Filter Wash Filter (Remove background) Stop->Wash_Filter Count Scintillation Counting Wash_Filter->Count Analyze Analyze Data (Calculate uptake rate) Count->Analyze

Caption: Experimental workflow for a radiolabeled melibiose uptake assay.

Yeast_Melibiose_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Melibiose Melibiose (Galactose-α-1,6-Glucose) Mel1 MEL1 (α-galactosidase) Melibiose->Mel1 Substrate Glucose Glucose Mel1->Glucose Hydrolysis Galactose Galactose Mel1->Galactose Hydrolysis HXT HXT Transporter Glucose->HXT GAL2 GAL2 Transporter Galactose->GAL2 Metabolism Glycolysis / Galactose Pathway HXT->Metabolism Uptake GAL2->Metabolism Uptake

Caption: D-Melibiose utilization pathway in Saccharomyces cerevisiae.

References

Troubleshooting

Technical Support Center: Quantitative Analysis of D-Melibiose

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of D-Melibiose. Fre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of D-Melibiose.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantification of D-Melibiose using High-Performance Liquid Chromatography (HPLC) and enzymatic assays.

HPLC Analysis
Question/Issue Possible Cause(s) Recommended Solution(s)
Why are my D-Melibiose peaks tailing? 1. Secondary interactions with the column: Silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of sugars. 2. Inappropriate mobile phase pH: The pH can affect the ionization of both the analyte and the stationary phase. 3. Column contamination or degradation: Buildup of sample matrix components or degradation of the stationary phase.1. Use a carbohydrate-specific column: Columns like amino- or amide-phases are designed to minimize these interactions. 2. Optimize mobile phase: Adjust the pH or add a small amount of a competing amine to the mobile phase to reduce silanol interactions. 3. Column maintenance: Regularly flush the column with appropriate solvents to remove contaminants. If performance does not improve, replace the column.
My retention times for D-Melibiose are shifting. 1. Inconsistent mobile phase composition: Improper mixing or evaporation of a volatile solvent component. 2. Fluctuations in column temperature: Temperature affects viscosity and retention. 3. Column equilibration: The column may not be fully equilibrated with the mobile phase.1. Prepare fresh mobile phase daily: Ensure accurate mixing and keep reservoirs covered. 2. Use a column oven: Maintain a constant and consistent column temperature. 3. Ensure adequate equilibration time: Flush the column with at least 10-20 column volumes of the mobile phase before starting a sequence.
I am seeing poor resolution between D-Melibiose and other sugars (e.g., sucrose, maltose). 1. Suboptimal mobile phase composition: The solvent strength may not be ideal for separating structurally similar sugars. 2. Inappropriate column chemistry: The stationary phase may not have the required selectivity. 3. Flow rate is too high: Reduces the interaction time between the analytes and the stationary phase.1. Adjust mobile phase gradient: A shallower gradient or isocratic elution with a weaker solvent can improve separation. 2. Select a different column: Consider a column with a different stationary phase (e.g., a different ligand or particle size). 3. Optimize flow rate: A lower flow rate can increase resolution, but will also increase run time.
The baseline of my chromatogram is noisy or drifting. 1. Air bubbles in the system: Can cause pressure fluctuations and detector noise. 2. Contaminated mobile phase or detector cell: Impurities can lead to a drifting baseline. 3. Pump issues: Inconsistent solvent delivery.1. Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use. 2. Use high-purity solvents and flush the system: Flush the detector cell with a strong, miscible solvent. 3. Prime the pump: Ensure all pump heads are filled with solvent and check for leaks.
Enzymatic Assays
Question/Issue Possible Cause(s) Recommended Solution(s)
My D-Melibiose standards are giving inconsistent readings. 1. Inaccurate standard preparation: Errors in weighing or dilution. 2. Degradation of standards: Improper storage. 3. Pipetting errors: Inconsistent volumes of standards or reagents.1. Use a calibrated analytical balance: Prepare standards fresh and from a reliable source. 2. Store standards as recommended: Typically at -20°C or below. 3. Use calibrated pipettes: Ensure proper pipetting technique.
The enzymatic reaction is not going to completion. 1. Insufficient enzyme concentration or activity: The enzyme may be old or improperly stored. 2. Suboptimal reaction conditions: Incorrect pH, temperature, or incubation time. 3. Presence of inhibitors in the sample: Components of the sample matrix may be inhibiting the enzyme.1. Use fresh enzyme and verify its activity: Perform a positive control with a known substrate concentration. 2. Optimize reaction parameters: Refer to the enzyme's technical datasheet for optimal conditions. 3. Sample cleanup: Use a sample preparation method (e.g., solid-phase extraction) to remove potential inhibitors.
I am observing high background absorbance. 1. Contaminated reagents: Buffers or substrates may contain interfering substances. 2. Non-specific reactions: The enzyme or detection reagents may be reacting with other components in the sample. 3. Improper blanking: The blank may not account for all sources of background absorbance.1. Use high-purity reagents: Prepare fresh solutions. 2. Run a sample blank: A sample without the enzyme can help identify non-specific reactions. 3. Use an appropriate blank: The blank should contain all components of the reaction mixture except the analyte.
The color development in my assay is unstable. 1. Instability of the chromogen: The colored product may be sensitive to light or temperature. 2. Reaction not stopped effectively: If a stop reagent is used, it may not be working correctly. 3. Kinetic vs. endpoint reading: The assay may be designed for a kinetic reading, but is being read as an endpoint.1. Protect from light and control temperature: Read the absorbance promptly after color development. 2. Ensure the stop reagent is fresh and added at the correct time. 3. Follow the kit instructions: Determine if the assay is kinetic or endpoint and use the appropriate reading method.

Data Presentation

The following tables summarize typical quantitative data and performance characteristics for the analysis of D-Melibiose.

Table 1: Comparison of Analytical Methods for D-Melibiose Quantification
Parameter HPLC with Refractive Index Detection (RID) HPLC with Evaporative Light Scattering Detection (ELSD) Enzymatic Assay (α-galactosidase based)
Principle Differential refraction of light between the mobile phase and the eluting analyte.Nebulization of the eluent and detection of scattered light from non-volatile analyte particles.Enzymatic hydrolysis of D-Melibiose to galactose and glucose, followed by quantification of one of the products.
Limit of Detection (LOD) ~1-10 µg/mL~0.1-1 µg/mL~0.01-0.1 µg/mL
Linear Range ~10-1000 µg/mL~1-500 µg/mL~0.1-10 µg/mL
Precision (%RSD) < 5%< 5%< 10%
Throughput ModerateModerateHigh
Sample Matrix Effects Can be significant; requires good sample cleanup.Less susceptible than RID, but non-volatile buffers can be problematic.Can be susceptible to inhibitors; requires validation for each matrix.
Advantages Robust, universal for non-chromophoric compounds.More sensitive than RID, compatible with gradients.High specificity and sensitivity.
Disadvantages Not compatible with gradient elution, lower sensitivity.Non-linear response, requires optimization of nebulizer and drift tube temperatures.Indirect measurement, potential for enzyme inhibition.
Table 2: D-Melibiose Content in Various Samples (Representative Values)
Sample Concentration Range Analytical Method Reference
HoneyNot detected - 1.5% (w/w)HPLC[1][2]
Soybean Seeds0.1 - 0.5 g/100g HPLC-PAD[3]
Lentils0.2 - 0.8 g/100g Enzymatic AssayFictional Example
Fermented Soy Products0.5 - 2.0 g/100g HPLC-RIDFictional Example

Note: The values in Table 2 are compiled from various sources and are for illustrative purposes. Actual concentrations can vary significantly based on the specific variety, origin, and processing of the sample.

Experimental Protocols

Protocol 1: Quantitative Analysis of D-Melibiose by HPLC-RID

1. Principle: This method separates D-Melibiose from other carbohydrates on an amino-propyl stationary phase with a mobile phase of acetonitrile (B52724) and water. Detection is achieved using a refractive index detector (RID).

2. Materials and Reagents:

  • D-Melibiose analytical standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a pump, autosampler, column oven, and RID

3. Standard Preparation:

  • Prepare a stock solution of D-Melibiose (10 mg/mL) in deionized water.

  • Prepare a series of working standards (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) by diluting the stock solution with the mobile phase.

4. Sample Preparation:

  • Solid Samples (e.g., legumes):

    • Homogenize the sample to a fine powder.

    • Extract a known weight of the powder with a defined volume of 80% ethanol (B145695) with shaking for 1 hour at 60°C.

    • Centrifuge the extract and collect the supernatant.

    • Evaporate the ethanol from the supernatant and redissolve the residue in a known volume of deionized water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Liquid Samples (e.g., honey):

    • Dissolve a known weight of the sample in a defined volume of deionized water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: Amino-propyl column

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • Detector: Refractive Index Detector (RID)

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the D-Melibiose standards against their concentration.

  • Determine the concentration of D-Melibiose in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Enzymatic Quantification of D-Melibiose

1. Principle: α-Galactosidase specifically hydrolyzes D-Melibiose into D-galactose and D-glucose. The released D-galactose can then be quantified using a coupled enzymatic reaction with galactose dehydrogenase, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of D-galactose, and thus to the initial amount of D-Melibiose.

2. Materials and Reagents:

  • D-Melibiose analytical standard

  • α-Galactosidase (from Aspergillus niger)

  • Galactose Dehydrogenase

  • NAD+ (β-Nicotinamide adenine (B156593) dinucleotide)

  • Buffer solution (e.g., 100 mM sodium phosphate, pH 6.5)

  • 96-well microplate

  • Microplate reader with 340 nm absorbance capability

3. Standard Preparation:

  • Prepare a stock solution of D-Melibiose (1 mg/mL) in the buffer solution.

  • Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the buffer.

4. Sample Preparation:

  • Prepare samples as described in the HPLC protocol, ensuring the final extract is in a buffer compatible with the enzymatic assay.

  • Dilute samples as necessary to fall within the linear range of the assay.

5. Assay Procedure:

  • To each well of a 96-well plate, add:

    • 50 µL of standard or sample

    • 100 µL of a reaction mixture containing buffer, NAD+, and galactose dehydrogenase.

  • Incubate for 10 minutes at 37°C.

  • Read the initial absorbance at 340 nm (A1).

  • Add 20 µL of α-galactosidase solution to each well to start the reaction.

  • Incubate for 30 minutes at 37°C.

  • Read the final absorbance at 340 nm (A2).

6. Data Analysis:

  • Calculate the change in absorbance (ΔA = A2 - A1) for each standard and sample.

  • Construct a calibration curve by plotting the ΔA of the standards against their concentration.

  • Determine the concentration of D-Melibiose in the samples by interpolating their ΔA on the calibration curve.

Visualizations

Raffinose Family Oligosaccharide (RFO) Metabolism

This diagram illustrates the metabolic pathway for the synthesis and degradation of Raffinose Family Oligosaccharides, where D-Melibiose is a key intermediate.

RFO_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Raffinose Synthase Galactinol Galactinol Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Raffinose->Stachyose Stachyose Synthase Raffinose_deg Raffinose Stachyose_deg Stachyose Melibiose D-Melibiose Galactose Galactose Melibiose->Galactose α-Galactosidase Glucose Glucose Melibiose->Glucose Fructose Fructose Raffinose_deg->Melibiose α-Galactosidase Raffinose_deg->Fructose Stachyose_deg->Raffinose_deg α-Galactosidase

Caption: Metabolic pathway of Raffinose Family Oligosaccharides.

General Experimental Workflow for D-Melibiose Quantification

This diagram outlines the general steps involved in the quantitative analysis of D-Melibiose from a sample to the final data analysis.

Experimental_Workflow Sample Sample Collection (e.g., Honey, Legumes) Homogenization Sample Homogenization (if solid) Sample->Homogenization Extraction Extraction of Sugars (e.g., with 80% Ethanol) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE or Filtration) Extraction->Cleanup Analysis Quantitative Analysis Cleanup->Analysis HPLC HPLC-RID/ELSD Analysis->HPLC Chromatographic Method Enzymatic Enzymatic Assay Analysis->Enzymatic Biochemical Method Data Data Analysis (Calibration Curve & Quantification) HPLC->Data Enzymatic->Data

Caption: General workflow for D-Melibiose quantification.

References

Optimization

Preventing contamination in D-Melibiose-based cell culture experiments.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent and manage contamination in cell culture experiments utilizin...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent and manage contamination in cell culture experiments utilizing D-Melibiose-based media.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is D-Melibiose and why might it increase contamination risk in my cell culture?

A: D-Melibiose is a disaccharide composed of galactose and glucose molecules.[1] It serves as an excellent carbon source for cellular metabolism. However, this nutrient-rich quality also makes the culture medium a more favorable environment for the rapid growth of common microbial contaminants like bacteria, yeast, and fungi, which can utilize it as an energy source.[2][3] Therefore, using D-Melibiose requires exceptionally strict aseptic techniques to prevent contamination.

Q2: What are the most common types of biological contaminants I should be aware of?

A: The most frequently encountered biological contaminants in cell culture are bacteria, fungi (including yeasts and molds), mycoplasma, and viruses.[4] Cross-contamination with other cell lines is also a significant, non-microbial issue that can invalidate experimental results.[4][5]

Q3: How can I visually identify different types of contamination?

A: Daily microscopic observation is key for early detection.[6]

  • Bacteria: Often cause a sudden turbidity (cloudiness) in the medium and a rapid drop in pH, turning the medium yellow if phenol (B47542) red is present.[4][7] Under a microscope, you may see tiny, shimmering particles moving between your cells.[8]

  • Yeast: Appear as individual, round, or oval particles that may be seen budding. The medium may become turbid and the pH can drop, turning it yellow.[8][9]

  • Fungi (Mold): Typically appear as thin, filamentous structures (hyphae) and can form dense, web-like masses. Spores may also be visible. Fungal contamination can sometimes cause the pH to become more alkaline, turning the medium pink.[4][7][8]

  • Mycoplasma: This is a significant concern as it is not visible with a standard light microscope and often does not cause turbidity or a pH change.[10][11] Its presence can alter cell metabolism and compromise results, making specific testing essential.[10][12]

Q4: What is the difference between "aseptic technique" and "sterile technique"?

A: While related, they are distinct concepts. Sterile technique aims to create an environment completely free of all microorganisms, such as through autoclaving equipment.[13][14] Aseptic technique refers to the set of practices used to prevent the introduction of contaminants into an already sterile environment during handling, such as working within a biosafety cabinet.[13][14] In cell culture, you use aseptic techniques to maintain the sterility of your media and cultures.[13]

Q5: Should I routinely use antibiotics in my D-Melibiose-based medium?

A: While antibiotics like penicillin-streptomycin (B12071052) can be used to guard against bacterial contamination, their continuous use is often discouraged.[15] Routine use can mask low-level contamination, lead to the development of antibiotic-resistant bacteria, and may hide the presence of mycoplasma, which are unaffected by standard cell culture antibiotics.[5][10][15] It is better to rely on robust aseptic technique as the primary barrier against contamination.[5]

Q6: How often should I test my cell cultures for Mycoplasma?

A: Regular testing for mycoplasma is critical for successful and reproducible research.[6] It is recommended to test your cultures every 1 to 2 months, especially in shared lab environments.[9][10] Additionally, all new cell lines should be quarantined and tested upon arrival before being introduced into the general lab stock.[9][11]

Section 2: Troubleshooting Contamination

This section addresses specific contamination scenarios you may encounter.

Issue 1: Sudden Cloudiness and/or Yellowing of Culture Medium
  • Probable Cause: Bacterial or yeast contamination.[4]

  • Identification Steps:

    • Immediately examine the culture flask under a phase-contrast microscope at high magnification.

    • Look for the characteristic signs: small, motile rods or cocci for bacteria, or oval, budding cells for yeast.[8]

    • Confirm the rapid pH drop indicated by the yellow color of the medium (if using phenol red).[4]

  • Immediate Actions & Prevention:

    • Isolate the contaminated flask(s) immediately to prevent cross-contamination.[6]

    • Discard the contaminated culture and any shared reagents. It is generally not recommended to try and salvage a contaminated culture.[9][16]

    • Thoroughly decontaminate the biosafety cabinet, incubator, and any affected equipment with 70% ethanol (B145695) followed by a stronger disinfectant.[9]

    • Review your aseptic technique. Ensure proper handwashing, disinfection of all items entering the hood, and avoidance of talking or excessive movement.[13][17]

Issue 2: Visible Filaments or Fuzzy Clumps in the Culture
  • Probable Cause: Fungal (mold) contamination.[4]

  • Identification Steps:

    • Visually inspect the culture for cotton-like masses, which may be white, gray, or black.

    • Under a microscope, observe for long, branching filaments (hyphae).[18]

  • Immediate Actions & Prevention:

    • Immediately seal and discard the contaminated culture. Fungal spores can spread easily through the air when the flask is opened.[8]

    • Check the entire incubator, especially the water pan, for any signs of fungal growth and clean it thoroughly.[19]

    • Inspect the HEPA filter in your biosafety cabinet and replace it if necessary and according to schedule.[19]

    • Ensure all cardboard and paper products, which can harbor fungal spores, are kept out of the cell culture area.[20]

Issue 3: Cells Appear Unhealthy (Slow Growth, Increased Death) but Medium is Clear
  • Probable Cause: Mycoplasma contamination, viral contamination, or chemical contamination.[4][16]

  • Identification Steps:

    • For Mycoplasma: This is the most likely culprit. Since it is not visible, a specific detection method is required.[10] The most common methods are PCR-based assays, DNA staining (e.g., with Hoechst or DAPI), or ELISA.[6]

    • For Viral Contamination: This is very difficult to detect and requires specialized assays. If suspected, it's best to discard the cell line and obtain a new stock from a reputable source.[5]

    • For Chemical Contamination: Review recent changes in reagents. Impurities in media, water, or serum, or residues from detergents, can be toxic to cells.[4][9]

  • Immediate Actions & Prevention:

    • Quarantine the suspected culture immediately.[9]

    • Perform a mycoplasma test. If positive, the best course of action is to discard the culture and all related reagents.[12] While elimination kits exist, they are not always 100% effective, and it is often safer to start with a fresh, certified-clean vial of cells.[21]

    • Always source cell lines and reagents like serum from reputable suppliers who certify their products are contaminant-free.[6][9]

    • Quarantine and test all new cell lines upon arrival.[9][11]

Section 3: Data and Visualization

Data Presentation

Table 1: Common Contaminants and Their Characteristics

ContaminantTypeCommon Visual SignspH Change (with Phenol Red)Microscopic Appearance
Bacteria ProkaryoteTurbidity (cloudiness)Rapid shift to acidic (Yellow)Small, motile dots, rods, or spirals
Yeast Eukaryote (Fungus)Slight turbidityShift to acidic (Yellow)Oval or round, often budding
Mold Eukaryote (Fungus)Filamentous clumps, surface filmVariable; can be acidic or alkaline (Pink)Thread-like hyphae, spores
Mycoplasma ProkaryoteNoneNoneNot visible with a standard microscope

Table 2: Recommended Sterilization and Disinfection Parameters

MethodAgent / SettingTargetTypical UsePore Size / Concentration
Filtration Membrane FilterBacteria, Yeast, FungiSterilizing heat-sensitive liquids (e.g., D-Melibiose stock, complete media)0.1 µm or 0.22 µm[22]
Autoclave Steam at 121°C, 15 psiAll Microbes & SporesSterilizing glassware, non-heat-sensitive liquids (e.g., PBS, water)N/A
Surface Disinfection Ethanol or IsopropanolBacteria, FungiDisinfecting biosafety cabinet, gloves, reagent bottles70%[23]
Deep Cleaning 10% Bleach SolutionAll Microbes & SporesDecontaminating spills, monthly cleaning of surfaces & equipment10% Bleach

Experimental Workflows and Logic Diagrams

G Diagram 1: Workflow for Sterile D-Melibiose Medium Preparation prep_melibiose Prepare concentrated D-Melibiose stock solution in cell culture grade water filter_melibiose Sterilize D-Melibiose stock through a 0.22 µm filter into a sterile container prep_melibiose->filter_melibiose add_melibiose Aseptically add sterile D-Melibiose stock to the complete medium to reach final concentration filter_melibiose->add_melibiose prep_basal Prepare basal medium (without D-Melibiose) add_supplements Aseptically add other supplements (e.g., FBS, L-glutamine) to basal medium prep_basal->add_supplements add_supplements->add_melibiose store Store complete D-Melibiose medium at 4°C add_melibiose->store quality_control Optional: Incubate an aliquot of the final medium for 48h to check for sterility add_melibiose->quality_control

Caption: Workflow for preparing sterile D-Melibiose containing cell culture medium.

G Diagram 2: Troubleshooting Contamination Events start Contamination Suspected (e.g., color change, slow growth) microscopy Perform microscopic examination start->microscopy turbid Is medium cloudy or pH changed? microscopy->turbid filaments See filaments or fuzzy growth? turbid->filaments No bact_yeast Likely Bacterial or Yeast Contamination turbid->bact_yeast Yes clear Medium is clear, but cells are unhealthy? filaments->clear No fungal Likely Fungal (Mold) Contamination filaments->fungal Yes myco Suspect Mycoplasma or Chemical Contamination clear->myco Yes action_discard Action: Isolate, Discard Culture, Decontaminate Workspace & Incubator bact_yeast->action_discard fungal->action_discard action_test Action: Isolate Culture, Perform Mycoplasma Test (PCR/Stain) myco->action_test

Caption: A logical flowchart for troubleshooting common contamination issues.

G Diagram 3: The Four Pillars of Contamination Prevention center Contamination-Free Cell Culture p1 1. Sterile Reagents & Media p2 2. Aseptic Operator Technique p3 3. Clean Environment & Equipment p4 4. Routine Monitoring & Testing

Caption: The four essential components for preventing cell culture contamination.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of Sterile D-Melibiose-Based Cell Culture Medium

This protocol emphasizes filter-sterilizing the sugar component separately to prevent potential degradation or reactions that can occur during autoclaving of complete media.[24]

Materials:

  • D-Melibiose powder

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • Basal medium powder or liquid concentrate

  • Supplements (e.g., Fetal Bovine Serum (FBS), L-glutamine, Penicillin-Streptomycin if used)

  • Sterile bottles or flasks for storage

  • Sterile 0.22 µm syringe or bottle-top filter units[22]

Methodology:

  • Prepare D-Melibiose Stock Solution:

    • In a sterile biosafety cabinet, weigh the required amount of D-Melibiose powder to create a concentrated stock solution (e.g., a 20% w/v stock).

    • Dissolve the powder in the appropriate volume of cell culture grade water.

  • Sterilize D-Melibiose Stock:

    • Draw the D-Melibiose solution into a sterile syringe and attach a 0.22 µm syringe filter.

    • Filter the solution into a new, sterile container. Label it clearly with the name, concentration, and date. This is your sterile D-Melibiose stock.

  • Prepare Complete Medium:

    • Prepare the basal medium according to the manufacturer's instructions.

    • Aseptically add the required supplements (e.g., FBS, L-glutamine) to the basal medium.

  • Final Formulation:

    • Aseptically add the required volume of the sterile D-Melibiose stock solution to the supplemented basal medium to achieve the desired final concentration. For example, to make 500 mL of medium with a final D-Melibiose concentration of 10 mM, you would add the appropriate calculated volume from your sterile stock.

  • Storage: Store the final, complete medium at 2-8°C, protected from light.

Protocol 2: Aseptic Technique for Cell Handling in a Biosafety Cabinet (BSC)

Adherence to this protocol is the single most effective way to prevent contamination.[13][14]

Procedure:

  • Prepare the BSC: Turn on the BSC fan at least 15 minutes before use.[17] Disinfect the work surface, side walls, and sash with 70% ethanol and wipe with a lint-free towel.

  • Prepare Materials: Gather all necessary sterile materials (flasks, pipettes, media, etc.). Disinfect the outer surfaces of all items with 70% ethanol before placing them inside the cabinet.[17]

  • Organize the Workspace: Arrange items to create a clear workflow from "clean" to "dirty" (e.g., fresh media and pipettes on one side, waste container on the other) to minimize movement and prevent cross-contamination.[25]

  • Personal Hygiene: Wear a clean lab coat and sterile gloves. Sanitize your gloved hands with 70% ethanol.[13]

  • Execution:

    • Perform all manipulations at least 6 inches inside the cabinet to maintain the sterile air curtain.[25]

    • Avoid talking, sneezing, or coughing in the direction of the cabinet.[15]

    • When opening bottles or flasks, do not place the cap face-down on the work surface. Hold the cap in your hand or place it on its side.[26]

    • Use a fresh sterile pipette for each different reagent or cell line. Never touch the sterile pipette tip to any non-sterile surface.[17]

    • Work deliberately and avoid rapid movements that can disrupt the laminar airflow.

  • Clean-Up: After work is complete, close all containers, dispose of waste properly, and disinfect the work surface again with 70% ethanol.

Protocol 3: Routine Decontamination of a CO2 Incubator

A clean incubator is essential for preventing widespread contamination.[6][19]

Procedure (Monthly):

  • Temporarily move all cell cultures to another incubator.

  • Turn off the incubator.

  • Remove all interior components (shelves, shelf supports, water pan).

  • Wash all removable parts thoroughly with a laboratory detergent, rinse with distilled water, spray with 70% ethanol, and allow to air dry completely. These parts can often be autoclaved if they are stainless steel.[19]

  • Thoroughly wipe down the interior chamber walls with 70% ethanol. Start from the top and work your way down. Do not neglect the inside of the door and the gasket.

  • Clean any spills immediately and thoroughly.[19]

  • Refill the humidity pan with fresh, sterile distilled or deionized water. Using a commercial biocide additive in the water can help prevent microbial growth.[19]

  • Reassemble the clean, dry interior components.

  • Turn the incubator back on and allow the temperature and CO2 levels to stabilize before returning cultures. Some incubators have a high-heat decontamination cycle; run this according to the manufacturer's instructions if available.[23]

References

Reference Data & Comparative Studies

Validation

Differentiating Saccharomyces Species: A Comparative Guide to D-Melibiose and Lactose Utilization

For Researchers, Scientists, and Drug Development Professionals The accurate differentiation of Saccharomyces species is critical in various fields, from industrial fermentation and beverage production to biomedical rese...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation of Saccharomyces species is critical in various fields, from industrial fermentation and beverage production to biomedical research and drug development. While molecular methods offer high precision, classical biochemical tests based on carbohydrate metabolism remain a cost-effective and reliable approach for routine identification. This guide provides an objective comparison of D-Melibiose and lactose (B1674315) as differential substrates for Saccharomyces species, supported by experimental data and detailed protocols.

Principle of Differentiation

The ability of a yeast to utilize a specific carbohydrate as a sole carbon source depends on the presence of two key types of proteins: a permease to transport the sugar into the cell and a specific enzyme to hydrolyze it into metabolizable monosaccharides. The differentiation of Saccharomyces species using D-melibiose and lactose hinges on the presence or absence of the genetic machinery to metabolize these sugars.

  • D-Melibiose: This disaccharide is composed of galactose and glucose linked by an α-1,6 glycosidic bond. Its utilization is dependent on the MEL gene, which encodes the enzyme α-galactosidase. This enzyme is secreted to hydrolyze melibiose (B213186) extracellularly into glucose and galactose, which are then transported into the cell. The ability to ferment melibiose is a key characteristic used to distinguish between certain Saccharomyces species, notably between Saccharomyces pastorianus (lager yeast) and Saccharomyces cerevisiae (ale yeast).[1][2][3]

  • Lactose: This disaccharide, composed of galactose and glucose linked by a β-1,4 glycosidic bond, is the primary sugar in milk. Wild-type Saccharomyces cerevisiae does not possess the necessary enzymes to metabolize lactose.[1][4] The utilization of lactose requires a lactose permease (encoded by a gene like LAC12) to transport it into the cell and a β-galactosidase (lactase, encoded by a gene like LAC4) to hydrolyze it into glucose and galactose.[5][6] Therefore, lactose assimilation can be used to differentiate native Saccharomyces from other yeast genera (like Kluyveromyces) or from genetically engineered Saccharomyces strains.[1][4]

Comparative Performance

The choice between D-melibiose and lactose for differentiation depends on the specific research question and the expected Saccharomyces species.

FeatureD-MelibioseLactose
Primary Application Differentiation between closely related Saccharomyces species (e.g., S. pastorianus vs. S. cerevisiae).[2][7]Differentiating wild-type Saccharomyces from lactose-utilizing yeasts or engineered strains.[1][4]
Mechanism Utilization depends on the presence of the native MEL gene encoding α-galactosidase.[3]Utilization requires the presence of genes for lactose permease and β-galactosidase, which are absent in wild-type S. cerevisiae.[5][6]
Specificity for Saccharomyces Differentiation High for specific species pairs.Low for differentiating between wild-type Saccharomyces species, but high for identifying engineered strains.
Observed Reaction in Key Species S. pastorianus : Positive S. cerevisiae : Negative[8][9]S. cerevisiae (wild-type): Negative Engineered S. cerevisiae : Positive[1][4]

Experimental Protocols

Carbohydrate Fermentation Test (Durham Tube Method)

This method detects the production of gas (carbon dioxide) during anaerobic metabolism of the carbohydrate.

Materials:

  • Yeast Fermentation Broth with Bromothymol Blue (BTB) indicator.[10]

  • Sterile D-Melibiose or Lactose solution (to a final concentration of 2%).[11]

  • Durham tubes (inverted small tubes).[10]

  • Pure cultures of Saccharomyces strains.

  • Incubator at 25-30°C.[10]

Procedure:

  • Prepare the Yeast Fermentation Broth according to the manufacturer's instructions, adding the specific carbohydrate to the desired final concentration.

  • Dispense the medium into test tubes, each containing an inverted Durham tube. Ensure no air bubbles are trapped in the Durham tubes after sterilization.[10]

  • Inoculate the broth with a loopful of a pure yeast culture.

  • Incubate the tubes at 25-30°C for up to 7-14 days.[10]

  • Observe the tubes for color change and gas accumulation in the Durham tube.

Interpretation of Results:

ObservationInterpretation
Yellow color and gas in Durham tube Positive for fermentation.
Yellow color, no gas Positive for assimilation (aerobic growth), negative for fermentation.
No color change, no gas Negative for both assimilation and fermentation.
Carbohydrate Assimilation Test (Wickerham Method)

This method determines the ability of a yeast to utilize a specific carbohydrate as the sole source of carbon in the presence of oxygen.

Materials:

  • Yeast Nitrogen Base (YNB) agar (B569324).

  • Sterile D-Melibiose or Lactose.

  • Sterile water or saline.

  • Pure cultures of Saccharomyces strains.

  • Incubator at 25-30°C.

Procedure:

  • Prepare YNB agar without a carbon source.

  • Prepare a sterile solution of the carbohydrate to be tested.

  • Prepare a yeast suspension in sterile water or saline, standardized to a McFarland standard of 0.5.

  • Spread-plate the yeast suspension onto the YNB agar plates.

  • Aseptically place a small, sterile filter paper disc impregnated with the carbohydrate solution onto the agar surface. Alternatively, a small amount of the sterile carbohydrate can be spotted onto the agar.

  • Incubate the plates at 25-30°C for 3-5 days.

Interpretation of Results:

ObservationInterpretation
Growth of yeast around the carbohydrate source Positive for assimilation.
No growth around the carbohydrate source Negative for assimilation.

Visualization of Metabolic Pathways and Workflows

Melibiose Utilization Pathway in Saccharomyces pastorianus

Melibiose_Utilization cluster_extracellular Extracellular cluster_cell Saccharomyces pastorianus Cell Melibiose D-Melibiose Glucose Glucose Melibiose->Glucose hydrolyzes Galactose Galactose Melibiose->Galactose hydrolyzes MEL1 MEL1 gene alpha_galactosidase α-galactosidase (Melibiase) MEL1->alpha_galactosidase expresses alpha_galactosidase->Melibiose acts on Glycolysis Glycolysis Glucose->Glycolysis Galactose_Metabolism Galactose Metabolism Galactose->Galactose_Metabolism Galactose_Metabolism->Glycolysis

Caption: Melibiose metabolism in S. pastorianus.

Lactose Utilization Pathway in Engineered Saccharomyces cerevisiae

Lactose_Utilization cluster_extracellular Extracellular cluster_cell Engineered S. cerevisiae Cell Lactose_ext Lactose Lactose_int Intracellular Lactose Lactose_ext:e->Lactose_int:w transports LAC12 LAC12 gene (Lactose Permease) Permease Lactose Permease LAC12->Permease expresses LAC4 LAC4 gene (β-galactosidase) beta_galactosidase β-galactosidase LAC4->beta_galactosidase expresses Permease->Lactose_ext acts on beta_galactosidase->Lactose_int acts on Glucose Glucose Lactose_int->Glucose hydrolyzes Galactose Galactose Lactose_int->Galactose hydrolyzes Glycolysis Glycolysis Glucose->Glycolysis Galactose_Metabolism Galactose Metabolism Galactose->Galactose_Metabolism Galactose_Metabolism->Glycolysis

Caption: Lactose metabolism in engineered S. cerevisiae.

Experimental Workflow for Saccharomyces Differentiation

Differentiation_Workflow start Isolate Pure Yeast Culture melibiose_test Perform Melibiose Fermentation Test start->melibiose_test lactose_test Perform Lactose Assimilation Test start->lactose_test decision_melibiose Melibiose Fermented? melibiose_test->decision_melibiose decision_lactose Lactose Assimilated? lactose_test->decision_lactose pastorianus Likely S. pastorianus decision_melibiose->pastorianus Yes cerevisiae Likely S. cerevisiae (wild-type) decision_melibiose->cerevisiae No engineered Likely Engineered S. cerevisiae or other yeast genus decision_lactose->engineered Yes non_sacch Non-Saccharomyces or other Saccharomyces species decision_lactose->non_sacch No

Caption: Workflow for yeast differentiation.

Conclusion

D-Melibiose and lactose are valuable tools for the biochemical differentiation of Saccharomyces species. D-Melibiose is particularly effective for distinguishing between key industrial strains like S. pastorianus and S. cerevisiae. Lactose, on the other hand, serves as a clear marker for identifying wild-type Saccharomyces from other lactose-metabolizing yeasts or from genetically modified strains. The selection of the appropriate carbohydrate substrate, combined with standardized experimental protocols, allows for reliable and efficient characterization of Saccharomyces isolates in a research or industrial setting.

References

Comparative

Bacterial Metabolism of D-Melibiose and Raffinose: A Comparative Guide

For researchers and professionals in drug development and microbiology, understanding the nuances of carbohydrate metabolism in bacteria is crucial for applications ranging from probiotic development to antimicrobial str...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and microbiology, understanding the nuances of carbohydrate metabolism in bacteria is crucial for applications ranging from probiotic development to antimicrobial strategies. This guide provides a detailed comparison of the metabolic pathways for two related sugars: the disaccharide D-melibiose and the trisaccharide raffinose (B1225341).

Overview of D-Melibiose and Raffinose Metabolism

D-melibiose is a disaccharide composed of galactose and glucose, while raffinose is a trisaccharide consisting of galactose, glucose, and fructose (B13574).[1][2] The metabolism of raffinose in many bacteria is initiated by its breakdown into simpler sugars, often yielding melibiose (B213186) as an intermediate.[3] Subsequently, melibiose is hydrolyzed into its constituent monosaccharides, galactose and glucose, which then enter central metabolic pathways.[2]

The specific enzymes and transport systems involved in the uptake and breakdown of these sugars vary significantly among different bacterial species, reflecting their diverse ecological niches and genetic makeup.

Comparative Metabolic Pathways

Bacteria have evolved distinct strategies for the catabolism of D-melibiose and raffinose. These pathways can be broadly categorized based on the initial cleavage of raffinose and the subsequent processing of melibiose.

Raffinose Catabolism

Two primary pathways for raffinose breakdown have been identified in bacteria:

  • Hydrolysis by α-galactosidase: This is a common pathway where the enzyme α-galactosidase cleaves the α-1,6 glycosidic bond in raffinose, releasing galactose and sucrose (B13894). The sucrose is then further hydrolyzed into glucose and fructose. This mechanism has been observed in bacteria such as Bacteroides thetaiotaomicron and various Lactobacillus species.[4][5][6]

  • Hydrolysis by invertase (β-fructosidase): In this pathway, an invertase cleaves the bond between glucose and fructose in raffinose, yielding melibiose and fructose.[3][7] This has been described in engineered enteric bacteria.[3]

D-Melibiose Catabolism

Once transported into the cell or present in the extracellular environment, melibiose is typically hydrolyzed by the enzyme α-galactosidase into D-galactose and D-glucose.[2] These monosaccharides are then phosphorylated and enter glycolysis or other central metabolic pathways.

In some bacteria, such as Azotobacter vinelandii, melibiose is hydrolyzed extracellularly by an exo-α-galactosidase.[8] In contrast, other bacteria like Escherichia coli possess specific transport systems to internalize melibiose before intracellular hydrolysis.[9] A notable exception is Gluconobacter oxydans, which does not hydrolyze melibiose but instead oxidizes it to melibionic acid.[10]

Quantitative Analysis of Metabolism

The efficiency of D-melibiose and raffinose utilization varies among different bacterial species, as reflected in their growth rates and the kinetic parameters of their sugar transport systems.

Bacterial StrainCarbon SourceDoubling Time (h)Growth Rate (h⁻¹)Reference
Erwinia chrysanthemi 3937 (Wild-type)Raffinose2.5 ± 0.2-[11]
Erwinia chrysanthemi 3937 (Wild-type)Melibiose2.2 ± 0.2-[11]
Erwinia chrysanthemi ScrY⁻ MutantRaffinose~7.5-[11]
Bacteroides thetaiotaomicron (WT dupl⁻)Raffinose-0.17[4]
Bacteroides thetaiotaomicron (WT dupl⁻)Melibiose-0.29[4]
Ligilactobacillus salivarius RenRaffinose-0.91 ± 0.03[6]
Ligilactobacillus salivarius RenGlucose-0.83 ± 0.01[6]
Transport SystemBacteriumSubstrateK_t (mM)V_max (nmol/min/mg protein)Ion DependenceReference
Melibiose PermeaseEscherichia coliMelibiose0.5740None[9]
Melibiose PermeaseEscherichia coliMelibiose0.2746Na⁺[9]
Melibiose PermeaseEscherichia coliMelibiose0.2918Li⁺[9]

Experimental Protocols

Determination of Bacterial Growth Rates

Objective: To quantify the growth of bacterial strains on D-melibiose and raffinose as sole carbon sources.

Methodology:

  • Bacterial strains are pre-cultured in a rich medium (e.g., Luria-Bertani broth) overnight.

  • The cells are harvested by centrifugation, washed with a minimal medium lacking a carbon source to remove residual rich medium.

  • The washed cells are then inoculated into a minimal medium (e.g., M9 minimal medium) supplemented with a defined concentration of either D-melibiose or raffinose (e.g., 0.2% w/v) as the sole carbon source.

  • Cultures are incubated at an optimal temperature for the specific bacterium (e.g., 37°C for E. coli) with shaking.

  • The optical density (OD) of the cultures is monitored at regular intervals at a wavelength of 600 nm (OD₆₀₀) using a spectrophotometer.

  • The growth rate (μ) and doubling time (t_d) are calculated from the exponential phase of the growth curve using the formula: μ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁) and t_d = ln(2) / μ.

Melibiose Transport Assay

Objective: To determine the kinetic parameters (K_t and V_max) of melibiose transport into bacterial cells.

Methodology:

  • Bacterial cells are grown to the mid-logarithmic phase in a medium that induces the expression of the melibiose transporter (e.g., minimal medium with melibiose).

  • The cells are harvested, washed, and resuspended in a suitable buffer at a specific cell density.

  • The transport assay is initiated by adding radiolabeled [³H]melibiose at various concentrations to the cell suspension.

  • Samples are taken at specific time points and immediately filtered through a membrane filter (e.g., 0.45 μm pore size) to separate the cells from the medium.

  • The filters are washed rapidly with a cold buffer to remove non-transported substrate.

  • The radioactivity retained on the filters (representing intracellular [³H]melibiose) is measured using a scintillation counter.

  • The initial rates of transport are calculated for each substrate concentration.

  • The kinetic parameters, K_t (Michaelis constant) and V_max (maximum velocity), are determined by plotting the initial transport rates against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways for raffinose and D-melibiose in bacteria.

Raffinose_Metabolism Raffinose Raffinose Melibiose Melibiose Raffinose->Melibiose Invertase Sucrose Sucrose Raffinose->Sucrose α-Galactosidase Fructose Fructose Raffinose->Fructose Invertase Galactose Galactose Raffinose->Galactose α-Galactosidase Melibiose->Galactose α-Galactosidase Glucose Glucose Melibiose->Glucose α-Galactosidase Sucrose->Fructose Sucrase Sucrose->Glucose Sucrase Central_Metabolism Central_Metabolism Fructose->Central_Metabolism Galactose->Central_Metabolism Glucose->Central_Metabolism

Caption: General metabolic pathways for raffinose degradation in bacteria.

Melibiose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Melibiose_out D-Melibiose Melibiose_in D-Melibiose Melibiose_out->Melibiose_in Melibiose Permease Galactose Galactose Melibiose_in->Galactose α-Galactosidase Glucose Glucose Melibiose_in->Glucose α-Galactosidase Central_Metabolism Central_Metabolism Galactose->Central_Metabolism Glucose->Central_Metabolism

Caption: Transport and intracellular metabolism of D-Melibiose in bacteria.

Experimental_Workflow_Growth_Curve start Bacterial Pre-culture (Rich Medium) harvest Harvest and Wash Cells start->harvest inoculate Inoculate Minimal Medium (+ Melibiose or Raffinose) harvest->inoculate incubate Incubate with Shaking inoculate->incubate measure Measure OD600 Periodically incubate->measure analyze Calculate Growth Rate and Doubling Time measure->analyze

Caption: Experimental workflow for determining bacterial growth curves.

References

Validation

A Comparative Guide to α-Galactosidase Substrates: Validating D-Melibiose Specificity

For researchers and drug development professionals investigating lysosomal storage disorders, such as Fabry disease, or those utilizing α-galactosidase as a biocatalyst, the selection of an appropriate substrate is param...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating lysosomal storage disorders, such as Fabry disease, or those utilizing α-galactosidase as a biocatalyst, the selection of an appropriate substrate is paramount for accurate and reliable enzymatic analysis. This guide provides a comprehensive comparison of the natural substrate, D-Melibiose, with common synthetic alternatives, offering insights into their performance based on available experimental data.

Introduction to α-Galactosidase and its Substrates

α-Galactosidase (EC 3.2.1.22) is a glycoside hydrolase that catalyzes the cleavage of terminal α-galactosyl moieties from a variety of glycoconjugates. The validation of its activity is crucial in numerous research and clinical applications. This is primarily achieved through the use of specific substrates that, upon enzymatic cleavage, produce a detectable signal. The choice of substrate can significantly impact the sensitivity, specificity, and efficiency of the assay.

This guide focuses on three key substrates:

  • D-Melibiose: A natural disaccharide substrate composed of galactose and glucose linked by an α-1,6 glycosidic bond.[1]

  • p-Nitrophenyl-α-D-galactopyranoside (PNP-Gal): A synthetic chromogenic substrate.

  • 4-Methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gal): A synthetic fluorogenic substrate.

Substrate Performance Comparison

The ideal substrate for an α-galactosidase assay depends on the specific requirements of the experiment, such as the desired sensitivity, the presence of interfering compounds, and the available detection instrumentation. While D-Melibiose represents the natural substrate, synthetic alternatives often provide more convenient and sensitive detection methods.

SubstrateTypeDetection MethodAdvantagesDisadvantages
D-Melibiose NaturalReducing Sugar Quantification (e.g., DNSA method), HPLCHigh biological relevance, reflects true enzyme specificity.Lower sensitivity, more complex detection methods, potential for product inhibition.
p-Nitrophenyl-α-D-galactopyranoside (PNP-Gal) Synthetic (Chromogenic)Colorimetric (Spectrophotometry at ~405 nm)Simple and direct detection, cost-effective, widely used.Lower sensitivity than fluorogenic substrates, potential for substrate inhibition at high concentrations.
4-Methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gal) Synthetic (Fluorogenic)Fluorometric (Excitation: ~360 nm, Emission: ~445 nm)High sensitivity, suitable for high-throughput screening.Higher cost, potential for background fluorescence, requires a fluorometer.

Comparative Kinetic Data

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Reference
Aspergillus sp. D-23p-NPG0.9831.587 (µmol·mL⁻¹·min⁻¹)[2]
Aspergillus fumigatuspNPGal0.3Not Reported[3]
Vicia faba (Enzyme I)p-nitrophenyl α-D-galactoside0.83Not Reported
Vicia faba (Enzyme II)p-nitrophenyl α-D-galactoside0.55Not Reported
Glycine max (Soybean)Melibiose (B213186)Not ReportedNot Reported
Raffinose3.0Not Reported
Stachyose4.79Not Reported
Human α-Galactosidasepara-nitrophenyl-α-d-galactoside8.3Not Reported (kcat = 63.5 s⁻¹)

Note: The activity of α-galactosidase from Aspergillus sp. D-23 was reported to be highest with p-NPG, showing lower activity with the natural substrates melibiose and raffinose.[2] This highlights that synthetic substrates can sometimes be more readily hydrolyzed by certain enzymes under specific assay conditions.

Experimental Protocols

Detailed methodologies for assaying α-galactosidase activity using each of the three substrates are provided below.

D-Melibiose: Reducing Sugar Assay (DNSA Method)

This protocol is adapted from a method for measuring enzyme activity on natural substrates.[2]

Principle: α-Galactosidase hydrolyzes D-Melibiose into D-galactose and D-glucose, which are reducing sugars. The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with these reducing sugars upon heating to produce a colored product that can be quantified spectrophotometrically at 540 nm.

Reagents:

  • 0.1 M Citrate (B86180) Buffer (pH 4.5)

  • 50 mM D-Melibiose solution in citrate buffer

  • α-Galactosidase enzyme solution

  • DNSA Reagent

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of the D-Melibiose solution and 100 µL of the diluted enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding 1 mL of DNSA reagent.

  • Color Development: Boil the mixture for 5-10 minutes.

  • Measurement: After cooling to room temperature, measure the absorbance at 540 nm using a spectrophotometer.

  • Standard Curve: Generate a standard curve using known concentrations of glucose or galactose to determine the amount of reducing sugar produced.

Melibiose_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare Reagents: - Citrate Buffer - D-Melibiose Solution - Enzyme Solution - DNSA Reagent mix Mix Enzyme and D-Melibiose reagents->mix incubate Incubate at Optimal Temperature mix->incubate terminate Terminate Reaction with DNSA incubate->terminate boil Boil for Color Development terminate->boil measure Measure Absorbance at 540 nm boil->measure

Workflow for α-Galactosidase Assay using D-Melibiose.
p-Nitrophenyl-α-D-galactopyranoside (PNP-Gal): Colorimetric Assay

This protocol is a generalized procedure based on common spectrophotometric assays.

Principle: α-Galactosidase cleaves the colorless substrate PNP-Gal to release galactose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a yellow color and can be quantified by measuring its absorbance at approximately 405 nm.

Reagents:

  • 0.1 M Citrate Buffer (pH 4.5)

  • 10 mM PNP-Gal solution in citrate buffer

  • α-Galactosidase enzyme solution

  • 1 M Sodium Carbonate or 0.2 M Borate Buffer (pH 9.8) for stopping the reaction

Procedure:

  • Reaction Setup: In a microplate well or cuvette, add a defined volume of PNP-Gal solution (e.g., 50 µL) and enzyme solution (e.g., 50 µL).

  • Incubation: Incubate at the optimal temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a volume of the stop solution (e.g., 100 µL of 1 M sodium carbonate).

  • Measurement: Measure the absorbance at 405 nm using a spectrophotometer or microplate reader.

  • Standard Curve: Use a p-nitrophenol standard curve to calculate the amount of product formed.

PNP_Gal_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare Reagents: - Citrate Buffer - PNP-Gal Solution - Enzyme Solution - Stop Solution mix Mix Enzyme and PNP-Gal reagents->mix incubate Incubate at Optimal Temperature mix->incubate terminate Terminate Reaction with Stop Solution incubate->terminate measure Measure Absorbance at 405 nm terminate->measure

Workflow for α-Galactosidase Assay using PNP-Gal.
4-Methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gal): Fluorometric Assay

This protocol is based on commercially available assay kits.

Principle: α-Galactosidase hydrolyzes the non-fluorescent substrate 4MU-α-Gal, releasing galactose and the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme activity and can be measured using a fluorometer.

Reagents:

  • Assay Buffer (e.g., 0.1 M Citrate Buffer, pH 4.6)

  • 4MU-α-Gal substrate solution

  • α-Galactosidase enzyme solution

  • Stop Buffer (e.g., 0.2 M Glycine-Carbonate buffer, pH 10.4)

  • 4-Methylumbelliferone standard solution

Procedure:

  • Reaction Setup: In a black microplate well, add the 4MU-α-Gal substrate solution and the enzyme solution.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), protected from light.

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Measurement: Measure the fluorescence at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 445 nm.

  • Standard Curve: Prepare a standard curve with 4-methylumbelliferone to quantify the amount of product formed.

MU_Gal_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare Reagents: - Assay Buffer - 4MU-α-Gal Solution - Enzyme Solution - Stop Buffer - 4-MU Standard mix Mix Enzyme and 4MU-α-Gal reagents->mix incubate Incubate at Optimal Temperature (in dark) mix->incubate terminate Terminate Reaction with Stop Buffer incubate->terminate measure Measure Fluorescence (Ex: 360nm, Em: 445nm) terminate->measure

Workflow for α-Galactosidase Assay using 4MU-α-Gal.

Conclusion: Selecting the Right Substrate

The validation of D-Melibiose as a specific substrate for α-galactosidase is confirmed by its natural occurrence and role in biological systems.[1] For experiments where biological relevance is the primary concern, D-Melibiose is the substrate of choice. However, the complexity of detecting its hydrolysis products makes it less suitable for high-throughput applications.

For routine enzyme activity screening and kinetic studies, the synthetic substrates PNP-Gal and 4MU-α-Gal offer significant advantages in terms of ease of detection and sensitivity. PNP-Gal provides a straightforward colorimetric assay suitable for most laboratories, while 4MU-α-Gal offers superior sensitivity for detecting low levels of enzyme activity, making it ideal for applications such as inhibitor screening and diagnostics.

Ultimately, the selection of the substrate should be guided by the specific experimental goals, the required level of sensitivity, and the available instrumentation. For a comprehensive characterization of an α-galactosidase, it is often beneficial to use both a natural substrate like D-Melibiose to understand its activity on a biologically relevant molecule and a synthetic substrate for more convenient and sensitive kinetic analysis.

References

Comparative

A Comparative Guide to Differentiating Saccharomyces pastorianus from Saccharomyces cerevisiae Using D-Melibiose

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Saccharomyces pastorianus and Saccharomyces cerevisiae, focusing on the key metabolic difference in their abi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Saccharomyces pastorianus and Saccharomyces cerevisiae, focusing on the key metabolic difference in their ability to utilize the disaccharide D-Melibiose. This phenotypic distinction serves as a reliable and fundamental method for differentiating these two closely related yeast species, which is crucial for quality control in brewing, baking, and biotechnological applications.

Core Biochemical Distinction

The primary difference lies in their genetic capacity to metabolize melibiose (B213186). Saccharomyces pastorianus, a hybrid yeast, possesses the MEL gene, which is often absent in Saccharomyces cerevisiae.[1] The MEL gene encodes for the enzyme α-galactosidase (also known as melibiase), which is secreted to hydrolyze melibiose externally.[2] S. cerevisiae typically lacks this gene and therefore cannot use melibiose as a carbon source.[1]

This metabolic capability is a key taxonomic marker used to distinguish between these species.[1] The hydrolysis of melibiose by α-galactosidase yields glucose and galactose, which can then be transported into the yeast cell and enter the glycolysis pathway for fermentation.

Data Presentation: Performance on Melibiose Medium

The ability of S. pastorianus to thrive on melibiose as a carbon source, contrasted with the inability of S. cerevisiae, is quantifiable through growth kinetics. The following table summarizes experimental data for a MEL1-positive Saccharomyces strain, which serves as a proxy for S. pastorianus performance, compared to the expected results for a typical S. cerevisiae strain.

ParameterSaccharomyces pastorianus (or MEL1+ strain)Saccharomyces cerevisiae (Typical MEL1- strain)
Growth on Melibiose PositiveNegative
Specific Growth Rate (μ) on 2% Melibiose ~0.0385 h⁻¹[2]No significant growth
Lag Phase on 2% Melibiose (from non-inducing pre-culture) ~42 hours[2]Indefinite / No growth
Final Optical Density (OD600) in 2% Melibiose Broth Significant increaseNo significant increase
Phenol (B47542) Red Broth Result Yellow (Acid Production)Red/No Change

Mandatory Visualization

Melibiose Metabolic Pathway

The diagram below illustrates the metabolic pathway for D-Melibiose utilization in Saccharomyces pastorianus. The process is initiated by the MEL1 gene product, α-galactosidase, which hydrolyzes melibiose into glucose and galactose.

Melibiose_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Melibiose D-Melibiose (α-D-Gal-(1→6)-D-Glc) AlphaGal α-Galactosidase (Secreted Enzyme) Melibiose->AlphaGal Glucose D-Glucose AlphaGal->Glucose Hydrolysis Galactose D-Galactose AlphaGal->Galactose Hydrolysis Glycolysis Glycolysis Pathway Glucose->Glycolysis Leloir Leloir Pathway Galactose->Leloir Glucose_1_P Glucose-1-Phosphate Leloir->Glucose_1_P Glucose_1_P->Glycolysis Gene MEL1 Gene (in S. pastorianus) Gene->AlphaGal Encodes

Caption: Melibiose hydrolysis and subsequent metabolism in S. pastorianus.

Experimental Workflow

This diagram outlines the logical steps for differentiating the two yeast species based on their ability to ferment D-Melibiose.

Experimental_Workflow start Obtain Pure Yeast Cultures (S. pastorianus & S. cerevisiae) inoculate Inoculate Phenol Red Melibiose Broth start->inoculate incubate Incubate at 30-37°C for 24-48 hours inoculate->incubate observe Observe Color Change incubate->observe result_pos Result: Yellow (Acidic - Positive) observe->result_pos Yes result_neg Result: Red/No Change (Neutral - Negative) observe->result_neg No identify_pastorianus Identify as S. pastorianus result_pos->identify_pastorianus identify_cerevisiae Identify as S. cerevisiae result_neg->identify_cerevisiae

Caption: Workflow for yeast differentiation using the melibiose fermentation test.

Experimental Protocols

Melibiose Fermentation Test

This protocol details the procedure for differentiating S. pastorianus from S. cerevisiae based on melibiose fermentation, which results in the production of acid, detected by a pH indicator.

1. Media Preparation: Phenol Red Melibiose Broth

  • Objective: To prepare a liquid medium containing melibiose as the sole fermentable carbohydrate and a pH indicator to detect acid production.

  • Composition (per liter):

    • Proteose Peptone or Nutrient Broth: 10 g

    • D-Melibiose: 5-10 g (0.5-1.0%)

    • Sodium Chloride (NaCl): 5 g

    • Phenol Red: 0.018 g

    • Distilled Water: 1 L

  • Procedure:

    • Dissolve all components in distilled water.

    • Adjust the pH to a neutral range (7.2 ± 0.2), where the phenol red indicator is red.

    • Dispense the broth into test tubes.

    • Autoclave at 121°C for 15 minutes to sterilize.

    • Allow the medium to cool before use.

2. Inoculation and Incubation

  • Objective: To introduce the yeast isolates into the test medium under sterile conditions and provide an optimal environment for growth and fermentation.

  • Procedure:

    • Using a sterile inoculation loop, pick a single, pure colony of the yeast to be tested.

    • Aseptically transfer the inoculum into a tube of sterile Phenol Red Melibiose Broth.

    • Incubate the inoculated tubes at 30-37°C for 24 to 48 hours. Incubation time may be extended if fermentation is slow.

3. Interpretation of Results

  • Objective: To determine the fermentation capability of the yeast by observing the color of the pH indicator.

  • Positive Result: A color change of the medium from red to yellow. This indicates that the yeast fermented melibiose, producing acidic byproducts that lowered the pH to below 6.8. This result is characteristic of Saccharomyces pastorianus.

  • Negative Result: The medium remains red or changes to a magenta/pinkish color. This indicates that melibiose was not fermented and no significant acid was produced. This is the expected result for Saccharomyces cerevisiae.

References

Validation

Comparative Analysis of D-Melibiose and Sucrose as Carbon Sources for Yeast: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of D-Melibiose and sucrose (B13894) as carbon sources for yeast fermentation and growth. This document outli...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of D-Melibiose and sucrose (B13894) as carbon sources for yeast fermentation and growth. This document outlines key performance differences, supported by experimental data, and provides detailed methodologies for comparative studies.

Executive Summary

Sucrose, a disaccharide of glucose and fructose, is a readily metabolized carbon source for most Saccharomyces cerevisiae strains, making it a common substrate in industrial fermentations. D-Melibiose, a disaccharide of galactose and glucose, is another potential carbon source, though its utilization is typically limited to yeast species possessing α-galactosidase activity, such as Saccharomyces pastorianus. The choice between these two sugars can significantly impact fermentation kinetics, biomass yield, and final product titers. This guide explores the metabolic pathways, regulatory mechanisms, and performance metrics associated with each sugar, providing a framework for informed substrate selection in yeast-based research and production.

Data Presentation: Performance Metrics on Different Carbon Sources

The following table summarizes key quantitative data on yeast performance when utilizing D-Melibiose and sucrose. It is important to note that direct side-by-side comparative studies under identical conditions are limited in published literature. The data presented is a synthesis from various studies and should be interpreted with consideration for potential variations in yeast strains and experimental conditions.

Performance MetricD-MelibioseSucroseYeast Strain(s)Notes
Maximum Specific Growth Rate (μmax) Strain-dependent, generally lower than sucroseGenerally high, strain-dependent (e.g., 0.32-0.37 h⁻¹)S. pastorianus, S. cerevisiaeGrowth on melibiose (B213186) is dependent on the presence of the MEL1 gene. Sucrose utilization is common in S. cerevisiae.
Biomass Yield (OD600) Moderate to high (e.g., OD ~0.81 for W34/70)High (e.g., OD >0.8 for multiple strains)S. pastorianus (W34/70), S. cerevisiaeOptical density measurements indicate robust growth on both sugars for capable strains.
Ethanol (B145695) Production Feasible, but data is limitedEfficiently fermented to ethanolS. pastorianus, S. cerevisiaeSucrose is a primary substrate for industrial ethanol production.
CO₂ Production Rate Not directly quantified in searchesCan be higher than glucose in some casesS. cerevisiaeCO₂ production is a direct measure of fermentation activity.
Metabolizing Enzyme α-galactosidase (Mel1p)Invertase (Suc2p)S. pastorianus, S. cerevisiaeMel1p is extracellular, while Suc2p is periplasmic.
Monosaccharide Products Glucose and GalactoseGlucose and Fructose-The subsequent metabolism of these monosaccharides influences overall kinetics.
Regulatory Mechanism Subject to glucose repressionSubject to glucose repression-The presence of glucose represses the expression of genes required for metabolizing alternative sugars.

Experimental Protocols

Below are detailed methodologies for conducting a comparative analysis of D-Melibiose and sucrose as carbon sources for yeast.

Yeast Strain and Pre-culture Preparation
  • Yeast Strain: Saccharomyces pastorianus (e.g., W34/70) capable of utilizing both D-Melibiose and sucrose. A non-melibiose utilizing Saccharomyces cerevisiae strain can be used as a negative control.

  • Media: Prepare Yeast Peptone (YP) medium (1% yeast extract, 2% peptone) supplemented with either 2% D-Melibiose or 2% sucrose.

  • Pre-culture: Inoculate a single colony of the yeast strain into 10 mL of YPD (YP with 2% glucose) and incubate overnight at 30°C with shaking (200 rpm). This ensures a healthy and active starting culture.

Fermentation Experiment
  • Main Culture Media: Prepare flasks containing 100 mL of YP medium with either 4% D-Melibiose or 4% sucrose.

  • Inoculation: Harvest the pre-culture cells by centrifugation, wash with sterile distilled water, and resuspend in the main culture medium to a starting optical density (OD600) of 0.1.

  • Incubation: Incubate the flasks at 30°C with constant shaking (150 rpm). For anaerobic conditions, use fermentation locks.

  • Sampling: Aseptically collect samples at regular time intervals (e.g., every 2-4 hours) for analysis.

Analytical Methods
  • Cell Growth: Measure the optical density of the culture samples at 600 nm (OD600) using a spectrophotometer.

  • Sugar and Ethanol Concentration: Analyze the supernatant of the collected samples using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Bio-Rad HPX-87H) to quantify the concentrations of D-Melibiose, sucrose, glucose, galactose, fructose, and ethanol.

  • Gene Expression Analysis (Optional):

    • Extract total RNA from yeast cells at different time points.

    • Perform reverse transcription quantitative PCR (RT-qPCR) to analyze the expression levels of key genes such as MEL1 (for melibiose metabolism) and SUC2 (for sucrose metabolism), as well as hexose (B10828440) transporter genes.

Visualization of Pathways and Workflows

Metabolic Pathways of D-Melibiose and Sucrose

Metabolic_Pathways cluster_melibiose D-Melibiose Metabolism cluster_sucrose Sucrose Metabolism cluster_glycolysis Glycolysis Melibiose D-Melibiose Mel1p α-galactosidase (Mel1p) Melibiose->Mel1p Glucose_M Glucose Mel1p->Glucose_M Galactose Galactose Mel1p->Galactose Glycolysis Glycolysis Glucose_M->Glycolysis Galactose->Glycolysis Sucrose Sucrose Suc2p Invertase (Suc2p) Sucrose->Suc2p Glucose_S Glucose Suc2p->Glucose_S Fructose Fructose Suc2p->Fructose Glucose_S->Glycolysis Fructose->Glycolysis Ethanol Ethanol Glycolysis->Ethanol Biomass Biomass Glycolysis->Biomass

Caption: Metabolic breakdown of D-Melibiose and Sucrose into monosaccharides for glycolysis.

Signaling Pathway for Sucrose Metabolism Regulation

Sucrose_Signaling Glucose High Glucose Snf1_inactive Snf1 (inactive) Glucose->Snf1_inactive activates phosphatase No_Glucose Low/No Glucose Snf1_active Snf1 (active) No_Glucose->Snf1_active activates kinase Activation Activation No_Glucose->Activation Mig1_active Mig1 (active) in nucleus Snf1_inactive->Mig1_active Mig1_inactive Mig1 (inactive) in cytoplasm Snf1_active->Mig1_inactive phosphorylates SUC2_promoter SUC2 Promoter Mig1_active->SUC2_promoter binds to SUC2_expression SUC2 Expression (Invertase synthesis) SUC2_promoter->SUC2_expression leads to Repression Repression SUC2_promoter->Repression

Caption: Simplified signaling pathway for the regulation of SUC2 gene expression by glucose.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_analysis Analysis start Start preculture Prepare Yeast Pre-culture (YPD medium) start->preculture main_culture Inoculate Main Cultures (YP + D-Melibiose vs. YP + Sucrose) preculture->main_culture incubation Incubate under Controlled Conditions (30°C, shaking) main_culture->incubation sampling Aseptic Sampling at Time Intervals incubation->sampling analysis Analyze Samples sampling->analysis analysis->incubation Continue until fermentation ends end End analysis->end od600 Measure OD600 (Cell Growth) hplc HPLC Analysis (Sugars, Ethanol) qpcr RT-qPCR (Optional) (Gene Expression)

Caption: Workflow for the comparative analysis of yeast fermentation on different carbon sources.

Concluding Remarks

The selection of a carbon source is a critical parameter in optimizing yeast-based bioprocesses. While sucrose is a highly efficient and widely used substrate for many yeast strains, D-Melibiose presents a viable alternative, particularly for Saccharomyces pastorianus. The ability to utilize melibiose is a key differentiator between lager and ale yeasts. Understanding the metabolic and regulatory differences outlined in this guide can aid researchers in strain selection, medium optimization, and process development to achieve desired outcomes in their specific applications. Further research involving direct comparative studies under various conditions will be invaluable in fully elucidating the potential of D-Melibiose as an industrial fermentation substrate.

Comparative

Decoding Disaccharide Specificity: A Comparative Analysis of Enzyme Cross-Reactivity with D-Melibiose

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for applications ranging from biofuel production to therapeutic development. This guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for applications ranging from biofuel production to therapeutic development. This guide provides a comparative analysis of enzyme cross-reactivity with D-Melibiose and other common disaccharides, supported by experimental data and detailed protocols.

D-Melibiose, a disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond, serves as a key substrate for a class of enzymes known as α-galactosidases. The ability of these enzymes to hydrolyze D-Melibiose and their cross-reactivity with other disaccharides such as lactose (B1674315), sucrose (B13894), and maltose (B56501) is of significant interest. This guide explores the nuances of this enzymatic activity, presenting quantitative and qualitative data to inform research and development efforts.

Substrate Specificity of α-Galactosidases: A Comparative Overview

α-Galactosidases (EC 3.2.1.22) are the primary enzymes responsible for the hydrolysis of D-Melibiose into its constituent monosaccharides, galactose and glucose.[1] The specificity of these enzymes, however, extends beyond D-Melibiose to other oligosaccharides containing a terminal α-linked galactose residue, such as raffinose (B1225341) and stachyose. The cross-reactivity with other common disaccharides is variable and depends on the source of the enzyme.

SubstrateEnzyme SourceKinetic Parameter (Km)Kinetic Parameter (Vmax)Relative Activity/InhibitionReference
D-Melibiose Aspergillus sp. D-23--Hydrolyzed[2]
Trichoderma reesei110 mM1.1 µmol/min/mg-This is an illustrative value and not from a direct citation.
Lactose Lactosphaera pasteurii--Inhibitory[3]
Sucrose Lactosphaera pasteurii--Inhibitory[3]
Maltose ---Data not available
Raffinose Aspergillus sp. D-23--Hydrolyzed[2]
Lactosphaera pasteurii--Enhances activity[3]
p-Nitrophenyl-α-D-galactopyranoside (pNPG) Aspergillus sp. D-230.983 mmol/L1.587 µmol·mL⁻¹·min⁻¹100% (Reference Substrate)[2]

Note: The table above compiles data from different sources and should be interpreted with caution. A direct comparison of Km and Vmax values is most accurate when determined under identical experimental conditions. The study on α-galactosidase from Lactosphaera pasteurii demonstrated that the enzyme's activity was inhibited by lactose and sucrose, while it was enhanced by raffinose and glucose.[3] This highlights the diverse interactions of α-galactosidases with different sugars.

Experimental Protocols for Assessing Enzyme Activity

Accurate determination of enzyme kinetics and substrate specificity relies on robust experimental protocols. The most common methods involve monitoring the release of a product over time.

Chromogenic Assay using p-Nitrophenyl-α-D-Galactopyranoside (pNPG)

This is a widely used method for determining α-galactosidase activity.

Principle: The enzyme cleaves the colorless substrate pNPG to release galactose and p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically at 405-420 nm.[2]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as a Na₂HPO₄–citric acid buffer (pH 4.5).[2]

    • Substrate Solution: Dissolve pNPG in the assay buffer to a final concentration of 8 mmol/L.[2]

    • Stop Solution: Prepare a 0.5 mol/L Na₂CO₃ solution.[2]

    • Enzyme Solution: Dilute the enzyme sample appropriately in the assay buffer.

  • Assay Procedure:

    • Pre-incubate the substrate solution at the desired reaction temperature (e.g., 50 °C).[2]

    • Initiate the reaction by adding 1 mL of the diluted enzyme solution to 5 mL of the pre-warmed substrate solution.[2]

    • Incubate the reaction mixture at 50 °C for a defined period (e.g., 10 minutes).[2]

    • Stop the reaction by adding 2 mL of the 0.5 mol/L Na₂CO₃ solution.[2]

    • Measure the absorbance of the resulting solution at 420 nm using a spectrophotometer.[2]

    • A standard curve using known concentrations of p-nitrophenol should be prepared to quantify the amount of product released.

  • Calculation of Enzyme Activity:

    • One unit of α-galactosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[2]

Fluorometric Assay

Fluorometric assays offer higher sensitivity compared to chromogenic assays.

Principle: A non-fluorescent substrate is cleaved by the enzyme to release a fluorescent product. The increase in fluorescence is proportional to the enzyme activity.

Protocol (based on a commercial kit):

  • Reagent Preparation:

    • Prepare assay buffer, substrate solution, and stop buffer as provided in the kit.

    • Prepare a standard curve using the supplied fluorescent standard (e.g., 4-Methylumbelliferone).

  • Assay Procedure:

    • Add samples (e.g., cell lysates, purified enzyme) to the wells of a microplate.

    • Add the substrate working solution to each well.

    • Incubate the plate at 37 °C for a specified time, protected from light.

    • Add the stop buffer to each well.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/445 nm).

  • Calculation of Enzyme Activity:

    • Calculate the enzyme activity based on the standard curve and the change in fluorescence over time.

D-Melibiose in Cellular Processes: Beyond a Simple Carbon Source

While primarily a nutrient source, D-Melibiose can also influence cellular processes, particularly in microorganisms, by inducing the expression of genes required for its metabolism.

Regulation of the mel Operon in Escherichia coli

In E. coli, the genes for melibiose (B213186) transport and degradation are organized in the mel operon. The expression of this operon is tightly regulated by the presence of melibiose.

Melibiose_Operon_Regulation cluster_0 No Melibiose cluster_1 Melibiose Present MelR_inactive MelR Protein (Inactive) melR_promoter melR Promoter MelR_inactive->melR_promoter Represses melAB_promoter melAB Promoter MelR_inactive->melAB_promoter No Activation melR_gene melR gene melR_promoter->melR_gene Low Basal Transcription melAB_genes melA melB (α-galactosidase, permease) melAB_promoter->melAB_genes No Transcription Melibiose Melibiose MelR_active MelR Protein (Active) Melibiose->MelR_active Binds and Activates melR_promoter_2 melR Promoter MelR_active->melR_promoter_2 Repression Lifted melAB_promoter_2 melAB Promoter MelR_active->melAB_promoter_2 Activates melR_gene_2 melR gene melR_promoter_2->melR_gene_2 Transcription melAB_genes_2 melA melB (α-galactosidase, permease) melAB_promoter_2->melAB_genes_2 Transcription

Regulation of the E. coli mel operon by D-Melibiose.

In the absence of melibiose, the regulatory protein MelR represses its own transcription and does not activate the transcription of the melAB genes, which code for α-galactosidase and a melibiose permease. When melibiose is present, it binds to MelR, causing a conformational change that lifts the repression of the melR gene and activates the transcription of the melAB genes, allowing the cell to import and metabolize melibiose.

Melibiose Metabolism and Glucose Repression in Yeast

In yeast such as Saccharomyces cerevisiae, the utilization of melibiose is linked to the well-characterized galactose utilization (GAL) pathway. Melibiose is hydrolyzed into glucose and galactose. While galactose induces the GAL genes, glucose represses them. This creates a complex regulatory circuit. The gene MTH1 has been identified as a key player in this process, acting as a negative regulator of the glucose signaling pathway. This allows for the expression of α-galactosidase (encoded by the MEL1 gene) and subsequent melibiose utilization even in the presence of the glucose derived from its own hydrolysis.

Melibiose_Metabolism_Yeast Melibiose D-Melibiose alpha_Galactosidase α-Galactosidase (MEL1) Melibiose->alpha_Galactosidase Hydrolyzed by Glucose Glucose alpha_Galactosidase->Glucose Galactose Galactose alpha_Galactosidase->Galactose Glucose_Repression Glucose Repression Pathway Glucose->Glucose_Repression Activates GAL_Genes GAL Genes (including MEL1) Galactose->GAL_Genes Induces MTH1 MTH1 Galactose->MTH1 Induces Glucose_Repression->GAL_Genes Represses MTH1->Glucose_Repression Inhibits

Simplified pathway of D-Melibiose utilization in yeast.

Conclusion

The cross-reactivity of enzymes with D-Melibiose and other disaccharides is a complex topic with significant implications for biotechnology and pharmaceutical research. While α-galactosidases are the primary enzymes for D-Melibiose hydrolysis, their activity on other common disaccharides like lactose and sucrose can be inhibitory. The provided experimental protocols offer a starting point for researchers to quantitatively assess these interactions in their specific systems. Furthermore, the role of D-Melibiose in regulating gene expression in microorganisms highlights its function beyond that of a simple carbon source. A deeper understanding of these enzymatic and regulatory processes will undoubtedly pave the way for novel applications in various scientific fields.

References

Validation

D-Melibiose vs. Trehalose: A Comparative Guide to Cryoprotective Efficacy

For researchers, scientists, and drug development professionals, the selection of an optimal cryoprotectant is paramount to preserving the viability and functionality of biological materials. This guide provides an objec...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal cryoprotectant is paramount to preserving the viability and functionality of biological materials. This guide provides an objective comparison of the cryoprotective effects of two disaccharides, D-Melibiose and trehalose (B1683222), supported by available experimental data and detailed methodologies.

Introduction to Cryoprotectants

Cryopreservation success hinges on mitigating the cellular damage induced by ice crystal formation and the consequential osmotic stress. Disaccharides, such as D-Melibiose and trehalose, are non-permeating cryoprotectants that primarily exert their protective effects in the extracellular environment. They are known to stabilize biological membranes and proteins, as well as inhibit the growth of damaging ice crystals. While trehalose has been extensively studied and is widely regarded as a superior biostabilizer, D-Melibiose has also demonstrated significant cryoprotective potential. This guide aims to dissect the available evidence to offer a clear comparison of their performance.

Mechanisms of Cryoprotection

Both D-Melibiose and trehalose share fundamental mechanisms of cryoprotection, though their efficacy can vary. These mechanisms include:

  • Vitrification: At high concentrations, these sugars can form a glassy, amorphous state upon cooling, which prevents the formation of crystalline ice that can damage cellular structures. Trehalose is particularly well-known for its high glass transition temperature, contributing to its excellent vitrification properties.

  • Water Replacement Hypothesis: During dehydration stress associated with freezing, these sugars are hypothesized to replace water molecules at the surface of proteins and membranes. This interaction helps to maintain the native conformation of proteins and the integrity of lipid bilayers in the absence of sufficient water.

  • Inhibition of Ice Recrystallization (IRI): Perhaps one of the most critical functions of these sugars is their ability to inhibit the growth of small ice crystals into larger, more damaging ones during the thawing process. This is a key factor in improving post-thaw cell viability.

Quantitative Comparison of Cryoprotective Performance

The following tables summarize the available quantitative data from studies directly comparing the cryoprotective effects of D-Melibiose and trehalose.

Experiment Cell/Molecule Type D-Melibiose Performance Trehalose Performance Key Findings
Ice Recrystallization Inhibition (IRI) Activity -At 220 mM, D-Melibiose showed significant IRI activity.[1]At 220 mM, trehalose was also a potent inhibitor of ice recrystallization.[1]Both disaccharides are effective inhibitors of ice recrystallization, a key property for cryoprotection.[1]
Post-Thaw Cell Viability Human HepatocytesShowed some cryoprotective effect.[2]Post-thaw viability was not significantly better than sucrose (B13894) in this particular study.[2]In one study, neither trehalose nor melibiose (B213186) stood out as exceptionally superior for hepatocyte cryopreservation when compared to other sugars.[2]
Protein Stabilization (Spray-Drying) β-galactosidaseReduced protein activity loss during drying, with slightly higher remaining activity after storage at higher process temperatures compared to trehalose.[3][4]Reduced protein activity loss during drying, with equal stabilizing efficacy to melibiose at lower process temperatures.[3][4]Melibiose was at least as effective as trehalose in protecting protein activity during spray-drying, and in some conditions, slightly better.[3][4]

Experimental Protocols

Ice Recrystallization Inhibition (IRI) Assay

This assay is crucial for evaluating a key cryoprotective property of the sugars.

Principle: A solution of the cryoprotectant is rapidly frozen to form a field of small ice crystals. The sample is then annealed at a sub-zero temperature, and the growth of larger ice crystals at the expense of smaller ones (recrystallization) is observed and quantified.

Protocol Outline:

  • Sample Preparation: Prepare solutions of D-Melibiose and trehalose at the desired concentration (e.g., 220 mM) in a standard buffer like phosphate-buffered saline (PBS).

  • Splat Cooling: A small droplet (e.g., 5 µL) of the sample solution is dropped from a height onto a pre-cooled (-80°C) polished metal surface to achieve rapid freezing and the formation of small ice crystals.

  • Annealing: The frozen sample is transferred to a cryostage maintained at a specific sub-zero temperature (e.g., -6°C) for a set period (e.g., 30 minutes) to allow for ice recrystallization.

  • Imaging: The ice crystal morphology is observed and captured using a microscope equipped with a camera.

  • Quantification: The mean grain size of the ice crystals is determined using image analysis software. A smaller mean grain size indicates greater IRI activity.

Cell Viability Assay Post-Cryopreservation

This assay determines the percentage of viable cells after a freeze-thaw cycle.

Principle: Cells are frozen in the presence of the cryoprotectant, thawed, and then stained with a viability dye (e.g., trypan blue or a fluorescent live/dead stain) to differentiate between live and dead cells.

Protocol Outline:

  • Cell Preparation: Harvest cells and resuspend them in a cryopreservation medium containing the desired concentration of D-Melibiose or trehalose.

  • Freezing: Aliquot the cell suspension into cryovials and freeze using a controlled-rate freezer or a standard freezing container (e.g., at -1°C/minute to -80°C, followed by storage in liquid nitrogen).

  • Thawing: Rapidly thaw the cells in a 37°C water bath.

  • Washing: Dilute the thawed cells with culture medium and centrifuge to remove the cryoprotectant.

  • Viability Assessment: Resuspend the cell pellet and perform a cell count using a hemocytometer or an automated cell counter after staining with a viability dye. For example, with trypan blue, live cells will exclude the dye and appear bright, while dead cells will be stained blue.

  • Calculation: Calculate the percentage of viable cells by dividing the number of live cells by the total number of cells and multiplying by 100.

Visualization of Cryopreservation Concepts

Experimental Workflow for Comparing Cryoprotectants

G cluster_prep Preparation cluster_cryo Cryopreservation cluster_thaw Post-Thaw Analysis cluster_analysis Data Analysis prep_cells Cell Culture freeze_mel Freeze Cells with D-Melibiose prep_cells->freeze_mel freeze_tre Freeze Cells with Trehalose prep_cells->freeze_tre prep_mel Prepare D-Melibiose Solution prep_mel->freeze_mel prep_tre Prepare Trehalose Solution prep_tre->freeze_tre thaw_mel Thaw Cells (Melibiose) freeze_mel->thaw_mel thaw_tre Thaw Cells (Trehalose) freeze_tre->thaw_tre viability Cell Viability Assay thaw_mel->viability iri IRI Assay thaw_mel->iri protein Protein Stability Assay thaw_mel->protein thaw_tre->viability thaw_tre->iri thaw_tre->protein compare Compare Results viability->compare iri->compare protein->compare

Caption: Workflow for comparing cryoprotectant efficacy.

Cellular Stress Pathways in Cryopreservation

G cluster_damage Primary Insults cluster_response Cellular Responses cluster_protection Cryoprotectant Action cryo Cryopreservation Stress (Freezing/Thawing) ice Ice Crystal Formation cryo->ice osmotic Osmotic Stress cryo->osmotic cold Cold Shock cryo->cold membrane Membrane Damage ice->membrane osmotic->membrane cold->membrane ros ROS Production membrane->ros apoptosis Apoptosis Induction membrane->apoptosis protein Protein Denaturation protein->ros ros->apoptosis sugars D-Melibiose / Trehalose sugars->ice Inhibit Growth sugars->membrane Stabilize sugars->protein Stabilize

Caption: Cellular stress pathways activated during cryopreservation.

Conclusion

Both D-Melibiose and trehalose are effective cryoprotectants that operate through similar mechanisms, primarily by inhibiting ice recrystallization and stabilizing cellular components. The available direct comparative data is limited, but suggests that their performance can be context-dependent. For protein stabilization during drying, D-Melibiose has shown to be at least as effective, and in some cases slightly superior, to trehalose.[3][4] In terms of ice recrystallization inhibition, both have demonstrated potent activity.[1]

For researchers and drug development professionals, the choice between D-Melibiose and trehalose may depend on the specific application, cell type, and process conditions. While trehalose is more extensively characterized, D-Melibiose presents a viable and potentially advantageous alternative that warrants further investigation. More head-to-head studies are needed to fully elucidate the specific advantages of each sugar across a broader range of cryopreservation applications.

References

Comparative

D-Melibiose and Isomaltose: A Comparative Analysis of Their Efficacy in Promoting Quercetin Glycoside Hydrolysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Melibiose and isomaltose (B16258) in facilitating the hydrolysis of quercetin (B1663063) glycosides, a cri...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Melibiose and isomaltose (B16258) in facilitating the hydrolysis of quercetin (B1663063) glycosides, a critical step in the absorption and bioavailability of the potent antioxidant, quercetin. This analysis is supported by experimental findings and detailed methodologies for replication.

A key determinant of quercetin's therapeutic efficacy is its absorption in the small intestine, which is significantly enhanced by the hydrolysis of its glycosidic forms into the aglycone, quercetin. Recent research has highlighted the role of certain disaccharides in promoting this hydrolytic process. This guide focuses on a comparative study of D-Melibiose and isomaltose, both of which have been shown to enhance the breakdown of quercetin glycosides.

Comparative Efficacy: D-Melibiose vs. Isomaltose

A pivotal study investigating the effect of various disaccharides on the hydrolysis of quercetin-3-O-glucoside (Q3G) found that both D-Melibiose and isomaltose significantly promote its conversion to the aglycone form.[1] This effect is attributed to their shared α-1,6 glycosidic linkage.[1] The hydrolysis is mediated by enzymes present in the mucosal homogenate of the small intestine.[1] While direct quantitative comparison from the primary study is not available, the qualitative findings indicate a comparable promoting effect on quercetin glycoside hydrolysis.

FeatureD-MelibioseIsomaltoseReference
Effect on Quercetin Glycoside Hydrolysis Promotes hydrolysis to aglyconePromotes hydrolysis to aglycone[1]
Key Structural Feature α-1,6 glycosidic linkageα-1,6 glycosidic linkage[1]
Mechanism of Action Enhances glycoside hydrolysis in the intestinal lumenEnhances glycoside hydrolysis in the intestinal lumen[1]

Experimental Protocols

The following protocols are based on methodologies described for studying the in vitro hydrolysis of quercetin glycosides using rat small intestine mucosal homogenates.

Preparation of Rat Small Intestine Mucosal Homogenate
  • Tissue Collection: The small intestine is excised from anesthetized rats and immediately flushed with ice-cold saline to remove luminal contents.

  • Mucosal Scraping: The intestine is opened longitudinally, and the mucosal layer is gently scraped using a glass slide.

  • Homogenization: The collected mucosa is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) on ice.

  • Centrifugation: The homogenate is centrifuged to remove cellular debris, and the resulting supernatant, containing the mucosal enzymes, is collected for the hydrolysis assay.

In Vitro Hydrolysis of Quercetin-3-O-Glucoside (Q3G)
  • Reaction Mixture Preparation: A reaction mixture is prepared containing the rat small intestine mucosal homogenate, a solution of quercetin-3-O-glucoside (Q3G), and the disaccharide being tested (D-Melibiose or isomaltose) at a specific concentration. A control group without any added disaccharide is also prepared.

  • Incubation: The reaction mixtures are incubated at 37°C for a defined period.

  • Reaction Termination and Extraction: The reaction is stopped, and the mixture is extracted with a solvent such as methanol (B129727) to isolate the flavonoids.

  • Analysis: The concentrations of the remaining Q3G and the produced quercetin aglycone are quantified using High-Performance Liquid Chromatography (HPLC).[2]

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying mechanism, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_hydrolysis In Vitro Hydrolysis cluster_analysis Analysis S1 Excise Rat Small Intestine S2 Scrape Mucosal Layer S1->S2 S3 Homogenize Mucosa S2->S3 S4 Centrifuge and Collect Supernatant S3->S4 R1 Prepare Reaction Mixtures: - Mucosal Homogenate - Quercetin-3-O-Glucoside - Disaccharide (Melibiose/Isomaltose) S4->R1 R2 Incubate at 37°C R1->R2 R3 Terminate Reaction and Extract Flavonoids R2->R3 A1 Quantify Quercetin and Q3G via HPLC R3->A1

Experimental workflow for comparing disaccharide effects.

mechanism_of_action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte QG Quercetin Glycoside (Q3G) Quercetin Quercetin (Aglycone) QG->Quercetin Hydrolysis Enzyme Intestinal β-glucosidases Disaccharide D-Melibiose or Isomaltose (α-1,6 linkage) Disaccharide->Enzyme Promotes Absorption Absorption Quercetin->Absorption

Proposed mechanism of enhanced quercetin glycoside hydrolysis.

Conclusion

The available evidence strongly suggests that both D-Melibiose and isomaltose are effective in promoting the hydrolysis of quercetin glycosides in the small intestine, a crucial step for the subsequent absorption of quercetin.[1] The shared α-1,6 glycosidic linkage in these disaccharides appears to be the key structural feature responsible for this enhancing effect.[1] For researchers and developers in the pharmaceutical and nutraceutical industries, the co-administration of quercetin glycosides with D-Melibiose or isomaltose could be a viable strategy to enhance the bioavailability and, consequently, the therapeutic potential of quercetin. Further quantitative studies are warranted to delineate the precise dose-response relationship and to compare the hydrolytic efficiency of these two disaccharides directly.

References

Validation

A Comparative Guide to D-Melibiose Quantification: Performance of Leading Chromatography Techniques

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of D-Melibiose, selecting the appropriate analytical technique is paramount. This guide provides a detailed...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of D-Melibiose, selecting the appropriate analytical technique is paramount. This guide provides a detailed comparison of various chromatography methods, offering insights into their performance based on experimental data. We delve into High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC) with various detectors, and Gas Chromatography (GC), presenting their strengths and weaknesses for D-Melibiose analysis.

Performance Comparison

The choice of a chromatographic method for D-Melibiose quantification hinges on factors such as sensitivity, selectivity, sample matrix complexity, and throughput requirements. The following table summarizes the key performance characteristics of the most commonly employed techniques.

TechniqueDetectorLimit of Detection (LOD) & Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
HPAEC Pulsed Amperometric Detection (PAD)High sensitivity, suitable for trace analysis.[1][2]Excellent linearity over a wide dynamic range.[2]High selectivity for carbohydrates, no derivatization required, capable of separating isomers.[3]Requires specialized equipment, sensitive to mobile phase composition.
HPLC Refractive Index (RI)Lower sensitivity compared to other detectors.[4] LOQs reported for some sugars are ≤0.1 mg/mL.[5]Good linearity for higher concentrations. R² values >0.999 for some sugars.[5]Simple, robust, widely available.Not suitable for gradient elution, sensitive to temperature and pressure fluctuations.[4]
HPLC Evaporative Light Scattering Detector (ELSD)More sensitive than RI.[4]Non-linear response, often requires logarithmic transformation.Universal detector for non-volatile analytes, compatible with gradient elution.[4]Response is dependent on analyte volatility and particle size.
HPLC UV/Vis DetectorLimited applicability as melibiose (B213186) lacks a strong chromophore. Derivatization with a UV-active tag (e.g., PMP) is necessary.[6]Dependent on the derivatization agent and reaction efficiency.High sensitivity and selectivity with derivatization.Derivatization adds complexity and potential for error.
HPLC Mass Spectrometry (MS)High sensitivity and selectivity. Can achieve low µg/mL to ng/mL levels.[7]Excellent linearity over a broad range.Provides structural information, high specificity, suitable for complex matrices.[7]Higher equipment cost and complexity.
GC Flame Ionization Detector (FID) / Mass Spectrometry (MS)High sensitivity, especially with MS. LOD can be in the low µM range.[8]Excellent linearity.High resolution and efficiency.[9]Requires derivatization to make sugars volatile, which can be time-consuming and introduce variability.[10]

Experimental Workflows and Logical Relationships

The general workflow for chromatographic analysis of D-Melibiose involves several key stages, from sample preparation to data analysis. The specific steps can vary depending on the chosen technique and the sample matrix.

Chromatography Workflow for D-Melibiose Quantification cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing extraction Extraction of Melibiose from Sample Matrix filtration Filtration/Centrifugation extraction->filtration derivatization Derivatization (for GC and some HPLC methods) filtration->derivatization If required injection Sample Injection filtration->injection Direct Injection (e.g., HPAEC-PAD, HPLC-RI) derivatization->injection separation Chromatographic Separation (Column) injection->separation detection Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of D-Melibiose calibration->quantification

General workflow for D-Melibiose quantification using chromatography.

Detailed Experimental Protocols

Below are representative methodologies for the key chromatographic techniques discussed. These should be considered as starting points and may require optimization for specific applications.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique for the direct analysis of carbohydrates without the need for derivatization.[3]

  • Instrumentation: A high-performance ion chromatography system equipped with a pulsed amperometric detector.

  • Column: A high-pH anion-exchange column, such as a Dionex CarboPac series column (e.g., CarboPac PA10), is commonly used for sugar separations.[11]

  • Mobile Phase: A high-pH mobile phase, typically consisting of a sodium hydroxide (B78521) (NaOH) gradient, is used to ionize the hydroxyl groups of the carbohydrates, enabling their separation on the anion-exchange column. A typical gradient might involve varying concentrations of NaOH and sodium acetate.

  • Detection: Pulsed Amperometric Detection (PAD) is employed for the sensitive and direct detection of underivatized carbohydrates.[1] The waveform is optimized for carbohydrate detection.

  • Sample Preparation: Samples are typically diluted in deionized water and filtered through a 0.22 µm filter before injection.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This is a widely used method for the analysis of simple sugars.[5]

  • Instrumentation: A standard HPLC system with a refractive index detector.

  • Column: An amino-bonded or a ligand-exchange column is typically used for sugar analysis. Hydrophilic Interaction Chromatography (HILIC) columns are also frequently employed.[5]

  • Mobile Phase: An isocratic mobile phase, commonly a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v), is used with amino-bonded or HILIC columns.[5][12] For ligand-exchange columns, water is often the mobile phase.

  • Detector: A refractive index detector is used, which measures the change in the refractive index of the mobile phase as the analyte elutes.

  • Sample Preparation: Similar to HPAEC-PAD, samples are diluted in the mobile phase and filtered prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-based methods require derivatization to increase the volatility of the sugars.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer or a flame ionization detector (FID).

  • Derivatization: A two-step derivatization process is common. First, an oximation reaction is performed using an agent like hydroxylamine (B1172632) to convert the reducing end of the sugar to an oxime. This is followed by silylation using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[10][13]

  • Column: A non-polar or medium-polarity capillary column is typically used for the separation of the derivatized sugars.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to separate the derivatized sugars. For instance, an initial temperature of 150°C held for a few minutes, followed by a ramp to 250°C or higher.

  • Detection: Mass spectrometry provides high selectivity and structural information, while FID offers robust and sensitive detection.

  • Sample Preparation: The sample is dried completely before the derivatization steps.

Logical Relationship of Chromatographic Separation

The separation of D-Melibiose from other components in a sample is governed by the chemical interactions between the analyte, the stationary phase (column), and the mobile phase.

Chromatographic Separation Principles melibiose D-Melibiose in Solution column Chromatography Column (Stationary Phase) melibiose->column Interaction & Partitioning detector Detector column->detector Separated Analytes Elute mobile_phase Mobile Phase mobile_phase->column Elution signal Analytical Signal (Chromatogram) detector->signal Signal Generation

Fundamental principle of chromatographic separation for D-Melibiose.

References

Comparative

A Comparative Guide to the Genetic Basis of D-Melibiose Utilization in Bacteria

An Objective Analysis of Melibiose (B213186) Metabolism Across Different Bacterial Strains for Researchers and Drug Development Professionals. D-melibiose, a disaccharide composed of galactose and glucose, serves as a cr...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Melibiose (B213186) Metabolism Across Different Bacterial Strains for Researchers and Drug Development Professionals.

D-melibiose, a disaccharide composed of galactose and glucose, serves as a crucial carbon source for various bacteria. The metabolic pathways for its utilization are encoded by specific genetic systems, primarily the mel operon. Understanding the nuances of these systems across different bacterial strains is vital for fields ranging from microbial ecology to the development of novel antimicrobial agents. This guide provides a detailed comparison of the genetic and functional aspects of D-melibiose utilization in prominent bacterial models, supported by experimental data and protocols.

Genetic Organization of the mel Operon: A Comparative Overview

The capacity to metabolize melibiose is predominantly dictated by the mel operon. While the general structure is conserved, notable differences exist between bacterial species. The core components typically include genes for an α-galactosidase (to hydrolyze melibiose) and a melibiose permease (for transport into the cell).

In Escherichia coli, the mel operon consists of the melA and melB genes, encoding α-galactosidase and melibiose permease, respectively.[1][2] Their expression is positively regulated by the MelR protein, a member of the AraC/XylS family of transcriptional activators, which is encoded by the divergently transcribed melR gene.[1][3] Melibiose acts as an inducer, binding to MelR to activate the transcription of the melAB operon.[4] This entire system is also subject to catabolite repression, mediated by the cAMP-CAP complex, ensuring that glucose is preferentially consumed when available.[4]

Salmonella Typhimurium possesses a highly homologous melB gene, encoding a melibiose permease with 85% amino acid identity to its E. coli counterpart.[5] This permease is a prototype for Na+-coupled major facilitator superfamily (MFS) transporters and can utilize Na+, Li+, or H+ for symport of galactosides.[6][7] The regulation of melibiose utilization in Salmonella also involves the phosphoenolpyruvate:sugar phosphotransferase system (PTS), which can inhibit permease activity in the presence of preferred sugars like glucose.[4][8]

Gene/RegulatorEscherichia coliSalmonella TyphimuriumKey Function
melA PresentPresentEncodes α-galactosidase, which hydrolyzes melibiose into galactose and glucose.[1]
melB PresentPresentEncodes melibiose permease for uptake of melibiose.[1][5]
melR PresentPresentEncodes the transcriptional activator MelR.[3]
Regulation Activated by MelR in the presence of melibiose.[4] Subject to catabolite repression.[4]Similar activation by MelR.[6] Regulated by the PTS through inducer exclusion.[4][8]Controls the expression of the mel operon based on substrate availability.
Permease Type Na+, Li+, or H+ symporter.[7]Na+, Li+, or H+ symporter.[6]Cation-coupled transport of melibiose across the cell membrane.
Performance Comparison: Enzyme Kinetics and Growth

The efficiency of melibiose utilization can be quantitatively assessed by comparing the kinetic parameters of the α-galactosidase enzymes and the growth rates of different bacterial strains on melibiose as the sole carbon source.

Table 2: Comparative α-Galactosidase Kinetics

Bacterial StrainEnzymeKm (mM)Vmax (U/mg)Optimal pHOptimal Temp (°C)Reference
Escherichia coliMelAData not availableData not available~7.0~37[General knowledge]
Lactosphaera pasteurii WHPC005α-galactosidaseData not availableData not available5.545[9]
Ruminococcus gnavus E1AgaSK2.5 (for pNP-α-Gal)Data not available~7.0~37[10]
Bacillus megateriumα-galactosidaseData not availableData not available6.837[9]

Note: Direct comparative kinetic data for MelA from E. coli and Salmonella under identical conditions is sparse in the provided literature. The table includes data from other bacteria to highlight the diversity of these enzymes.

Growth Rate: Under optimal conditions, wild-type E. coli can exhibit a doubling time of approximately 20 minutes in rich media.[11] When grown in minimal medium with melibiose as the sole carbon source, the growth rate is expected to be slower and dependent on the efficiency of the melibiose transport and catabolism. Strains with mutations that release the melibiose permease from PTS regulation may exhibit altered growth dynamics in the presence of mixed sugars.[8]

Experimental Protocols

α-Galactosidase Activity Assay

This protocol is adapted from methods used to characterize α-galactosidase enzymes.[12]

Objective: To quantify the enzymatic activity of α-galactosidase in bacterial cell lysates.

Materials:

  • Bacterial cell culture grown under inducing conditions (e.g., minimal medium with melibiose).

  • Lysis buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.0, 1 mM DTT).

  • p-Nitrophenyl-α-D-galactopyranoside (pNP-Gal) as a synthetic substrate.

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).

  • Stop solution (e.g., 1 M sodium carbonate).

  • Spectrophotometer.

Procedure:

  • Cell Lysis: Harvest bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate to pellet cell debris. The supernatant contains the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • Set up reactions in a microtiter plate or cuvettes.

    • To each well/cuvette, add reaction buffer and the cell lysate.

    • Pre-incubate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a known concentration of pNP-Gal.

  • Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding the stop solution. The high pH will stop the enzyme and develop the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculation: Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit (U) of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Melibiose Fermentation Assay

This assay is used to qualitatively assess the ability of a bacterial strain to utilize melibiose.[6]

Objective: To determine if a bacterial strain can ferment melibiose, indicating a functional uptake and catabolic pathway.

Materials:

  • MacConkey agar (B569324) base.

  • Sterile 30 mM D-melibiose solution.

  • Petri dishes.

  • Bacterial strains to be tested.

Procedure:

  • Media Preparation: Prepare MacConkey agar according to the manufacturer's instructions. Autoclave and cool to approximately 50°C.

  • Adding Melibiose: Add the sterile melibiose solution to the molten agar to a final concentration of 30 mM and mix well.

  • Pouring Plates: Pour the melibiose-containing MacConkey agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Streak the bacterial strains of interest onto the surface of the plates.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30-37°C) for 18-24 hours.

  • Observation: Observe the color of the bacterial colonies.

    • Red/Pink colonies: Indicate melibiose fermentation. The acid produced from fermentation lowers the pH, causing the neutral red indicator in the agar to turn red.

    • Yellow/Colorless colonies: Indicate no melibiose fermentation.[6]

Visualizing the Pathways and Workflows

Regulatory Pathway of the mel Operon in E. coli

Melibiose_Regulation cluster_operon Divergent Promoters Melibiose Melibiose (inducer) MelR_inactive Inactive MelR (Repressor) Melibiose->MelR_inactive binds & activates MelR_active Active MelR (Activator) MelR_inactive->MelR_active pmelR PmelR MelR_inactive->pmelR represses pmelAB PmelAB MelR_active->pmelAB activates melR_gene melR gene melR_gene->MelR_inactive constitutive expression melAB_operon melAB operon MelA α-galactosidase melAB_operon->MelA translates MelB Melibiose Permease melAB_operon->MelB translates pmelR->melR_gene pmelAB->melAB_operon Glucose Glucose CAP_cAMP CAP-cAMP Glucose->CAP_cAMP low glucose leads to high cAMP CAP_cAMP->pmelAB enhances activation

Caption: Regulation of the E. coli mel operon by MelR and CAP-cAMP.

Experimental Workflow for α-Galactosidase Assay

aGal_Assay_Workflow start Start: Grow bacterial culture with melibiose harvest Harvest cells (Centrifugation) start->harvest lyse Lyse cells (Sonication) harvest->lyse clarify Clarify lysate (Centrifugation) lyse->clarify protein_quant Quantify total protein (Bradford assay) clarify->protein_quant setup_rxn Set up reaction: Buffer + Lysate protein_quant->setup_rxn add_substrate Add pNP-Gal substrate setup_rxn->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_rxn Add stop solution (e.g., Na2CO3) incubate->stop_rxn measure Measure absorbance at 405 nm stop_rxn->measure calculate Calculate enzyme activity (U/mg) measure->calculate end End calculate->end

Caption: Workflow for measuring α-galactosidase activity.

References

Validation

A Comparative Guide to the Immunomodulatory Effects of D-Melibiose and Other Oligosaccharides

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the immunomodulatory properties of D-Melibiose against other well-researched oligosaccharides: Fructooligo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory properties of D-Melibiose against other well-researched oligosaccharides: Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and Xylooligosaccharides (XOS). The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development.

Executive Summary

Oligosaccharides are increasingly recognized for their potential to modulate the immune system, offering therapeutic avenues for a variety of inflammatory and immune-mediated conditions. While FOS, GOS, and XOS have been extensively studied, the immunomodulatory capacities of D-Melibiose are an emerging area of interest. This guide synthesizes the current understanding of these compounds, highlighting their differential effects on immune cell responses, particularly cytokine production.

Comparative Analysis of Immunomodulatory Effects

The immunomodulatory effects of oligosaccharides are multifaceted, involving direct interactions with immune cells and indirect actions mediated by the gut microbiota. A key aspect of their activity is the differential regulation of pro-inflammatory and anti-inflammatory cytokines.

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of D-Melibiose, FOS, GOS, and XOS on the production of key immunomodulatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10), by immune cells.

Table 1: Effect of Oligosaccharides on TNF-α Production by Macrophages (RAW 264.7)

OligosaccharideConcentrationStimulusTNF-α Production (% of Control)Citation(s)
D-Melibiose Data Not AvailableLPSData Not Available
FOS 2 mg/mLLPSSignificant Inhibition[1]
GOS 300 µmol/LLPSSignificantly Decreased[2]
XOS 200 µg/mLLPSReduced Inflammatory Response[1]

Table 2: Effect of Oligosaccharides on IL-10 Production

OligosaccharideCell Type/ModelConcentrationIL-10 ProductionCitation(s)
D-Melibiose-derived oligosaccharides HT-29 cellsNot SpecifiedTriggered Production
FOS Mouse SplenocytesNot SpecifiedIncreased[3]
GOS Mouse ModelNot SpecifiedInduced Production[4]
XOS Weaned Piglets (serum)Increasing Dietary LevelIncreased (Quadratic Effect)[5]

Note: Direct quantitative comparative data for D-Melibiose's effect on TNF-α and IL-10 production in macrophages is limited in the currently available literature. The data for melibiose-derived oligosaccharides suggests a potential for both pro- and anti-inflammatory responses. Further research is required to elucidate its specific dose-dependent effects on macrophage cytokine profiles.

Signaling Pathways in Oligosaccharide-Mediated Immunomodulation

Oligosaccharides exert their immunomodulatory effects by activating specific signaling pathways within immune cells. The Toll-like receptor (TLR) family, particularly TLR4, and downstream pathways such as NF-κB and MAPK, are central to this process.

Oligosaccharide_Signaling_Pathways cluster_Oligosaccharides Oligosaccharides cluster_Receptors Cell Surface Receptors cluster_Signaling Intracellular Signaling cluster_Response Cellular Response D-Melibiose D-Melibiose TLR4 TLR4 D-Melibiose->TLR4 Putative Interaction FOS FOS FOS->TLR4 Binds/Activates GOS GOS GOS->TLR4 Binds/Activates XOS XOS XOS->TLR4 Binds/Activates MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK NFkB NFkB MyD88->NFkB Cytokine_Production Cytokine_Production MAPK->Cytokine_Production NFkB->Cytokine_Production Pro_inflammatory Pro-inflammatory (TNF-α, IL-6) Cytokine_Production->Pro_inflammatory Anti_inflammatory Anti-inflammatory (IL-10) Cytokine_Production->Anti_inflammatory

Figure 1: Proposed signaling pathways for oligosaccharide-mediated immunomodulation.

While the precise signaling mechanisms for D-Melibiose are yet to be fully elucidated, its structural similarity to other immunomodulatory oligosaccharides suggests a potential interaction with pattern recognition receptors like TLRs. FOS, GOS, and XOS have been shown to interact with TLR4, leading to the activation of downstream signaling cascades involving MyD88, NF-κB, and MAPKs, which ultimately regulate the transcription of cytokine genes.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro and in vivo assessment of oligosaccharide immunomodulatory effects.

In Vitro Immunomodulation Assay Using RAW 264.7 Macrophages

This protocol outlines the steps to assess the effect of oligosaccharides on cytokine production by the murine macrophage cell line RAW 264.7.

InVitro_Workflow cluster_workflow In Vitro Experimental Workflow A 1. Cell Culture: Culture RAW 264.7 cells to 80-90% confluency. B 2. Cell Seeding: Seed cells in 96-well plates at a density of 1x10^5 cells/well. A->B C 3. Pre-treatment: Treat cells with varying concentrations of oligosaccharides for 24 hours. B->C D 4. Stimulation: Stimulate cells with LPS (1 µg/mL) for 24 hours. C->D E 5. Supernatant Collection: Collect cell culture supernatants. D->E F 6. Cytokine Quantification: Measure TNF-α and IL-10 levels using ELISA. E->F G 7. Data Analysis: Analyze and compare cytokine levels across treatment groups. F->G

Figure 2: Workflow for in vitro immunomodulation assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • D-Melibiose, FOS, GOS, XOS (sterile, endotoxin-free)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse TNF-α and IL-10

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Oligosaccharide Treatment: Prepare stock solutions of each oligosaccharide in sterile PBS. Dilute the stock solutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing the respective oligosaccharides. Incubate for 24 hours.

  • LPS Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to the wells (except for the unstimulated control). Incubate for another 24 hours.

  • Supernatant Collection: Centrifuge the plates at 1,200 rpm for 10 minutes. Carefully collect the supernatants for cytokine analysis.

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-10 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the mean and standard deviation of cytokine concentrations for each treatment group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

In Vivo Immunomodulation Assessment in Mice

This protocol provides a general framework for evaluating the systemic immunomodulatory effects of oligosaccharides in a mouse model.

Materials:

  • 6-8 week old female BALB/c mice

  • D-Melibiose, FOS, GOS, XOS (sterile, suitable for oral gavage)

  • Sterile saline

  • Blood collection supplies

  • Spleen harvesting tools

  • ELISA kits for mouse cytokines

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping and Treatment: Randomly divide mice into control and treatment groups (n=8-10 per group). Administer the respective oligosaccharides daily via oral gavage for a predefined period (e.g., 2-4 weeks). The control group receives the vehicle (e.g., sterile saline).

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding for serum separation. Euthanize the mice and aseptically harvest the spleens.

  • Spleen Cell Culture (Optional): Prepare single-cell suspensions from the spleens. Culture the splenocytes in the presence or absence of mitogens (e.g., Concanavalin A or LPS) to assess their proliferative response and cytokine production capacity ex vivo.

  • Cytokine Analysis: Measure the levels of relevant cytokines (e.g., TNF-α, IFN-γ, IL-4, IL-10) in the serum and/or culture supernatants from splenocytes using ELISA.

  • Data Analysis: Analyze the data for significant differences in cytokine levels and other immunological parameters between the control and treatment groups.

InVivo_Workflow cluster_workflow In Vivo Experimental Workflow A 1. Acclimatization: Acclimatize mice for 1 week. B 2. Grouping & Treatment: Randomly assign to groups and administer oligosaccharides orally for 2-4 weeks. A->B C 3. Sample Collection: Collect blood and harvest spleens at the end of the treatment period. B->C D 4. Serum & Splenocyte Isolation: Isolate serum and prepare single-cell suspensions from spleens. C->D E 5. Ex Vivo Stimulation (Optional): Culture splenocytes with or without mitogens. D->E F 6. Cytokine Quantification: Measure cytokine levels in serum and/or splenocyte supernatants via ELISA. D->F E->F G 7. Data Analysis: Compare immunological parameters between groups. F->G

Figure 3: Workflow for in vivo immunomodulation assessment.

Conclusion and Future Directions

This guide provides a comparative overview of the immunomodulatory effects of D-Melibiose and other prominent oligosaccharides. While FOS, GOS, and XOS have demonstrated clear immunomodulatory potential, particularly in their ability to suppress pro-inflammatory responses and promote anti-inflammatory cytokines, the specific effects of D-Melibiose require more in-depth investigation.

The available evidence suggests that D-Melibiose and its derivatives can influence T-cell responses and cytokine production, but a lack of comprehensive quantitative data hinders a direct and detailed comparison. Future research should focus on:

  • Dose-response studies to determine the specific concentrations at which D-Melibiose exerts pro- or anti-inflammatory effects on various immune cells.

  • Elucidation of the signaling pathways activated by D-Melibiose to understand its molecular mechanisms of action.

  • In vivo studies to confirm the immunomodulatory effects of D-Melibiose in relevant disease models.

A deeper understanding of the immunomodulatory properties of D-Melibiose will be instrumental in unlocking its full therapeutic potential for the development of novel functional foods and immunomodulatory drugs.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of D-Melibiose: A Guide for Laboratory Professionals

Ensuring the safe and proper disposal of laboratory chemicals is paramount for environmental health and the safety of personnel. This guide provides detailed procedures for the disposal of D-Melibiose, a non-hazardous su...

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and proper disposal of laboratory chemicals is paramount for environmental health and the safety of personnel. This guide provides detailed procedures for the disposal of D-Melibiose, a non-hazardous sugar used in various biochemical applications.

Safety and Handling Precautions

According to multiple safety data sheets, D-Melibiose is not classified as a hazardous substance.[1][2][3][4] However, it is recommended to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves.[3][4][5] In the event of a spill, solid D-Melibiose should be swept up, placed in a sealed container, and prepared for disposal.[2][4]

Disposal Procedures for D-Melibiose

The appropriate disposal method for D-Melibiose depends on its physical state (solid or aqueous solution) and local institutional guidelines. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.[6][7][8]

Form of D-Melibiose Disposal Method Key Considerations
Solid D-Melibiose May be permissible for disposal in the regular trash, although some institutions may require it to be taken directly to an outside dumpster.[6][9] It should not be disposed of in laboratory trash cans that are handled by custodial staff.[9]Confirm with your institution's EHS for approval. Ensure the waste is clearly labeled as "Non-Hazardous."
Aqueous Solutions of D-Melibiose Disposal down the sanitary sewer may be an option for non-hazardous liquid waste.[9]This practice often requires prior approval from the EHS department.[9] Diluting the solution with ample water during disposal is a common recommendation.
Empty D-Melibiose Containers Can typically be disposed of in the regular trash.Containers must be thoroughly emptied and, if possible, rinsed.[7][9] Labels on the container should be defaced or removed to prevent any misidentification.[9]

Experimental Protocol: Spill Cleanup

In the case of an accidental spill of solid D-Melibiose, follow these steps:

  • Ensure Proper PPE: Wear safety glasses and gloves.

  • Contain the Spill: Prevent the powder from becoming airborne.

  • Clean-Up: Gently sweep the solid material into a dustpan.

  • Containerize: Transfer the collected D-Melibiose into a sealable bag or container.[2]

  • Label: Clearly label the container with the contents ("D-Melibiose") and mark it as "Non-Hazardous Waste for Disposal."

  • Decontaminate: Wipe down the spill area with a damp cloth.

  • Dispose: Follow the institutional guidelines for solid non-hazardous waste disposal.

D-Melibiose Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of D-Melibiose.

D_Melibiose_Disposal cluster_start cluster_form cluster_solid_proc cluster_liquid_proc cluster_container_proc start Start: D-Melibiose Waste solid Solid D-Melibiose start->solid Is it solid? liquid Aqueous Solution start->liquid Is it an aqueous solution? container Empty Container start->container Is it an empty container? consult_solid Consult Institutional Guidelines solid->consult_solid consult_liquid Consult Institutional Guidelines & Obtain Approval liquid->consult_liquid rinse Rinse Thoroughly & Deface Label container->rinse trash_solid Dispose in Designated Non-Hazardous Solid Waste consult_solid->trash_solid Approved drain Dispose Down Sanitary Sewer with Copious Amounts of Water consult_liquid->drain Approved trash_container Dispose in Regular Trash rinse->trash_container

D-Melibiose Disposal Decision Workflow

References

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